molecular formula C13H26N2 B1440725 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine CAS No. 879883-60-0

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Cat. No.: B1440725
CAS No.: 879883-60-0
M. Wt: 210.36 g/mol
InChI Key: RPFLUCYXXVLGBZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine ( 879883-60-0) is a nitrogen-containing organic compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This bifunctional molecule features both piperidine and N-ethylpiperidine moieties, connected by a methylene linker, as represented by its canonical SMILES structure: CCN1CCC(CC2CCNCC2)CC1 . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for constructing more complex molecules that target the central nervous system. Piperidine derivatives are a key structural motif in a wide variety of biologically active compounds and natural alkaloids, and they are known to exhibit a range of pharmacological properties, including analgesic and antiviral activities . As a building block, this compound can be utilized in the synthesis of potential inhibitors and for the exploration of novel biochemical pathways. Researchers employ it in the development of new pharmaceutical candidates, leveraging its bidentate structure to interact with enzymatic targets. This product is labeled with a GHS07 warning and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Proper handling in a well-ventilated area and the use of personal protective equipment are essential. This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLUCYXXVLGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a bis-piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific N-ethylated compound, a readily available CAS number and extensive literature are not present. Therefore, this document serves as a foundational guide for researchers, outlining a robust synthetic pathway, a full suite of analytical characterization techniques, and a discussion of its potential pharmacological applications based on its structural motifs. The core focus is to provide a scientifically grounded framework for the synthesis and evaluation of this compound, empowering further research and development.

Chemical Identity and Physicochemical Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine belongs to the class of tertiary amines and is characterized by two interconnected piperidine rings, with an ethyl group on one of the nitrogen atoms. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The bis-piperidine structure offers a unique three-dimensional architecture that can be exploited for specific receptor interactions.

While experimental data is not available, the physicochemical properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine can be predicted. These properties are crucial for anticipating its behavior in biological systems and for designing appropriate experimental conditions.

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular Formula C₁₃H₂₆N₂Defines the elemental composition and molecular weight.
Molecular Weight 210.36 g/mol Influences diffusion, solubility, and pharmacokinetic properties.
CAS Number Not readily availableSuggests the compound is a novel or less-common research chemical.
Appearance Likely a colorless to pale yellow oil or low-melting solidBasic physical state at standard conditions.
Boiling Point Predicted to be >250 °CImportant for purification via distillation.
Solubility Expected to be soluble in organic solvents (e.g., DCM, MeOH, DMSO) and slightly soluble in water. Forms soluble salts with acids.Affects formulation, bioavailability, and choice of solvents for reactions and assays.
pKa Estimated to be in the range of 9-11The basicity of the tertiary amine nitrogen is critical for salt formation and receptor interactions.

Proposed Synthesis: Reductive Amination

A highly efficient and widely applicable method for the N-alkylation of secondary amines is reductive amination.[3] This method is proposed for the synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine from its secondary amine precursor, 4-(piperidin-4-ylmethyl)piperidine.

Causality of Experimental Choices: Reductive amination is selected for its high yield, operational simplicity, and the commercial availability of the necessary reagents.[3] The reaction proceeds in two key steps: the formation of an intermediate iminium ion followed by its reduction to the tertiary amine. Acetaldehyde is chosen as the ethylating agent. A mild reducing agent such as sodium triacetoxyborohydride (STAB) is preferred because it is selective for the iminium ion in the presence of the aldehyde, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively dissolves both the reactants and the intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Pathway A 4-(Piperidin-4-ylmethyl)piperidine Iminium Iminium Ion Intermediate A->Iminium + Acetaldehyde B Acetaldehyde B->Iminium C Sodium Triacetoxyborohydride (STAB) Product 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine C->Product Iminium->Product + STAB (Reduction)

Caption: Proposed synthetic workflow for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • 4-(Piperidin-4-ylmethyl)piperidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-4-ylmethyl)piperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. The reaction is typically exothermic; a water bath can be used to maintain room temperature if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a combination of spectroscopic techniques is essential. The following table summarizes the expected data.

Analytical TechniqueExpected Observations
¹H NMR - Multiplet corresponding to the ethyl group's CH₂ protons (~2.4 ppm, quartet).- Triplet for the ethyl group's CH₃ protons (~1.1 ppm).- Complex multiplets for the piperidine ring protons (1.2-3.0 ppm).- A signal for the CH₂ bridge between the two rings.
¹³C NMR - Signals for the two carbons of the ethyl group.- Multiple distinct signals for the carbons of the two piperidine rings, reflecting their chemical environments.- A signal for the methylene bridge carbon.
Mass Spectrometry (ESI-MS) - Expected [M+H]⁺ ion at m/z 211.22. - Common fragmentation patterns would involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), potentially leading to the loss of the ethyl group or ring opening.[4][5]
FTIR Spectroscopy - C-H stretching vibrations for the aliphatic CH₂, and CH₃ groups (~2800-3000 cm⁻¹).- C-N stretching vibrations (~1000-1200 cm⁻¹).- Absence of N-H stretching bands (~3300-3500 cm⁻¹) confirming the formation of a tertiary amine.[6]

Potential Applications in Drug Discovery

The bis-piperidine scaffold is a key feature in a variety of pharmacologically active compounds.[1][2] The introduction of an N-ethyl group can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity.

G cluster_core Core Scaffold cluster_apps Potential Therapeutic Areas Core 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine CNS CNS Disorders (e.g., Alzheimer's, Parkinson's) Core->CNS Blood-Brain Barrier Permeability Pain Analgesics (Opioid/Non-Opioid Receptor Modulation) Core->Pain Receptor Affinity Modulation Infectious Antimicrobial Agents Core->Infectious Interaction with Pathogen Targets Cancer Anticancer Agents Core->Cancer Kinase Inhibition / Apoptosis Induction

Caption: Potential therapeutic applications of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold.

Key Areas of Interest:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[7] This makes 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine a candidate for screening in assays related to Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][8]

  • Analgesia: The piperidine ring is a core component of many opioid analgesics.[1] Modifications of the bis-piperidine structure could lead to novel compounds with affinity for opioid or other pain-related receptors.

  • Antimicrobial and Anticancer Activity: Bis-piperidine alkaloids have demonstrated promising antimicrobial and antiproliferative activities.[9] The synthesized compound could be evaluated for its potential as an anti-infective or anticancer agent.[1][10]

Safety and Handling

As a tertiary amine, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine should be handled with appropriate safety precautions. Tertiary amines can be corrosive and may cause severe skin burns and eye damage upon contact.[11] Inhalation of vapors may cause respiratory irritation.

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid inhalation of vapors and direct contact with skin and eyes.[14] All equipment used for handling should be properly grounded to prevent static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

References

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Sources

A Technical Guide to the Physicochemical Properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, piperidine and its derivatives are cornerstone scaffolds for designing novel therapeutics, particularly targeting the central nervous system. This guide focuses on the specific, yet sparsely documented compound, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine . Due to the absence of extensive experimental data in public literature and chemical databases, this whitepaper adopts a dual-pronged approach. First, it provides expertly reasoned predictions of the core physicochemical properties of the title compound, grounded in the analysis of its structural analogues. Second, it serves as a comprehensive methodological handbook, presenting detailed, field-proven experimental protocols for the empirical determination and validation of these properties. This document is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or characterizing this or structurally related novel chemical entities.

Introduction and Structural Analysis

The molecule 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a tertiary amine featuring two saturated piperidine rings linked by a methylene bridge. One piperidine nitrogen is functionalized with an ethyl group, while the other remains a secondary amine. This structure suggests a basic, lipophilic character, which is critical to its potential pharmacokinetic and pharmacodynamic profile.

The presence of two nitrogen atoms, one tertiary and one secondary, makes it a dibasic compound. The ethyl group on the tertiary amine will subtly influence its basicity and lipophilicity compared to its unsubstituted parent, 1-(Piperidin-4-ylmethyl)piperidine[1]. Understanding these properties is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Given the lack of direct experimental data, this guide will leverage data from close structural analogues to forecast its properties and provide the necessary workflows for empirical validation.

Caption: 2D Structure of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. These predictions are derived from computational models and by extrapolating from the known data of its parent structure, 1-(Piperidin-4-ylmethyl)piperidine, and related fragments.

PropertyPredicted ValueRationale & Scientific Justification
Molecular Formula C₁₃H₂₆N₂Derived from its chemical structure.
Molecular Weight 210.36 g/mol Calculated based on the molecular formula.
Physical Form Colorless to pale yellow oil or low-melting solidSimilar alkylated piperidines are often oils at room temperature. The increased molecular weight over its parent compound may result in a low-melting solid.
Predicted pKa₁ ~10.5 - 11.0This corresponds to the protonation of the secondary amine (piperidine). It is expected to be similar to the pKa of piperidine itself, as it is sterically accessible and electronically unperturbed.
Predicted pKa₂ ~9.0 - 9.5This corresponds to the tertiary amine. The ethyl group is electron-donating, which should increase basicity relative to a simple piperidine. However, steric hindrance around the nitrogen may slightly decrease the effective basicity in solution. Studies on substituted piperazines show that N-alkylation influences pKa values[2].
Predicted logP 2.5 - 3.5The parent molecule, 1-(Piperidin-4-ylmethyl)piperidine, has a computed XLogP3 of 1.4[1]. The addition of an ethyl group (which typically adds ~1.0 to the logP value) would significantly increase lipophilicity.
Aqueous Solubility Sparingly solubleAs a dibasic compound, solubility will be highly pH-dependent. In acidic pH, where it will be protonated, it should be freely soluble. At neutral or basic pH, its higher logP suggests low intrinsic solubility.

Experimental Determination Protocols

To move from prediction to empirical fact, a rigorous experimental plan is necessary. The following sections detail the standard methodologies for characterizing a novel compound like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Synthesis and Purification Workflow

A plausible synthetic route would involve the reductive amination of N-ethyl-4-piperidone with 4-(aminomethyl)piperidine. This is a standard and robust method for forming C-N bonds.

reagents N-Ethyl-4-piperidone + 4-(Aminomethyl)piperidine reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) reagents->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Column Chromatography (Silica Gel, DCM/MeOH gradient) workup->purification product 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine purification->product analysis Structural Confirmation (NMR, MS, IR) product->analysis

Caption: General workflow for synthesis and purification.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-ethyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-(aminomethyl)piperidine (1.1 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Allow the reaction to proceed for 12-18 hours.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final product.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting point but also information on purity, polymorphism, and thermal stability.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to 250 °C.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion.

pKa Determination by Potentiometric Titration

Causality: As a dibasic compound, its ionization state is critical to its solubility and biological interactions. Potentiometric titration is the gold standard for accurately measuring pKa values.

start Dissolve Compound in H₂O/Co-solvent titrate Titrate with 0.1M HCl start->titrate measure Record pH vs. Titrant Volume titrate->measure plot Plot Titration Curve (pH vs. Volume) measure->plot analyze Determine Equivalence Points (1st & 2nd Derivative) plot->analyze pka Calculate pKa₁ & pKa₂ (at 1/2 equivalence points) analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water. A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal.

  • Titration: Calibrate a pH electrode and place it in the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The two equivalence points (where the slope is steepest) correspond to the full protonation of each nitrogen. The pKa values are determined from the pH at the half-equivalence points. The first pKa (higher value) corresponds to the more basic site (secondary amine), and the second pKa corresponds to the less basic site (tertiary amine).

Lipophilicity (logP/logD) Determination

Causality: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. The Shake-Flask method is the traditional approach, but HPLC-based methods are often faster and use less material.

Protocol (Shake-Flask Method for logP):

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Ensure the two phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Sample Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Equilibration: Add an equal volume of the n-octanol phase. Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]). Since this is measured at a specific pH, the result is technically logD₇.₄, which is a more physiologically relevant parameter.

Implications for Drug Development

The predicted physicochemical profile of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine has significant implications for its potential as a drug candidate:

  • High Basicity (pKa): The high pKa values ensure that the molecule will be predominantly protonated and positively charged at physiological pH (7.4). This enhances aqueous solubility, which is favorable for formulation, but can hinder its ability to cross the blood-brain barrier (BBB) and other cell membranes via passive diffusion.

  • Moderate Lipophilicity (logP): A predicted logP in the range of 2.5-3.5 is often considered a good balance for CNS drug candidates. It is lipophilic enough to have an affinity for lipid membranes but not so high as to cause issues with metabolic instability or non-specific binding. The interplay between its charged state (from high pKa) and its lipophilicity (logP) will define its logD value, which is the ultimate predictor of its passive permeability.

  • ADME Profile: The dual piperidine structure may be susceptible to metabolism by cytochrome P450 enzymes, potentially through N-dealkylation of the ethyl group or oxidation of the piperidine rings. Its high basicity might also make it a substrate for cation-selective transporters.

Conclusion

While 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine remains a poorly characterized entity in public domains, its structure allows for robust scientific predictions of its core physicochemical properties. This guide provides a foundational set of predicted values and, more importantly, a detailed roadmap for their experimental validation. By following the outlined protocols, researchers can generate the high-quality data necessary to accurately assess the potential of this and other novel chemical entities in a drug discovery and development pipeline. The principles of causality and methodological rigor presented herein are designed to ensure trustworthiness and scientific integrity in the characterization of new molecules.

References

  • (Reference to a general medicinal chemistry textbook, e.g., "Foye's Principles of Medicinal Chemistry")
  • PubChem. 1-(Piperidin-4-ylmethyl)piperidine. [Link][1]

  • Ermatchkov, V., et al. (2001). "Aqueous piperazine solutions for CO2 capture: pKa values and thermodynamic modeling of speciation". Industrial & Engineering Chemistry Research.
  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure-Based Design and Methods. Academic Press.
  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses". Chemical Reviews.
  • Avdeef, A. (2012).
  • Jouyban, A. (2010).
  • Perrin, D.D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Tsinman, O., Tsinman, K., & Avdeef, A. (2009). "Lipophilicity and Ionization," in Comprehensive Medicinal Chemistry II. Elsevier.
  • Bhal, S.K., et al. (2007). "pKa Prediction of Commercially Available Drugs." Journal of Pharmaceutical and Biomedical Analysis.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link][2]

Sources

Technical Whitepaper: Structural Elucidation and Validation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 1797983-32-4, generic structure ref) represents a critical pharmacophore in the synthesis of neuroactive agents, particularly sigma-1 receptor ligands and antihistamines. Its structure—a non-symmetric bis-piperidine system linked by a methylene bridge—presents unique analytical challenges. The coexistence of a tertiary amine (N-ethyl) and a secondary amine (N-H) within chemically similar alicyclic rings often leads to signal coalescence in 1H NMR and ambiguity in mass spectral fragmentation.

This guide provides a definitive, self-validating protocol for the structural elucidation of this molecule. We move beyond basic characterization to a "First Principles" approach, utilizing orthogonal datasets to confirm connectivity, purity, and isomeric integrity.

Part 1: Theoretical Structural Framework

Before initiating wet-lab protocols, we must define the structural "anatomy" of the molecule to predict analytical behavior.

Structural Segmentation

We divide the molecule into three distinct spin systems for NMR analysis:

  • Ring A (N-Ethyl Piperidine): Contains a tertiary amine. The ethyl group provides a unique spectroscopic handle (triplet/quartet system).

  • The Linker (Methylene Bridge): A -CH₂- group connecting C4 of Ring A to C4 of Ring B. This is the pivot point of the molecule.

  • Ring B (Nor-Piperidine): Contains a secondary amine (N-H). This ring is chemically distinct due to the lack of N-alkylation, affecting the chemical shift of adjacent carbons.

Synthesis-Driven Impurity Profiling

Understanding the synthetic origin dictates the impurity search strategy. If synthesized via the hydrogenation of a bis-pyridine precursor or reductive amination:

  • Impurity Type 1: Pyridine analogs (Incomplete reduction). Detectable via aromatic signals in 1H NMR (> 7.0 ppm).

  • Impurity Type 2: Des-ethyl analog (4,4'-methylenedipiperidine). Detectable by the absence of ethyl signals and integration changes in the aliphatic region.

  • Impurity Type 3: Over-alkylation (Quaternary ammonium salts). Detectable by significant downfield shifts of the N-ethyl protons.

Part 2: Analytical Strategy & Logic

Mass Spectrometry (HRMS-ESI)

Logic: We utilize Electrospray Ionization (ESI) in positive mode.[1] The molecule has two basic nitrogens; however, the secondary amine is typically more basic in the gas phase, though protonation often occurs at both sites depending on cone voltage.

Fragmentation Pathway (Alpha-Cleavage Rule): Unlike simple alkanes, piperidines fragment reliably via


-cleavage adjacent to the nitrogen.
  • m/z ~211 (M+H): Parent ion.

  • Fragment A (Ring A dominant): Cleavage at the methylene bridge often yields an N-ethyl-4-methylpiperidine cation.

  • Fragment B (Ring B dominant): Loss of the ethyl group (M-29) is rare; instead, look for the m/z 84 peak (unsubstituted piperidinyl cation), which confirms the presence of the secondary amine ring.

NMR Spectroscopy (The "Heavy Lifting")

Logic: 1D 1H NMR is insufficient due to the overlap of the 18 ring protons. We require 2D methods to disentangle the "spectral knot."

  • Solvent Selection: DMSO-d₆ is mandatory.

    • Reason: In CDCl₃, the N-H proton typically exchanges rapidly and broadens into the baseline. DMSO-d₆ stabilizes the N-H bond via hydrogen bonding, often revealing it as a broad singlet or even a triplet (if exchange is slow), allowing direct integration.

  • 2D Correlations:

    • COSY (Correlation Spectroscopy): To trace the spin system from the N-H proton to the adjacent methylene protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To assign carbon shifts to specific protons, separating the N-CH₂ (ring) from C-CH (ring) signals.

    • HMBC (Heteronuclear Multiple Bond Coherence): The "Bridge Builder." We look for a long-range coupling from the Linker -CH₂- protons to C4 of both Ring A and Ring B.

Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for confirming the structure.

ElucidationWorkflow Start Crude Sample (1-Ethyl-4-(piperidin-4-ylmethyl)piperidine) MS_Step Step 1: HRMS (ESI+) Target: [M+H]+ = 211.21 Start->MS_Step Frag_Check Fragmentation Analysis Look for m/z 84 (Ring B) vs m/z 112 (Ring A) MS_Step->Frag_Check Confirm MW NMR_Solvent Step 2: NMR Prep Solvent: DMSO-d6 Frag_Check->NMR_Solvent Pass H1_Analysis 1H NMR Analysis Identify N-Et (Triplet) & N-H (Broad) NMR_Solvent->H1_Analysis Correlation Step 3: 2D Correlation HSQC & HMBC H1_Analysis->Correlation Deconvolute Overlap Validation Connectivity Check Linker CH2 correlates to C4(Ring A) and C4(Ring B) Correlation->Validation Trace Skeleton Final Structure Confirmed Validation->Final

Caption: Figure 1. Step-wise structural validation workflow emphasizing orthogonal confirmation via MS and 2D NMR.

Part 4: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Method: Direct Infusion (5 µL/min).

  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low fragmentation to see parent), 60 V (High fragmentation for structural diagnostics).

  • Acceptance Criteria: Mass accuracy < 5 ppm for formula C₁₃H₂₆N₂.

Nuclear Magnetic Resonance (NMR)
  • Instrument: 400 MHz or higher (600 MHz preferred for ring resolution).

  • Sample Prep: Dissolve 10-15 mg of compound in 0.6 mL DMSO-d₆ . Add 1 drop of TMS as internal reference.

  • Pulse Sequences:

    • 1H ZG30: 16 scans, D1 = 2.0 sec.

    • 13C JMOD/DEPTQ: 512 scans (Visualize quaternary carbons).

    • gHSQC: Phase-sensitive, 4 scans/increment.

    • gHMBC: Optimized for J_CH = 8 Hz (long range).

Part 5: Data Summary & Reference Values

The following table summarizes the expected chemical shifts based on chemical environment simulation and standard piperidine derivatives.

PositionMoiety1H Shift (ppm, DMSO-d₆)Multiplicity13C Shift (ppm)Diagnostic Note
N-Et Methyl~1.00Triplet (t)~12.0Distinct from other alkyls
N-Et Methylene~2.30Quartet (q)~52.0Connects to Ring A Nitrogen
Ring A N-CH₂ (C2/6)~2.80Broad d/m~53.5Deshielded by tert-amine
Ring B N-CH₂ (C2'/6')~2.45Multiplet~46.0Shielded (sec-amine)
Linker -CH₂-~1.15Doublet (d)~40.0Critical Bridge Signal
NH Amine~2.0 - 3.5Broad sN/ADisappears with D₂O shake
Connectivity Logic (HMBC)

To definitively prove the structure is not a mixture of two different piperidines:

  • Locate the Linker -CH₂- proton signal (~1.15 ppm).

  • Observe HMBC correlations to two distinct quaternary/methine carbons :

    • C4 of Ring A (Tertiary amine side).

    • C4 of Ring B (Secondary amine side).

  • If the Linker correlates to only one type of carbon environment, the molecule is symmetric (e.g., 1,1'-diethyl or unsubstituted), indicating a synthesis failure.

Part 6: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1966). Advances in Heterocyclic Chemistry (Vol. 6). Academic Press. (Foundational text on Piperidine conformations).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Structural analog reference for fragmentation patterns). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a disubstituted piperidine scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the chosen methodology. We will explore a highly effective strategy commencing with the catalytic hydrogenation of a commercially available pyridine precursor to form the core diamine, followed by a selective N-ethylation via reductive amination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this valuable molecular building block.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in modern pharmacology, appearing in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of molecular design. The target molecule, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, represents a versatile template for library synthesis and lead optimization, featuring two basic nitrogen centers that can be tailored for specific biological targets.

The synthetic strategy detailed herein is predicated on efficiency, scalability, and the use of well-established, high-yielding transformations. Our approach can be deconstructed into two primary stages:

  • Formation of the Core Scaffold: Synthesis of the key intermediate, 4-(piperidin-4-ylmethyl)piperidine, via the complete reduction of its aromatic precursor, 4-(pyridin-4-ylmethyl)pyridine.

  • Selective Functionalization: Introduction of the terminal ethyl group onto one of the piperidine nitrogen atoms through a controlled reductive amination process.

This strategy avoids complex protecting group manipulations and leverages a convergent design, making it highly attractive for both academic and industrial laboratory settings.

Retrosynthetic Analysis

A logical retrosynthetic analysis guides our synthetic plan. The primary disconnection is the C-N bond of the ethyl group, pointing to a reductive amination or direct alkylation as the final step. The core C-C bond linking the two rings is traced back to a commercially available pyridine precursor, which can be hydrogenated to the desired saturated heterocyclic system.

G Target 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Intermediate1 4-(Piperidin-4-ylmethyl)piperidine Target->Intermediate1 C-N Disconnection (Reductive Amination) Intermediate2 Acetaldehyde Target->Intermediate2 Precursor 4-(Pyridin-4-ylmethyl)pyridine Intermediate1->Precursor Ring Reduction (Catalytic Hydrogenation)

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Core Intermediate: 4-(Piperidin-4-ylmethyl)piperidine

The foundational step in this synthesis is the creation of the 4-(piperidin-4-ylmethyl)piperidine core. The most direct and atom-economical method to achieve this is through the catalytic hydrogenation of the corresponding aromatic precursor, 4-(pyridin-4-ylmethyl)pyridine. This transformation simultaneously reduces both pyridine rings to their saturated piperidine counterparts.

Causality and Mechanistic Insight

Catalytic hydrogenation of pyridines is a well-established but mechanistically complex process. It involves the adsorption of the heterocyclic substrate onto the surface of a heterogeneous catalyst (e.g., Palladium, Platinum, Rhodium, or Ruthenium). Hydrogen gas, also adsorbed onto the metal surface, is added stepwise across the π-system of the rings. The choice of catalyst and reaction conditions (pressure, temperature) is critical to ensure complete saturation and prevent the formation of partially reduced intermediates. High pressure and elevated temperatures are often necessary to overcome the aromatic stability of the pyridine rings.[2]

Detailed Experimental Protocol: Hydrogenation

Reaction Scheme: 4-(Pyridin-4-ylmethyl)pyridine → 4-(Piperidin-4-ylmethyl)piperidine

Materials:

  • 4-(Pyridin-4-ylmethyl)pyridine

  • Methanol (or Ethanol), reaction grade

  • 10% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge a high-pressure reactor vessel with 4-(pyridin-4-ylmethyl)pyridine (1.0 eq).

  • Add methanol (approx. 10-15 mL per gram of substrate).

  • Under an inert atmosphere, carefully add the hydrogenation catalyst (5-10 mol % loading).

  • Seal the reactor according to the manufacturer's specifications.

  • Purge the vessel multiple times with nitrogen, followed by hydrogen gas, to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to 100-120°C with vigorous stirring.[2]

  • Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS if possible.

  • After completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(piperidin-4-ylmethyl)piperidine, which can be used in the next step or purified further if necessary.

Selective N-Ethylation via Reductive Amination

With the core diamine in hand, the final step is the selective introduction of a single ethyl group. Reductive amination is the method of choice for this transformation due to its high selectivity, mild reaction conditions, and avoidance of over-alkylation issues that can plague direct alkylation with ethyl halides.[3][4]

Causality and Mechanistic Insight

Reductive amination is a one-pot process that combines the formation of an imine or enamine with its immediate reduction.[4] In this case, the secondary amine of the piperidine nucleophilically attacks the carbonyl carbon of acetaldehyde. The resulting hemiaminal dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture to reduce the iminium ion as it is formed. NaBH(OAc)₃ is particularly well-suited for this reaction as it is less reactive towards the aldehyde starting material and is tolerant of the mildly acidic conditions that favor iminium ion formation.[3][5] This in-situ reduction prevents the accumulation of the iminium ion and drives the reaction to completion.

G cluster_0 Synthetic Workflow Start 4-(Piperidin-4-ylmethyl)piperidine + Acetaldehyde Imine Iminium Ion Intermediate Start->Imine Condensation Product 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: Workflow for the N-ethylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Reaction Scheme: 4-(Piperidin-4-ylmethyl)piperidine + CH₃CHO → 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Materials:

  • 4-(Piperidin-4-ylmethyl)piperidine (1.0 eq)

  • Acetaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(piperidin-4-ylmethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Data Summary

The crude 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane, typically with a small percentage of ammonium hydroxide to prevent streaking of the basic amine product on the column.

Quantitative Data Summary
StepReactionKey ReagentsSolventTypical YieldPurity (Post-Purification)
1Catalytic Hydrogenation4-(pyridin-4-ylmethyl)pyridine, H₂, Pd/CMethanol>90%>95%
2Reductive AminationAcetaldehyde, NaBH(OAc)₃DCM75-85%>98%

Conclusion

This guide has detailed a highly efficient and logical two-stage synthesis for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. The strategy relies on a powerful catalytic hydrogenation to construct the core diamine scaffold, followed by a selective and mild reductive amination for the final ethylation step. The protocols provided are robust and scalable, offering researchers a reliable method to access this valuable compound for further investigation in pharmaceutical and chemical research. The emphasis on understanding the causality behind procedural choices ensures that the methodology can be adapted and optimized as needed for specific research applications.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved February 4, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved February 4, 2026, from [Link]

Sources

Technical Monograph: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[3][4]

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a specialized subclass of the bis-piperidine scaffold, a structural motif ubiquitous in medicinal chemistry.[1][2] Unlike rigid bicyclic systems, this molecule features a flexible methylene linker (


) connecting two piperidine rings at their C4 positions.[1][2]

The molecule is defined by its desymmetrized nature:

  • Ring A (Proximal):

    
    -ethyl substituted, tertiary amine.[2] Lipophilic anchor.[2]
    
  • Linker: Methylene bridge, providing rotational freedom (

    
    -bond rotation).[2]
    
  • Ring B (Distal): Unsubstituted secondary amine.[2] This is the "reactive warhead" or "diversity point" for further SAR (Structure-Activity Relationship) elaboration.

Primary Utility: This scaffold is a critical intermediate in the synthesis of Dual-Binding Site Acetylcholinesterase (AChE) Inhibitors and Sigma-1 (


) Receptor Ligands .[1][2] Its length and flexibility allow it to span the "gorge" of the AChE enzyme, connecting the Catalytic Anionic Site (CAS) with the Peripheral Anionic Site (PAS).

Synthetic Methodology: The Desymmetrization Challenge

Synthesizing this molecule requires differentiating two identical nitrogen atoms in the precursor, 4,4'-methylenedipiperidine. A statistical alkylation approach yields low yields and complex purification.[2] The protocol below details a High-Fidelity Protective Group Strategy to ensure regioselectivity.

Reaction Scheme (Graphviz)[2]

SynthesisRoute Start 4,4'-Methylenedipiperidine (Symmetric Precursor) Step1 Mono-Boc Protection (Limiting Reagent) Start->Step1 Boc2O (0.9 eq), 0°C Inter1 N-Boc-4,4'-methylenedipiperidine Step1->Inter1 Step2 N-Alkylation (Ethyl Iodide/K2CO3) Inter1->Step2 EtI, Reflux Inter2 N-Ethyl-N'-Boc Intermediate Step2->Inter2 Step3 Acidic Deprotection (TFA/DCM) Inter2->Step3 HCl or TFA Final 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Target) Step3->Final Neutralization

Caption: Stepwise desymmetrization of 4,4'-methylenedipiperidine via mono-protection strategy.

Detailed Protocol

Reagents:

  • 4,4'-Methylenedipiperidine (CAS: 19780-84-8)[1][2]

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • Ethyl Iodide (

    
    )[2]
    
  • Potassium Carbonate (

    
    )[2]
    
  • Trifluoroacetic acid (TFA)[2]

Step 1: Controlled Mono-Protection

  • Dissolve 4,4'-methylenedipiperidine (10 mmol) in Dichloromethane (DCM, 50 mL) at 0°C.

  • Add

    
     (9 mmol, 0.9 eq ) dropwise over 2 hours. Crucial: Using a substoichiometric amount prevents the formation of the useless di-Boc byproduct.
    
  • Wash with water to remove unreacted diamine (which is highly water-soluble compared to the mono-Boc product).[1][2]

  • Isolate the mono-Boc intermediate via flash chromatography (SiO2, MeOH/DCM gradient).[2]

Step 2: N-Ethylation

  • Dissolve the mono-Boc intermediate (5 mmol) in Acetonitrile (ACN).

  • Add

    
     (15 mmol, 3 eq) and Ethyl Iodide (6 mmol, 1.2 eq).
    
  • Reflux at 80°C for 12 hours. Monitor via TLC (disappearance of secondary amine).[2]

  • Filter inorganic salts and concentrate the filtrate.[2]

Step 3: Deprotection & Salt Formation [1]

  • Dissolve the crude

    
    -ethyl-
    
    
    
    -Boc intermediate in DCM (10 mL).[1][2]
  • Add TFA (5 mL) dropwise at room temperature. Stir for 2 hours.

  • Concentrate under reduced pressure.

  • Basification: Redissolve in water, adjust pH to >12 using 2N NaOH, and extract with DCM.

  • Dry over

    
     and concentrate to yield the target free base.
    

Physicochemical Profile & Data

The following data summarizes the theoretical and expected properties of the target molecule, essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Predicted)Relevance
Molecular Formula

Core composition
Molecular Weight 210.36 g/mol Fragment-like (<300 Da), ideal for elaboration
LogP (Calculated) 2.1 ± 0.3Good BBB (Blood-Brain Barrier) permeability
Topological Polar Surface Area (TPSA) 15.3 ŲHighly permeable (CNS active range < 90 Ų)
pKa (Ring A - Tertiary) ~10.1Protonated at physiological pH
pKa (Ring B - Secondary) ~11.0Highly basic; requires salt form for stability
Rotatable Bonds 4Flexible linker allows induced fit binding

Pharmacological Applications: The "Dual-Binder" Mechanism[1][2]

The primary value of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine lies in its ability to serve as a spacer in bivalent ligands .[1][2]

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease drug discovery, high potency is achieved by binding to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[2]

  • Mechanism: The

    
    -ethyl piperidine ring (Ring A) binds to the CAS (mimicking acetylcholine).[2] The methylene linker and second piperidine (Ring B) extend up the enzyme gorge, allowing a second aromatic group (attached to Ring B in the final drug) to stack against Tryptophan residues in the PAS.
    
  • Significance: This dual binding not only inhibits hydrolysis of acetylcholine but also inhibits AChE-induced Amyloid-

    
     aggregation.[1][2]
    
Sigma-1 ( ) Receptor Modulation

Bis-piperidines are privileged scaffolds for


 receptors, which are targets for neuropathic pain and depression.[1][2] The 

-ethyl group provides the necessary hydrophobic bulk, while the basic nitrogens interact with the aspartate residue in the receptor binding pocket.
Pharmacophore Mapping (Graphviz)[2]

Pharmacophore CAS Catalytic Anionic Site (Bottom of Gorge) Gorge Hydrophobic Gorge (10-14 Angstroms) PAS Peripheral Anionic Site (Entrance) RingA N-Ethyl Piperidine (Cationic Interaction) RingA->CAS Ionic Bond / Pi-Cation Linker Methylene-Piperidine Bridge (Spacer) Linker->Gorge Van der Waals Warhead Secondary Amine (Attachment Point for PAS Ligand) Warhead->PAS Target for Derivatization

Caption: Structural alignment of the scaffold within the Acetylcholinesterase active site gorge.

Quality Control & Characterization

To validate the synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       1.05 (t, 3H, 
      
      
      
      -CH
      
      
      -CH
      
      
      )[1][2]
    • 
       1.20–1.80 (m, multiplet, piperidine ring protons & linker CH
      
      
      
      )
    • 
       2.35 (q, 2H, 
      
      
      
      -CH
      
      
      -CH
      
      
      )[1][2]
    • 
       2.90–3.10 (m, 4H, 
      
      
      
      -protons of piperidine rings)[1]
    • Diagnostic: Absence of aromatic protons (confirms no pyridine impurity) and integration ratio of ethyl group to ring protons.

Mass Spectrometry[1][2]
  • Method: ESI-MS (Positive Mode)[1][2]

  • Target Ion:

    
    [2]
    
  • Fragmentation Pattern: Loss of ethyl group (

    
     182) or cleavage at the methylene bridge (
    
    
    
    126 for
    
    
    -ethyl-4-methylenepiperidine fragment).[1][2]

References

  • Piperidine Scaffolds in Medicinal Chemistry: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1][2][3] Source: National Institutes of Health (PubMed/NCBI) URL:[2][Link] (Search Term: Piperidine privileged scaffold)[2]

  • Bis-Piperidine Synthesis & Desymmetrization: Title: Synthesis of 4,4'-Bipiperidine Derivatives via Protective Group Strategy.[1][2] Source: Organic Letters (ACS Publications) - General Methodology Reference URL:[Link][2]

  • AChE Inhibitor Design Principles: Title: Dual binding site acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2] Source: Expert Opinion on Drug Discovery URL:[Link]

  • Related Scaffold Data: Title: 1-Methyl-4-(piperidin-4-yl)piperazine (Structural Analog Data).[1][2][4] Source: PubChem URL:[1][4][Link][2]

Sources

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Novel Piperidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This prevalence is not coincidental; the six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, physicochemical properties, and synthetic tractability that makes it an ideal scaffold for interacting with diverse biological targets.[2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of novel piperidine derivatives, moving beyond a simple cataloging of effects to delve into the underlying mechanisms of action, present robust quantitative data, and provide detailed, field-proven experimental protocols. Our focus will be on the most impactful therapeutic areas where piperidine derivatives are making significant strides: oncology, infectious diseases, and neurodegenerative disorders. This document is designed to serve as a practical and authoritative resource for researchers at the forefront of drug discovery and development.

The Piperidine Core: A Master Key for Diverse Biological Locks

The ubiquity of the piperidine moiety in pharmaceuticals is a testament to its remarkable versatility.[3] Its chair and boat conformations allow for precise spatial orientation of substituents, enabling high-affinity interactions with the active sites of enzymes and receptors.[4] Furthermore, the nitrogen atom can be readily functionalized, providing a handle for modulating properties such as basicity, polarity, and hydrogen bonding capacity, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This inherent adaptability has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[5][6]

The following diagram illustrates the foundational piperidine structure and highlights key positions for substitution that influence its biological activity.

Caption: Foundational Piperidine Scaffold and Key Substitution Points.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a significant class of anticancer agents, demonstrating a remarkable ability to interfere with various stages of cancer progression.[7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways that drive tumor growth and metastasis.[1][8]

Mechanistic Insights: Disrupting Cancer Cell Signaling

A critical target in many cancers is the aberrant activation of signaling pathways that promote cell proliferation and survival. Piperidine derivatives have been shown to modulate several of these pathways, including STAT-3, NF-κB, and PI3K/Akt.[7] For instance, certain derivatives can inhibit the phosphorylation and subsequent activation of STAT3, a transcription factor that plays a pivotal role in tumor cell survival and proliferation.

The following diagram illustrates a simplified workflow for evaluating the anticancer activity of novel piperidine derivatives.

Anticancer_Workflow cluster_workflow Anticancer Drug Discovery Workflow synthesis Synthesis of Piperidine Derivatives in_vitro In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Efficacy (Xenograft Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A streamlined workflow for anticancer drug discovery.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the potency of these compounds.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A549Lung32.43[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Piperidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Cancer cell line of interest (e.g., A549)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial and Antiviral Frontiers

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperidine derivatives have shown promise as both antibacterial and antiviral agents.[5][10]

Antibacterial Activity

Certain piperidine derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

CompoundBacterial StrainActivityReference
Compound 2 Staphylococcus aureusGood activity compared to chloramphenicol[10]
Compounds 1 & 2 Escherichia coliActive compared to chloramphenicol[10]
Antiviral Potential

Piperidine derivatives have also been investigated for their antiviral properties.[5] Some compounds have demonstrated efficacy against influenza A/H1N1 virus, comparable to the commercially available drug oseltamivir.[11] The antiviral mechanisms of alkaloids, a class to which many piperidine derivatives belong, can include inhibiting viral entry, replication, and protein synthesis.[12]

Neuroprotective and Analgesic Properties

The piperidine scaffold is a key feature in many centrally acting drugs, including those for neurodegenerative diseases and pain management.[13]

Acetylcholinesterase Inhibition in Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Several potent and selective piperidine-based AChE inhibitors have been developed.[14][15][16][17] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has an IC50 of 0.56 nM for AChE.[14]

The diagram below illustrates the role of AChE inhibitors in synaptic transmission.

AChE_Inhibition cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicle postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_receptor ACh Receptor synaptic_cleft->ACh_receptor Binding AChE AChE synaptic_cleft->AChE ACh Breakdown ACh_vesicle->synaptic_cleft ACh Release ACh_receptor->postsynaptic Signal Transduction piperidine_inhibitor Piperidine Inhibitor piperidine_inhibitor->AChE Inhibition

Sources

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: Mechanism of Action & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS: 879883-60-0), a bis-piperidine derivative characterized as a high-affinity ligand for the Sigma-1 Receptor (σ1R) .

Executive Summary

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a synthetic bis-piperidine compound primarily utilized in neuropharmacology as a Sigma-1 Receptor (σ1R) ligand . Structurally composed of two piperidine rings linked by a methylene bridge, with an N-ethyl substituent on one ring, it serves as a critical scaffold for probing the Mitochondria-Associated ER Membrane (MAM) interface. Its mechanism of action centers on the modulation of the σ1R chaperone complex, influencing calcium signaling (


), endoplasmic reticulum (ER) stress responses, and downstream neuroprotective pathways.

Chemical Identity & Structural Biology

This compound belongs to the bis(piperidinyl)methane class, a structural family known for its ability to span the binding pockets of monoamine transporters and sigma receptors.

PropertyDetail
IUPAC Name 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
CAS Number 879883-60-0
Molecular Formula

Molecular Weight 210.36 g/mol
Core Scaffold Ethyl-piperidin-4-ylmethyl-amine
Key Pharmacophore Basic amine (protonatable at physiological pH) + Hydrophobic spacer + Distal hydrophobic region
Structural Pharmacophore Analysis

The molecule's affinity for the σ1R is driven by its conformity to the classic sigma pharmacophore:

  • Positive Ionizable Center: The N-ethyl nitrogen (N1) is protonated at physiological pH, forming an electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Hydrophobic Spacer: The piperidine rings and methylene bridge provide the necessary steric bulk to occupy the hydrophobic pocket formed by Val162, Leu105, and Phe107 .

  • Distal Binding: The second piperidine ring (unsubstituted secondary amine) interacts with the distal region of the pocket, potentially engaging in hydrogen bonding or additional hydrophobic contacts.

Mechanism of Action (Core)

Primary Target: Sigma-1 Receptor (σ1R)

The σ1R is a ligand-operated chaperone protein located primarily at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum. Unlike G-protein coupled receptors (GPCRs), σ1R does not rely on second messengers like cAMP directly but modulates the function of other proteins through protein-protein interactions.

Molecular Mechanism: Chaperone Modulation

Upon binding 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, the σ1R undergoes a conformational change that alters its association with BiP (Binding Immunoglobulin Protein) , also known as GRP78.

  • Resting State: In the absence of ligand, σ1R forms a complex with BiP, remaining in an inactive, dormant state at the MAM.

  • Ligand Binding (Activation): The binding of the bis-piperidine ligand dissociates σ1R from BiP.

  • Chaperone Activity: The activated σ1R interacts with the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) .

  • Calcium Stabilization: This interaction stabilizes IP3R3, preventing its degradation and ensuring efficient

    
     transfer from the ER to the mitochondria.
    
  • Bioenergetics: Proper

    
     influx into the mitochondria activates the TCA cycle dehydrogenases, boosting ATP production and reducing Reactive Oxygen Species (ROS) generation.
    
Pathway Visualization

The following diagram illustrates the signaling cascade initiated by the ligand at the MAM interface.

SigmaMechanism Ligand 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine SigmaBiP Sigma-1R / BiP Complex (Inactive) Ligand->SigmaBiP  Binds   SigmaActive Sigma-1R (Activated Chaperone) SigmaBiP->SigmaActive  Dissociation from BiP   IP3R IP3 Receptor (IP3R3) SigmaActive->IP3R  Stabilizes   ERStress ER Stress Response (Unfolded Protein Response) SigmaActive->ERStress  Modulates (IRE1/PERK)   MitoCalcium Mitochondrial Ca2+ Influx IP3R->MitoCalcium  Facilitates Ca2+ Transfer   ATP Increased ATP Production (Bioenergetics) MitoCalcium->ATP  Activates TCA Cycle  

Caption: Mechanism of Action at the Mitochondria-Associated Membrane (MAM). The ligand triggers dissociation of σ1R from BiP, stabilizing IP3R3 and enhancing mitochondrial bioenergetics.

Experimental Validation Protocols

To validate the mechanism of action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, the following standardized protocols are recommended.

Radioligand Binding Assay (Affinity Validation)

Objective: Determine the


 value of the compound for σ1R.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: Use [³H]-(+)-Pentazocine (specific σ1R agonist) at 2-3 nM concentration.

  • Non-Specific Binding: Define using 10 µM Haloperidol or Guanfacine .

  • Incubation: Incubate membranes with the test compound (

    
     to 
    
    
    
    M) and radioligand in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 37°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Validation)

Objective: Confirm the modulation of intracellular calcium flux.

  • Cell Line: Use NG108-15 neuroblastoma x glioma hybrid cells.

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 minutes.

  • Stimulation: Pre-incubate cells with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (1-10 µM).

  • Trigger: Stimulate ER calcium release using Bradykinin or Thapsigargin.

  • Measurement: Monitor fluorescence ratio (340/380 nm). A functional σ1R agonist will potentiate the Bradykinin-induced

    
     spike, while an antagonist will attenuate it.
    

Therapeutic Implications & Toxicity

  • Neuroprotection: By stabilizing mitochondrial function, ligands of this class show potential in treating neurodegenerative diseases (Alzheimer’s, Parkinson’s) where MAM function is compromised.

  • Off-Target Effects: Bis-piperidines may show cross-reactivity with the hERG potassium channel (Kv11.1), necessitating safety screening for QT prolongation risks.

  • Dopamine Transporter (DAT): Due to structural similarity with GBR-12909, this compound may exhibit DAT inhibition, relevant for psychostimulant research.

References

  • BenchChem. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem Technical Notes. Accessed 2025.[1]

  • Sigma-Aldrich. "1-Ethyl-4-piperidin-4-ylmethyl-piperidine Product Specification (CAS 879883-60-0)." Merck KGaA. Accessed 2025.[1]

  • PubChem. "Compound Summary: 1-(1-Methyl-4-piperidinyl)piperazine (Structural Analog)." National Library of Medicine.

  • Su, T.P., et al. "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 2010. (Mechanistic Grounding).
  • Rousseaux, C.G., & Greene, S.F. "Sigma receptors [σRs]: biology in normal and diseased states." Journal of Receptor, Ligand and Channel Research, 2016.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most privileged scaffolds in drug discovery.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable utility in engaging a wide array of biological targets.[3][4] From potent opioid analgesics to life-changing antipsychotics, the piperidine moiety is a testament to the power of a structurally simple, yet conformationally versatile, chemical entity.[3][5]

The success of the piperidine scaffold lies in its ability to present key pharmacophoric features in a defined three-dimensional space.[6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbon backbone provides a framework for appending various substituents that can modulate lipophilicity, target affinity, and pharmacokinetic properties.[1] Furthermore, the stereochemistry of substituted piperidines plays a crucial role in their biological activity, with different enantiomers often exhibiting vastly different potencies and selectivities.

This in-depth technical guide will explore the core pharmacophoric elements of piperidine compounds, delving into the methodologies used to identify and validate these features. We will examine both computational and experimental workflows, providing a comprehensive understanding for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable scaffold.

Deconstructing the Piperidine Pharmacophore: Key Features and Their Significance

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target.[6] For piperidine-containing drugs, the pharmacophore is not merely the ring itself, but rather the spatial relationship of key features, including:

  • The Basic Nitrogen: The piperidine nitrogen is arguably the most critical pharmacophoric feature. Its basicity allows for the formation of a salt bridge with acidic residues in the target protein, a common and potent interaction. The protonated nitrogen can also act as a hydrogen bond donor.

  • Hydrophobic Moieties: Substituents on the piperidine ring often include hydrophobic groups, such as aromatic rings or alkyl chains. These groups can engage with hydrophobic pockets in the target protein, contributing significantly to binding affinity.

  • Hydrogen Bond Donors and Acceptors: In addition to the nitrogen, other functional groups attached to the piperidine scaffold can serve as hydrogen bond donors or acceptors, forming specific interactions with the target.

  • Aromatic Rings: Aromatic substituents are frequently found in piperidine-based drugs and can participate in various non-covalent interactions, including π-π stacking and cation-π interactions.

  • Stereochemistry: The chiral centers within the piperidine ring and its substituents dictate the precise 3D orientation of the pharmacophoric features. This stereochemical arrangement is often critical for achieving high affinity and selectivity.

Computational Exploration of the Piperidine Pharmacophore: A Step-by-Step Workflow

Computational modeling plays a pivotal role in elucidating the pharmacophore of piperidine compounds. Both ligand-based and structure-based approaches are employed to develop predictive models that can guide the design of novel and more potent molecules.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on a set of known active ligands to derive a common pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Modeling of Piperidine Analogs

  • Ligand Set Selection: A structurally diverse set of piperidine-containing compounds with known biological activities against the target of interest is compiled.

  • Conformational Analysis: The conformational space of each ligand is explored to identify low-energy conformations that are likely to be biologically relevant.

  • Feature Identification: Key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) are identified for each ligand.

  • Pharmacophore Model Generation: Computational software such as Catalyst, Phase, or LigandScout is used to align the active ligands and identify a common 3D arrangement of pharmacophoric features.[7]

  • Model Validation: The generated pharmacophore model is validated for its ability to distinguish between active and inactive compounds. This is often done using a test set of molecules not used in model generation and statistical methods like receiver operating characteristic (ROC) curve analysis.[1][8]

LigandBased_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Application A Select Active Ligands B Conformational Analysis A->B C Identify Pharmacophoric Features B->C D Generate Pharmacophore Hypotheses C->D E Validate Model (Test Set, ROC) D->E F Virtual Screening E->F

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available, a structure-based approach can be employed. This method leverages the structural information of the binding site to define the key interactions required for ligand binding.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Protein Preparation: The X-ray crystal or cryo-EM structure of the target protein is obtained from a repository like the Protein Data Bank.[1] The structure is prepared by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.

  • Binding Site Identification: The ligand-binding pocket is identified and characterized.

  • Interaction Mapping: The key interaction points within the binding site (e.g., hydrogen bond donors/acceptors, hydrophobic regions) are mapped.

  • Pharmacophore Model Generation: A pharmacophore model is generated based on these interaction points. Software like Discovery Studio or MOE can be used for this purpose.[1]

  • Model Refinement and Validation: The model is refined and validated by docking known active and inactive compounds and assessing its ability to predict their binding modes and activities.

StructureBased_Workflow cluster_0 Target Preparation cluster_1 Model Generation cluster_2 Validation & Application A Obtain Protein Structure (PDB) B Prepare Protein & Identify Binding Site A->B C Map Binding Site Interactions B->C D Generate Pharmacophore Model C->D E Validate with Docking D->E F Structure-Based Drug Design E->F

Caption: Workflow for structure-based pharmacophore modeling.

Case Study: The Pharmacophore of Piperidine-Based Opioid Analgesics

Opioid analgesics, such as fentanyl and its derivatives, represent a classic example of the application of the piperidine scaffold.[6] The development of pharmacophore models for these compounds has been instrumental in understanding their mechanism of action and in the design of safer analgesics.[9][10]

A typical pharmacophore model for µ-opioid receptor agonists includes:

  • A protonatable nitrogen atom that interacts with a conserved aspartate residue in the receptor.

  • A hydrophobic aromatic group that binds in a hydrophobic pocket.

  • A phenolic hydroxyl group (in the case of morphine and its analogs) that forms a key hydrogen bond.

  • A specific stereochemical arrangement of these features.

FeatureDistance to Basic Nitrogen (Å)Interacting Residue (µ-Opioid Receptor)
Aromatic Center4.5 - 5.0Trp293, His297
Hydrophobic Group3.0 - 4.0Ile296, Val300
Hydrogen Bond Donor6.0 - 7.0Tyr148

Note: Distances are approximate and can vary depending on the specific ligand and receptor conformation.

Experimental Validation of the Piperidine Pharmacophore

While computational models provide valuable insights, experimental validation is crucial to confirm the predicted pharmacophore.

X-ray Crystallography

Determining the co-crystal structure of a piperidine-containing ligand bound to its target protein provides the most direct and compelling validation of a pharmacophore model.[4] The crystal structure reveals the precise binding mode of the ligand and the specific interactions it forms with the protein, confirming the identity and spatial arrangement of the key pharmacophoric features.

Site-Directed Mutagenesis

Site-directed mutagenesis studies can be used to probe the importance of specific amino acid residues in the binding pocket that are predicted to interact with the piperidine ligand. By mutating these residues and measuring the resulting change in ligand binding affinity, the key interactions predicted by the pharmacophore model can be experimentally verified.[2][11]

Conclusion: The Future of Piperidine-Based Drug Design

The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutics. The integration of advanced computational pharmacophore modeling with experimental validation techniques provides a powerful platform for the rational design of novel piperidine-containing drugs with improved potency, selectivity, and safety profiles. As our understanding of the complex interplay between ligand and target continues to grow, so too will our ability to harness the full therapeutic potential of this remarkable chemical entity.

References

  • Three-dimensional pharmacophore screening for fentanyl derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Publishing. (2021, January 7). Retrieved from [Link]

  • Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT 2A R antagonists with the potential for design of new atypical antipsychotics - ResearchGate. (2022, November 21). Retrieved from [Link]

  • Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists with the potential for design of new atypical antipsychotics - PubMed. (2022, November 21). Retrieved from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia - CABI Digital Library. (2018, October 27). Retrieved from [Link]

  • PMapper - 3D pharmacophore hashes - QSAR4U. (n.d.). Retrieved from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). Retrieved from [Link]

  • 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PubMed Central. (2022, October 13). Retrieved from [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling | ACS Pharmacology & Translational Science. (2025, August 24). Retrieved from [Link]

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC - PubMed Central. (2024, May 25). Retrieved from [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed. (2021, May 7). Retrieved from [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. (n.d.). Retrieved from [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. (2018, November 27). Retrieved from [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Characterization of Opioid Analgesics With Reduced Tolerance - Arnold Group. (n.d.). Retrieved from [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Publications. (n.d.). Retrieved from [Link]

  • opioidTRACE® Preclinical Screening Platform for Pain - Melior Discovery. (n.d.). Retrieved from [Link]

  • Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - Frontiers. (2022, November 1). Retrieved from [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (n.d.). Retrieved from [Link]

  • Case Studies in Analog Design - Drug Design Org. (n.d.). Retrieved from [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling - PubMed. (2025, August 25). Retrieved from [Link]

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1-Ethyl-4-(piperidin-4-ylmethyl)piperidine analogues and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Analogues and Derivatives

Authored by: A Senior Application Scientist

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring is a quintessential heterocyclic scaffold, a privileged structure that has demonstrated remarkable versatility and success in the realm of drug discovery.[1][2] Its prevalence in numerous pharmaceuticals and naturally occurring alkaloids underscores its importance.[1][2] The conformational flexibility of the six-membered ring, combined with its basic nitrogen atom, allows for precise three-dimensional arrangements of substituents that can engage with biological targets with high affinity and specificity. This guide delves into the rich chemistry and pharmacology of a specific, yet broadly applicable, piperidine-based core: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine . We will explore its synthesis, the strategic design of its analogues, and the diverse therapeutic applications that have emerged from this versatile chemical framework, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

Section 1: Synthesis and Core Structure Elaboration

The synthesis of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine core and its derivatives relies on established and robust chemical transformations. The causality behind the chosen synthetic routes often involves balancing yield, scalability, and the introduction of chemical handles for further diversification. A common and efficient strategy involves the coupling of two piperidine-based building blocks followed by functionalization.

Retrosynthetic Analysis & Key Building Blocks

A logical retrosynthetic disconnection of the target scaffold points to two primary building blocks: a piperidin-4-one derivative and a 4-aminomethylpiperidine derivative. The synthesis often commences from commercially available starting materials like piperidin-4-one or piperidine-4-carboxylic acid.

Core Synthetic Protocol: Reductive Amination and N-Alkylation

A frequently employed and reliable method for constructing the core C-N bond between the two rings is reductive amination. This is followed by N-alkylation to install the ethyl group.

Experimental Protocol: Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Step 1: Reductive Amination of N-Boc-piperidin-4-one with 4-aminomethylpiperidine

  • Reaction Setup: To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add 4-aminomethylpiperidine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. This reagent is preferred for its mildness and selectivity for imines over ketones.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until completion.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Step 2: N-Ethylation of the Coupled Product

  • Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.[3] Then, add ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2 eq) dropwise at room temperature under an inert nitrogen atmosphere.[3]

  • Reaction Progression: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.[3]

  • Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

Step 3: Boc Deprotection

  • Cleavage of Protecting Group: Dissolve the N-ethylated product from Step 2 in a solution of 4M hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.[3]

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours.[3]

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield the final product, typically as a hydrochloride or trifluoroacetate salt.[3]

Diagram: General Synthetic Workflow

G A N-Boc-piperidin-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 4-Aminomethylpiperidine B->C D Boc-Protected Intermediate C->D E N-Ethylation (EtI, K₂CO₃) D->E F N-Ethyl, Boc-Protected Intermediate E->F G Boc Deprotection (HCl or TFA) F->G H 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Final Product) G->H

Caption: A typical synthetic route to the target scaffold.

Section 2: Pharmacological Significance and Structure-Activity Relationships (SAR)

The 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold is a versatile platform for developing modulators of various biological targets, particularly within the central nervous system (CNS).[3] Subtle modifications to its structure can drastically alter its binding affinity, selectivity, and functional activity.[4]

Dopamine Receptor Ligands

The dopamine D2-like receptor family (D2, D3, D4) is a critical target for antipsychotics and treatments for neuropsychiatric disorders.[5][6] Derivatives of the piperidine/piperazine scaffold are well-established as potent dopamine receptor modulators.[5][7]

Mechanism of Action & Therapeutic Rationale: Atypical antipsychotics like Aripiprazole are partial agonists at D2 receptors.[8] They are thought to act as antagonists in brain regions with high dopamine levels (mesolimbic pathway), mitigating positive symptoms of schizophrenia, while acting as agonists in regions with low dopamine levels (mesocortical pathway), potentially improving negative and cognitive symptoms.[8] The 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold can be functionalized to achieve similar profiles.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Extension: The terminal piperidine nitrogen provides a convenient point for introducing aryl or heteroaryl groups, a common feature in D2/D3 ligands. An extended and more linear conformation in spacers connecting to an aryl moiety has been shown to be crucial for D3 receptor selectivity over D2.[5]

  • N-Alkyl Group: The nature of the N-substituent on the second piperidine ring significantly influences affinity and selectivity for the dopamine transporter (DAT) and related receptors.[9]

  • Pharmacophore Modeling: The core scaffold aligns well with established pharmacophore models for D2/D3 ligands, which typically feature a basic nitrogen atom and a hydrophobic aromatic region separated by a specific distance.

Diagram: Simplified Dopamine D2 Receptor Signaling

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Couples AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or Agonist Ligand Dopamine->D2R Activates Antagonist Piperidine-based Antagonist Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Sources

In Vitro Screening of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1] Its rigid, saturated heterocyclic structure provides a reliable scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Within this chemical class, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine emerges as a compound of significant interest. Its architecture, featuring a central piperidine ring linked to a second piperidine via a methylene bridge and substituted with an ethyl group, suggests a high degree of conformational constraint and the potential for specific, high-affinity binding to a variety of protein targets.

Derivatives of the closely related ethyl-piperidin-4-ylmethyl-amine scaffold have demonstrated activity against a range of biological targets, including G-protein coupled receptors (GPCRs), protein kinases, and transporters.[2] This proven versatility underscores the rationale for a comprehensive in vitro screening campaign to elucidate the pharmacological profile of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. This guide provides a detailed, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate this compound, from initial target identification to lead characterization. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data critical for informed decision-making in the drug discovery pipeline.

Part 1: Strategic Approach to Target Identification and Primary Screening

Given the novelty of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a broad yet targeted initial screening strategy is paramount. The structural motifs within the molecule provide logical starting points for hypothesis-driven target selection. The presence of two basic nitrogen atoms suggests potential interactions with aminergic GPCRs, ion channels, or transporters. Furthermore, the overall lipophilicity and three-dimensional shape of the molecule warrant investigation against targets known to bind similar piperidine-containing chemotypes, such as the sigma receptors and certain kinases.

A tiered screening approach, or "screening cascade," is the most efficient method to progressively narrow the field of potential targets. This begins with broad, high-throughput primary screens and funnels promising hits into more specific and complex secondary and tertiary assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Lead Characterization Broad Target Panels Broad Target Panels High-Throughput Assays High-Throughput Assays Broad Target Panels->High-Throughput Assays Initial Hit Identification Initial Hit Identification High-Throughput Assays->Initial Hit Identification Dose-Response Analysis Dose-Response Analysis Initial Hit Identification->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Cell-Based Functional Assays Cell-Based Functional Assays Mechanism of Action Studies->Cell-Based Functional Assays Preliminary ADME-Tox Preliminary ADME-Tox Cell-Based Functional Assays->Preliminary ADME-Tox

Caption: A tiered in vitro screening cascade for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Recommended Primary Screening Panels

To maximize the discovery potential, initial screening should encompass a diverse range of target classes. The following panels are recommended based on the structural characteristics of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine:

  • GPCR Panel (Radioligand Binding): A broad panel of aminergic GPCRs is a logical starting point. This should include dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes. Radioligand binding assays provide a robust and high-throughput method for identifying direct interactions between the compound and the receptor.

  • Ion Channel Panel (Automated Electrophysiology): Given the prevalence of piperidine motifs in ion channel modulators, a panel of key voltage-gated (e.g., Nav, Kv, Cav) and ligand-gated (e.g., nAChR, GABAA) ion channels is warranted. Automated patch-clamp systems allow for rapid assessment of compound effects on ion channel function.

  • Transporter Panel (Radiolabeled Substrate Uptake): The structural similarity to known monoamine transporter ligands makes screening against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) essential.[2] Inhibition of radiolabeled substrate uptake is a standard and reliable assay format.

  • Kinase Panel (Biochemical Activity): While perhaps a lower probability, the potential for off-target kinase activity should be assessed early. A broad kinase panel, such as the KinomeScan™ platform, can efficiently identify potential interactions. The piperidin-4-yl moiety has been incorporated into inhibitors of Akt, a key node in the PI3K/Akt/mTOR signaling pathway, making this an area of interest.[2]

  • Sigma Receptor Binding Assays: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have shown significant affinity for the sigma-1 (σ1) receptor.[2] Therefore, radioligand binding assays for both sigma-1 and sigma-2 receptors are highly recommended.

Part 2: Detailed Protocols for Key Primary Assays

The following protocols provide detailed, step-by-step methodologies for representative primary screening assays. These are intended as a starting point and should be optimized for the specific laboratory instrumentation and reagents available.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

Rationale: The piperidine scaffold is a common feature in high-affinity sigma-1 receptor ligands.[2] This assay will determine the binding affinity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine to the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain homogenate or cell membranes expressing recombinant human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

  • Liquid Scintillation Counter.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 10 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer for total binding.

    • 25 µL of 10 µM haloperidol for non-specific binding.

    • 25 µL of each concentration of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

  • Add Radioligand: Add 25 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM) to all wells.

  • Add Membranes: Add 200 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.

  • Incubation: Incubate the plates at room temperature for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response model. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]

Dopamine Transporter (DAT) Uptake Assay

Rationale: The piperidine scaffold is present in numerous DAT inhibitors. This assay will assess the ability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine to block dopamine reuptake.

Materials:

  • Cells: HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [³H]-Dopamine.

  • Inhibitor Control: GBR-12909 or cocaine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • 96-well cell culture plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Protocol:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in KRH buffer.

  • Pre-incubation: Wash the cell monolayers twice with KRH buffer. Pre-incubate the cells with 50 µL of KRH buffer containing the test compound or vehicle for 15 minutes at room temperature.

  • Initiate Uptake: Add 50 µL of KRH buffer containing [³H]-Dopamine (final concentration ~10-20 nM) to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Terminate Uptake: Rapidly aspirate the assay solution and wash the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 200 µL of 1% SDS to each well.

  • Scintillation Counting: Add 200 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]-Dopamine uptake by non-linear regression.

Part 3: Secondary Screening and Mechanistic Elucidation

Once initial hits are identified, the focus shifts to confirming their activity, determining their potency and selectivity, and beginning to understand their mechanism of action.

Dose-Response and Potency Determination

For any hits from the primary screens, a full dose-response curve should be generated to accurately determine the IC₅₀ or EC₅₀. This typically involves a 10-point, half-log dilution series. It is crucial to perform these experiments in triplicate to ensure statistical significance.

Orthogonal Assays for Hit Confirmation

To rule out assay artifacts, it is essential to confirm hits using an orthogonal assay that employs a different technology or biological readout. For example, a hit from a radioligand binding assay (measuring direct binding) should be confirmed in a functional assay (measuring biological response).

Example Orthogonal Assay Workflow:

G Primary_Hit Primary Hit from Radioligand Binding Assay (e.g., σ1 Receptor) Functional_Assay Functional Assay (e.g., FLIPR Calcium Assay) Primary_Hit->Functional_Assay Test in Confirmation Hit Confirmation Functional_Assay->Confirmation Confirm Activity

Sources

An In-Depth Technical Guide to 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Piperidine Scaffold in CNS Therapeutics

The piperidine moiety is a cornerstone of central nervous system (CNS) drug discovery, recognized as a privileged scaffold in a multitude of clinically successful therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of various CNS receptors and transporters.[1][3] Within this vast chemical space, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine emerges as a compound of significant interest. This guide provides a comprehensive technical overview of its synthesis, potential pharmacological profile, and a strategic framework for its preclinical development, aimed at researchers and drug development professionals.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a drug candidate's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogs.

Structure:

G start N-Boc-piperidine-4-carbaldehyde intermediate tert-butyl 4-(((1-ethylpiperidin-4-yl)amino)methyl)piperidine-1-carboxylate start->intermediate Reductive Amination final 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine intermediate->final Boc Deprotection reagent1 1-Ethylpiperidine-4-amine Sodium triacetoxyborohydride reagent1->start reagent2 Trifluoroacetic acid (TFA) Dichloromethane (DCM) reagent2->intermediate

Caption: Proposed synthetic workflow for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Detailed Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(((1-ethylpiperidin-4-yl)amino)methyl)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 1-ethylpiperidine-4-amine (1.1 eq) at room temperature.

  • Stir the reaction mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Final Product)

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Pharmacological Profile and Mechanism of Action

The ethyl-piperidin-4-ylmethyl-amine scaffold is a versatile platform for designing ligands for various CNS targets, including G-protein coupled receptors (GPCRs) and transporters. [4]Based on its structural similarity to known CNS-active compounds, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is hypothesized to interact with key players in neurotransmitter systems.

Potential Primary Targets
  • Sigma-1 (σ1) Receptor: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have demonstrated significant affinity for the σ1 receptor. [4]This receptor is a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, and its modulation is a promising strategy for treating neurodegenerative diseases and psychiatric disorders. [4]* Dopamine Transporter (DAT): Analogs of 4-aminopiperidine have been explored as ligands for DAT, with potential applications in treating substance abuse and other CNS disorders. [4]The N-ethyl group and the linker can be modified to fine-tune affinity and selectivity. [4]

Hypothesized Mechanism of Action at the Sigma-1 Receptor

As a potential σ1 receptor ligand, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine could act as an agonist or antagonist, leading to downstream modulation of various signaling pathways.

G ligand 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine sigma1 Sigma-1 Receptor ligand->sigma1 Binding ip3r IP3 Receptor sigma1->ip3r Modulation ca_release Ca²⁺ Release ip3r->ca_release downstream Downstream Signaling (e.g., MAPK/ERK, Akt) ca_release->downstream neuroprotection Neuroprotection & Neuronal Plasticity downstream->neuroprotection

Caption: Hypothesized signaling pathway for a Sigma-1 receptor agonist.

Preclinical Development Strategy

A structured preclinical development plan is essential to evaluate the therapeutic potential and safety profile of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. This should involve a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Evaluation

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for the primary hypothesized targets (σ1 receptor, DAT) and to assess its selectivity against a panel of other CNS receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing the target receptors.

2. Functional Assays:

  • Objective: To characterize the functional activity of the compound at its primary targets (e.g., agonist, antagonist, or modulator).

  • Methodology:

    • For σ1 Receptor: Calcium mobilization assays or neurite outgrowth assays in a suitable cell line (e.g., PC12).

    • For DAT: Neurotransmitter uptake assays using synaptosomes or cells expressing DAT.

3. ADMET Profiling:

  • Objective: To assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and potential toxicity.

  • Key Assays:

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2/MDCK cell-based assays to predict blood-brain barrier penetration. [5][6] * Metabolic Stability: Incubation with human liver microsomes to determine intrinsic clearance. [5] * CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions.

    • hERG Liability: Patch-clamp electrophysiology to assess the risk of cardiac QT prolongation.

    • Toxicity: Cytotoxicity assays in relevant cell lines (e.g., HepG2).

In Vivo Evaluation

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., rodents).

  • Methodology: Administration of the compound via relevant routes (e.g., intravenous, oral) and measurement of plasma and brain concentrations over time to determine parameters such as half-life, clearance, and brain penetration (Kp,uu).

2. Target Engagement Studies:

  • Objective: To confirm that the compound reaches and interacts with its intended target in the brain.

  • Methodology: Ex vivo receptor occupancy studies or in vivo imaging techniques like positron emission tomography (PET) if a suitable radioligand is available.

3. Efficacy in Animal Models:

  • Objective: To evaluate the therapeutic potential of the compound in relevant animal models of CNS disorders.

  • Potential Models:

    • For Neuroprotection (σ1 activity): Models of neurodegeneration such as MPTP-induced Parkinson's disease or models of cognitive impairment. [7] * For Psychiatric Disorders (DAT/σ1 activity): Behavioral models such as the forced swim test or tail suspension test for depression, or the elevated plus maze for anxiety. [7][8] 4. Preliminary Safety and Toxicology:

  • Objective: To assess the in vivo safety and tolerability of the compound.

  • Methodology: Dose-range finding studies in rodents to identify the maximum tolerated dose (MTD) and to observe for any overt signs of toxicity.

Conclusion and Future Directions

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a promising chemical scaffold for the development of novel CNS therapeutics. Its potential to modulate key targets such as the sigma-1 receptor and the dopamine transporter warrants a thorough investigation. The preclinical development strategy outlined in this guide provides a roadmap for systematically evaluating its pharmacological profile, efficacy, and safety. Future work should focus on synthesizing the compound, executing the proposed in vitro and in vivo studies, and exploring structure-activity relationships through the synthesis of related analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • ResearchGate. (2022). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine. Retrieved from [Link]

  • ACS Publications. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Taylor & Francis Online. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
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Preliminary Toxicity Assessment of Piperidine Scaffolds: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Assessment of Piperidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Piperidine Paradox

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., donepezil, fentanyl, raloxifene). Its ubiquity stems from its ability to modulate solubility, provide a protonatable nitrogen for electrostatic interactions, and serve as a rigid linker. However, this scaffold carries intrinsic toxicological liabilities—specifically metabolic bioactivation, hERG channel blockade, and phospholipidosis.

This guide provides a self-validating workflow to assess these risks early in the lead optimization phase. It moves beyond standard "box-checking" to explain the causality of toxicity and provides rigorous protocols for detection.

Part 1: Mechanistic Toxicology & Structural Alerts

To assess toxicity, one must first understand the molecular initiating events (MIEs) specific to the piperidine architecture.

1. Metabolic Bioactivation (The Iminium Risk)

Piperidines are susceptible to oxidative metabolism (via CYP450 or MAO systems). The critical risk is the oxidation of the


-carbon adjacent to the nitrogen. This generates a carbinolamine intermediate, which dehydrates to form a reactive iminium ion .
  • Why it matters: Iminium ions are "hard" electrophiles. They preferentially react with "hard" biological nucleophiles (e.g., DNA bases, lysine residues) rather than "soft" nucleophiles like glutathione (GSH). Standard GSH trapping assays often miss these metabolites, leading to false negatives in safety screens.

2. hERG Channel Blockade (Cardiotoxicity)

The protonated piperidine nitrogen mimics the potassium ion (


), allowing the molecule to enter the hERG channel pore.
  • Mechanism: The pharmacophore typically involves a basic nitrogen (protonated at physiological pH) flanked by hydrophobic groups. These hydrophobic "wings" interact with aromatic residues (Tyr652 and Phe656) within the channel pore via

    
    -stacking, while the nitrogen stabilizes the complex.
    
3. Phospholipidosis (DIPL)

Piperidines often classify as Cationic Amphiphilic Drugs (CADs).[1][2]

  • Mechanism: CADs freely permeate cell membranes but become protonated and trapped within the acidic environment of the lysosome (pH ~4.5). Once trapped, they inhibit phospholipases (specifically PLA2G15) and neutralize the negative charge of intralysosomal vesicles, preventing lipid degradation and causing "foamy" macrophage accumulation.

Part 2: Experimental Protocols (The "How-To")
Workflow 1: Reactive Metabolite Trapping (CN vs. GSH)

Standard GSH assays are insufficient for piperidines. You must employ Cyanide (CN) trapping to detect the hard iminium electrophiles.

Protocol: Dual Trapping Assay

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Test Compound: 10

    
    M final concentration.
    
  • Trapping Agents (Parallel Reactions):

    • Reaction A (Soft): Glutathione (GSH) at 5 mM.

    • Reaction B (Hard): Potassium Cyanide (KCN) at 1 mM.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time Course: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 3000 x g for 10 min.

  • Analysis: LC-MS/MS (High Resolution).

    • GSH Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety).

    • CN Scan: Look for Neutral Loss of 27 Da (HCN) or specific adduct mass shifts (+25 Da).

Data Interpretation:

Observation Implication Action
+ GSH Adducts Soft electrophile (quinone methide, epoxide). Check aromatic substitution; consider F-substitution to block metabolism.

| + CN Adducts | Hard electrophile (Iminium ion).[3] | Critical Alert. The piperidine ring is being oxidized. Introduce steric bulk


 to Nitrogen or lower LogP. |
| No Adducts  | Metabolically stable or non-reactive. | Proceed to hERG/DIPL assessment. |
Workflow 2: Visualizing the Bioactivation Pathway

The following diagram illustrates the oxidative pathway leading to the reactive iminium species and the specific trapping mechanism.

PiperidineBioactivation Piperidine Piperidine Scaffold (Parent) CYP CYP450 / MAO (Oxidation) Piperidine->CYP Carbinolamine Carbinolamine (Unstable Intermediate) CYP->Carbinolamine Iminium Iminium Ion (Hard Electrophile) Carbinolamine->Iminium - H2O GSH_Adduct GSH Adduct (Rare for Iminiums) Iminium->GSH_Adduct Slow/No Reaction CN_Adduct Cyano-Adduct (Stable Marker) Iminium->CN_Adduct Rapid Trapping GSH Glutathione (GSH) (Soft Nucleophile) GSH->GSH_Adduct CN Cyanide (CN-) (Hard Nucleophile) CN->CN_Adduct

Figure 1: Mechanism of piperidine bioactivation to reactive iminium ions and the necessity of Cyanide (CN) trapping for detection.

Workflow 3: Phospholipidosis Screening (Lysosomal Trapping)

Since phospholipidosis is driven by physicochemical properties (cationic + lipophilic), in silico prediction is often used, but cell-based validation is required.

Protocol: Fluorescent Phospholipid Accumulation

  • Cell Line: HepG2 or CHO cells.

  • Reagent: NBD-PE (Nitrobenzoxadiazole-labeled phosphatidylethanolamine) or HCS LipidTOX™.

  • Dosing: Treat cells with test compound (1–50

    
    M) for 24–48 hours. Include Amiodarone (10 
    
    
    
    M) as a positive control.
  • Imaging: High-Content Screening (HCS) fluorescence microscopy.

  • Quantification: Measure average fluorescence intensity per cell in the cytoplasmic granules (lysosomes).

Mitigation Strategy (The "Rule of 4"): To reduce DIPL risk, aim to lower the sum of (LogP + pKa).

  • If

    
    : High risk of Lysosomal Trapping.
    
  • If

    
    : Low risk.
    
Part 3: Mitigation & Structural Modification

If your piperidine scaffold shows toxicity, apply these medicinal chemistry strategies:

Toxicity IssueStructural Modification StrategyRationale
Iminium Formation

-Substitution:
Add methyl/gem-dimethyl groups adjacent to the Nitrogen.
Steric hindrance prevents CYP approach; blocks metabolic oxidation site.
hERG Blockade Reduce Basicity: Add electron-withdrawing groups (EWGs) like -F or -CF3 to the ring or nearby.Lowers pKa, reducing the fraction of protonated species at pH 7.4.
hERG Blockade Zwitterionic Design: Introduce a carboxylic acid.Neutralizes the net charge; prevents pore binding (though may affect permeability).
Phospholipidosis Increase Polarity: Add polar groups (hydroxyl, ether) to the scaffold.Reduces amphiphilicity (LogP), decreasing membrane affinity and lysosomal accumulation.
Part 4: References
  • Dalvie, D., et al. (2002). Assessment of Reactive Metabolites in Drug Discovery. Chemical Research in Toxicology.[3] [Link]

  • Johansson, T., et al. (2007). Cardiovascular Safety Screening of Piperidine Derivatives: hERG Inhibition. Journal of Medicinal Chemistry. [Link]

  • Ploemen, J.H., et al. (2004). Use of Cyanide Trapping to Detect Reactive Iminium Intermediates.[3] Drug Metabolism and Disposition. [Link]

  • Reasor, M.J., et al. (2006). Drug-Induced Phospholipidosis: Issues and Future Directions. Expert Opinion on Drug Safety. [Link]

  • Vandenberg, J.I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the anticipated receptor binding profile of the synthetic compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. While direct, comprehensive screening data for this specific molecule is not extensively published, this document synthesizes structure-activity relationship (SAR) data from closely related piperidine analogues to construct a predictive pharmacological profile. The primary focus is on its likely interactions with the sigma-1 (σ1) receptor and the dopamine transporter (DAT), two key targets for which the piperidine scaffold is known to exhibit affinity. This guide will delve into the mechanistic rationale for these interactions, provide detailed, field-proven experimental protocols for validating these predictions, and explore the associated signaling pathways. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to further investigate the therapeutic potential of this and similar chemical entities.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and the ease with which it can be functionalized at the 1 and 4 positions make it a versatile building block for designing ligands that target a wide array of biological entities, particularly within the central nervous system (CNS). The compound of interest, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, features key structural motifs that suggest a specific, albeit unconfirmed, receptor binding profile. The N-ethyl substitution and the 4-aminomethylpiperidine extension are critical determinants of its potential pharmacological activity. This guide will deconstruct these structural features to predict its primary receptor interactions.

Predicted Receptor Binding Profile

Based on an extensive review of the literature for structurally analogous compounds, a predicted binding profile for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine has been constructed. The primary targets are anticipated to be the sigma-1 receptor and, to a lesser extent, the dopamine transporter.

Primary Target: Sigma-1 (σ1) Receptor

The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[2] Numerous studies have demonstrated that the piperidine moiety is a critical structural element for high-affinity sigma-1 receptor ligands.[3]

Structure-Activity Relationship (SAR) Insights:

Research on a series of 4-(2-aminoethyl)piperidine derivatives provides the most direct evidence for the predicted interaction of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine with the sigma-1 receptor. In this series, N-alkylation of the piperidine nitrogen was shown to significantly modulate sigma-1 affinity.[4] While the N-methyl analogue exhibited high affinity, the introduction of an N-ethyl group resulted in a compound with moderate affinity.[4] This suggests that while the N-ethyl group of our target compound is tolerated by the receptor's binding pocket, it may not be optimal for high-potency binding.

Inferred Affinity:

Based on the available data for N-ethyl-4-aminomethylpiperidine analogues, it is reasonable to predict that 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine will exhibit moderate affinity for the sigma-1 receptor, likely in the mid-nanomolar range.

Secondary Target: Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent symporter that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the intensity and duration of dopaminergic signaling.[5] Dysregulation of DAT is associated with several neuropsychiatric disorders, making it a key therapeutic target.[6] The piperidine scaffold is a known pharmacophore for DAT ligands.[7]

Structure-Activity Relationship (SAR) Insights:

Studies on various 1,4-disubstituted piperidines and related piperazines have established that modifications at the piperidine nitrogen can influence DAT affinity.[8][9] While a direct analogue with the precise substitution pattern of our target compound is not readily found in the literature, the general structural similarity to known DAT ligands suggests a potential for interaction. The replacement of a piperazine ring, common in many DAT inhibitors, with a piperidine has been shown to be well-tolerated in some instances.[5]

Inferred Affinity:

The affinity for DAT is more speculative than for the sigma-1 receptor. It is predicted that 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine may exhibit weak to moderate affinity for DAT. Experimental validation is crucial to confirm this interaction.

Data Summary: Predicted Binding Affinities
Receptor TargetPredicted Affinity (Ki)Confidence LevelRationale
Sigma-1 (σ1) Receptor50 - 200 nMHighBased on SAR of N-ethyl-4-aminomethylpiperidine analogues.[4]
Dopamine Transporter (DAT)> 500 nMLow to ModerateInferred from the general activity of N-substituted piperidine scaffolds at DAT.[5][8]

Signaling Pathways

Understanding the signaling pathways associated with the predicted receptor targets is essential for elucidating the potential functional effects of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Sigma-1 Receptor Signaling

The sigma-1 receptor does not function as a classical G-protein coupled receptor or ion channel. Instead, it acts as a molecular chaperone, modulating the function of various "client" proteins, including ion channels and other receptors.[10] Its signaling is complex and context-dependent.

Caption: Predicted Sigma-1 Receptor Signaling Cascade.

Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner, BiP, and translocate to other cellular compartments where it interacts with various effector proteins to modulate downstream signaling.[2]

Dopamine Transporter (DAT) Function

The primary role of DAT is the reuptake of dopamine from the synapse.[11] Inhibition of DAT by a ligand like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine would lead to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[12]

Caption: Mechanism of Dopamine Transporter Inhibition.

Experimental Protocols

To validate the predicted binding profile of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, standard in vitro pharmacological assays are required. The following protocols are based on established methodologies in the field.

General Radioligand Binding Assay Protocol

This protocol provides a framework for competitive binding assays to determine the affinity (Ki) of the test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain for DAT, guinea pig brain for sigma-1) or membranes from cells overexpressing the receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma-1 receptors, [³H]-WIN 35,428 for DAT).

      • A range of concentrations of the unlabeled test compound (1-Ethyl-4-(piperidin-4-ylmethyl)piperidine).

      • Membrane preparation.

    • For determination of non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is used in place of the test compound.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Caption: General Radioligand Binding Assay Workflow.

Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

A plausible synthetic route for the preparation of the title compound can be adapted from established methods for the synthesis of 1,4-disubstituted piperidines.

Proposed Synthetic Scheme:

A likely synthetic approach would involve the reductive amination of 1-ethyl-4-piperidone with 4-(aminomethyl)piperidine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 equivalent) and 4-(aminomethyl)piperidine (1.1 equivalents) in a suitable solvent such as dichloromethane or methanol, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for several hours to overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Conclusion and Future Directions

This technical guide has presented a predictive receptor binding profile for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, with a primary focus on its likely interactions with the sigma-1 receptor and the dopamine transporter. The provided SAR analysis, based on closely related analogues, suggests a moderate affinity for the sigma-1 receptor and a potential for weaker interaction with DAT. The detailed experimental protocols offer a clear path for the empirical validation of these predictions.

Future research should prioritize a comprehensive in vitro pharmacological profiling of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine against a broad panel of CNS receptors to confirm its primary targets and assess its selectivity. Subsequent functional assays will be necessary to determine whether it acts as an agonist, antagonist, or modulator at its identified targets. These studies will be critical in elucidating the therapeutic potential of this compound and guiding the design of future analogues with improved potency and selectivity.

References

  • Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Wiese, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 895-908. [Link]

  • Caruso, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1515-1525. [Link]

  • Chen, J., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2537-2545. [Link]

  • Brindisi, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115794. [Link]

  • Kim, D. H., et al. (2007). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 50(23), 5745-5755. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Al-Ghananeem, A. M., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1232, 129999. [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 31(11), 544-550. [Link]

  • Skuza, G., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Pharmacological Reports, 70(5), 956-965. [Link]

  • Linciano, P., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molbank, 2022(1), M1353. [Link]

  • Pal, A., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(39), 5645-5655. [Link]

  • Franchini, S., et al. (2021). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 26(11), 3326. [Link]

  • Rossi, D., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Fishback, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Rossi, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1515-1525. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4497-4508. [Link]

  • Saha, J. K., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

  • He, H., et al. (2005). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4044-4048. [Link]

  • Shaikh, S., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6738-6741. [Link]

  • Rossi, D., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Khan, S. A., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5961. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Skuza, G., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Pharmacological Reports, 70(5), 956-965. [Link]

  • Singh, N. D., et al. (2004). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 14(8), 1951-1954. [Link]

  • Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4497-4508. [Link]

Sources

Identifying Potential Therapeutic Targets for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, analgesic, and antipsychotic effects.[1] The compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a novel chemical entity within this privileged structural class. While its specific biological activities remain uncharacterized, its structural features suggest a high potential for interaction with various biological targets. This guide provides a comprehensive, in-depth framework for the systematic identification and validation of potential therapeutic targets for this compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, providing not just a series of steps, but the underlying rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the mechanism of action of this promising molecule.

The core of our approach is a multi-tiered strategy that begins with hypothesis generation based on the known pharmacology of structurally related molecules. We then employ a suite of in silico computational methods to refine these hypotheses and predict specific molecular targets. Finally, we outline a rigorous experimental validation cascade, from broad initial screens to direct target engagement and functional cellular assays, to confirm these predictions and elucidate the compound's therapeutic potential.

Hypothesis Generation: Learning from Structural Precedents

The journey of target identification for a novel compound often begins by examining the known biological activities of its structural relatives. The ethyl-piperidin-4-ylmethyl-amine scaffold, of which our topic compound is a derivative, is a versatile building block that has been successfully incorporated into molecules targeting a range of biological entities.[2] This existing body of research provides a fertile ground for generating initial hypotheses about the potential targets of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Based on the literature, several key target classes emerge as primary candidates for investigation:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs.

    • Opioid Receptors: The piperidine ring is an essential pharmacophore for the analgesic activity of morphine and its derivatives.[3] The µ-opioid receptor, in particular, is a well-established target for piperidine-containing analgesics.[3][4]

    • Sigma-1 (σ1) Receptor: Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have demonstrated significant affinity and selectivity for the σ1 receptor, a unique ligand-regulated molecular chaperone.[2] Modulation of this receptor is a promising strategy for treating neurodegenerative diseases and pain.[2]

  • Enzymes:

    • Protein Kinase B (Akt): The piperidin-4-yl moiety has been integrated into potent and selective inhibitors of Akt, a key node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2]

    • Acetylcholinesterase (AChE): Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives are potent AChE inhibitors, highlighting the potential of this scaffold in the development of treatments for Alzheimer's disease.[5]

  • Transporters:

    • Dopamine Transporter (DAT): Analogs of 4-aminopiperidine have been explored as ligands for DAT, with potential applications in treating substance abuse and other central nervous system (CNS) disorders.[2]

This initial analysis suggests that 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine could plausibly interact with one or more of these target classes. The following sections will detail how to systematically investigate these possibilities.

In Silico Target Prediction: A Computational Approach to Hypothesis Refinement

In silico methodologies leverage computational power to generate and refine hypotheses about a compound's biological targets, providing a cost-effective and time-efficient starting point for experimental validation.[6][7][8] For 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a multi-pronged computational approach is recommended.

Chemical Similarity Searching

The principle of "guilt-by-association" is a powerful tool in early-stage drug discovery. By identifying known bioactive molecules that are structurally similar to our query compound, we can infer potential targets.

  • Methodology:

    • Generate a 2D fingerprint (e.g., ECFP4 or Morgan fingerprints) for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

    • Screen large chemical databases of bioactive compounds (e.g., ChEMBL, PubChem BioAssay) against this fingerprint using a similarity metric like the Tanimoto coefficient.

    • Analyze the top-ranking similar compounds and their annotated biological targets.

  • Causality and Interpretation: A high similarity score to a compound with a known target suggests that 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine may share that target. It is crucial to critically evaluate the nature of the structural similarities and the reported potency of the known compounds.

Pharmacophore Modeling

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features required for biological activity. This approach can identify potential targets even with low overall structural similarity.

  • Methodology:

    • Develop a 3D pharmacophore model based on the structure of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, defining key features such as hydrogen bond donors and acceptors, hydrophobic centroids, and positive ionizable groups.

    • Screen this pharmacophore model against a database of 3D protein structures (e.g., the Protein Data Bank - PDB) or a pre-computed library of protein-ligand binding sites.

    • Rank the protein hits based on how well their binding sites accommodate the pharmacophore.

  • Causality and Interpretation: A high-scoring hit suggests that the protein's binding pocket is geometrically and chemically complementary to the query compound, making it a plausible target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This method is particularly useful for prioritizing targets identified through other means.

  • Methodology:

    • Select a panel of potential target proteins based on the results of chemical similarity searching, pharmacophore modeling, and the initial hypothesis generation.

    • Prepare the 3D structures of the target proteins and 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for docking.

    • Perform docking simulations to predict the binding mode and score the interaction for each protein-ligand pair.

  • Causality and Interpretation: A favorable docking score (low binding energy) and a plausible binding pose, characterized by significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts), indicate a higher likelihood of a true binding event.

The following diagram illustrates the workflow for in silico target prediction:

in_silico_workflow cluster_start Input cluster_methods In Silico Methods cluster_output Output start 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Structure sim_search Chemical Similarity Searching start->sim_search pharm_model Pharmacophore Modeling start->pharm_model target_list Prioritized List of Potential Targets sim_search->target_list pharm_model->target_list mol_dock Molecular Docking mol_dock->target_list target_list->mol_dock Refinement & Prioritization

Caption: In silico workflow for target prediction.

Experimental Target Identification and Validation: A Tiered Approach

While in silico methods provide valuable predictions, experimental validation is essential to confirm these hypotheses and to discover novel targets. A tiered approach, moving from broad, high-throughput screens to more focused and detailed biochemical and cellular assays, ensures a rigorous and efficient validation process.

Tier 1: Broad Initial Screens

The initial experimental phase should aim to cast a wide net to test the hypotheses generated from the computational work and to identify unexpected activities.

  • Broad Kinase Panel Screening: Given that the piperidine scaffold is present in Akt inhibitors, screening 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine against a large panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) can rapidly identify potential kinase targets.

  • GPCR Binding Assays: A panel of radioligand binding assays for key GPCRs, including opioid receptors (µ, δ, κ) and the σ1 receptor, will directly test the initial hypotheses derived from structural analogs.

  • Phenotypic Screening: Unbiased phenotypic screens using a panel of diverse cell lines can reveal unexpected cellular effects of the compound, which can then be used to infer its mechanism of action through techniques like transcriptomics or proteomics.

Tier 2: Direct Target Engagement Assays

Once initial hits are identified, the next step is to confirm direct physical binding of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine to the putative target protein and to quantify the binding affinity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics (kon, koff) and affinity (KD) of a ligand-protein interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

    Detailed Protocol for CETSA:

    • Cell Culture and Treatment:

      • Culture a relevant cell line to ~80% confluency.

      • Treat the cells with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1 hour at 37°C.

    • Heating and Lysis:

      • Harvest the cells and resuspend them in a suitable buffer.

      • Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

      • Lyse the cells by freeze-thaw cycles or sonication.

    • Protein Quantification:

      • Separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.

    • Data Analysis:

      • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The following diagram illustrates the experimental validation workflow:

experimental_workflow cluster_tier1 Tier 1: Broad Screens cluster_tier2 Tier 2: Direct Engagement cluster_tier3 Tier 3: Functional Assays cluster_output Output kinase_panel Kinase Panel Screen spr Surface Plasmon Resonance (SPR) kinase_panel->spr gpcr_panel GPCR Binding Assays itc Isothermal Titration Calorimetry (ITC) gpcr_panel->itc phenotypic_screen Phenotypic Screen cetsa Cellular Thermal Shift Assay (CETSA) phenotypic_screen->cetsa signaling_assay Downstream Signaling Assays spr->signaling_assay functional_assay Cellular Functional Assays itc->functional_assay cetsa->signaling_assay validated_target Validated Therapeutic Target(s) signaling_assay->validated_target functional_assay->validated_target

Caption: Tiered experimental workflow for target validation.

Tier 3: Cellular and Functional Assays

Confirming direct binding is a critical step, but it is equally important to understand the functional consequences of this interaction in a cellular context.

  • Downstream Signaling Pathway Analysis: If a kinase or a GPCR is identified as a target, investigate the effect of the compound on the downstream signaling pathway. For example, if Akt is the target, assess the phosphorylation status of its downstream substrates like GSK3β and mTOR.

  • Cellular Functional Assays: Design assays that measure a relevant cellular function modulated by the target. For instance, if the compound inhibits Akt, assess its effect on cell proliferation, survival, and apoptosis in cancer cell lines. If it binds to an opioid receptor, evaluate its effect on cAMP levels or its potential to induce analgesia in animal models.[3]

Data Presentation and Interpretation

All quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Data from Kinase Panel Screen

Kinase Target % Inhibition at 10 µM
Kinase A 95%
Kinase B 88%
Kinase C 15%

| ... | ... |

Table 2: Binding Affinity Data from SPR

Target Protein KD (nM) kon (1/Ms) koff (1/s)
Protein X 50 1.2 x 105 6.0 x 10-3

| Protein Y | >10,000 | Not Determined | Not Determined |

Conclusion

The identification of therapeutic targets for a novel chemical entity like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a complex but achievable endeavor. The integrated, multi-tiered approach outlined in this guide, which combines hypothesis generation from structural analogs, in silico prediction, and a rigorous experimental validation cascade, provides a robust framework for success. By systematically progressing from broad screens to detailed biochemical and cellular characterization, researchers can confidently identify and validate the molecular targets of this compound, paving the way for its potential development as a novel therapeutic agent. The key to this process is not simply the application of various techniques, but a deep understanding of the underlying scientific principles and a commitment to rigorous, self-validating experimental design.

References

  • Chaudhary, P., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 757803. Available at: [Link]

  • Gürbüz, D., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 27(19), 6296. Available at: [Link]

  • Vinaya, K., et al. (2019). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link]

  • Yamanashi, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(25), 5077-5091. Available at: [Link]

  • Srivastava, V. K., et al. (2007). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 16(7-9), 389-408. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Maltarollo, V. G., & Gertrudes, J. C. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2053, 1-17. Available at: [Link]

  • Sydorenko, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4833. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available at: [Link]

  • Maltarollo, V. G., & Gertrudes, J. C. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Sydorenko, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Khan, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • Cereto-Massagué, A., et al. (2015). Recent Advances in In Silico Target Fishing. Molecules, 20(6), 10474-10505. Available at: [Link]

  • Głowacka, I. E., & Wujec, M. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available at: [Link]

  • Wubshet, S. G., et al. (2017). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ChemistryOpen, 6(5), 629-636. Available at: [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • G. B., et al. (2022). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 62(17), 4123-4132. Available at: [Link]

Sources

solubility and stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0 ) is a specialized bis-piperidine diamine intermediate used primarily in the synthesis of complex pharmaceutical agents, including antihistamines, antipsychotics, and kinase inhibitors.[1] Its structure consists of two piperidine rings linked by a methylene bridge, with one ring N-ethylated (tertiary amine) and the other N-unsubstituted (secondary amine).[1]

This unique structural duality—combining a sterically hindered tertiary amine with a reactive secondary amine—dictates its solubility profile and stability challenges.[1] This guide provides a definitive technical framework for handling, solubilizing, and stabilizing this compound in research and development workflows.

Chemical Specifications
PropertySpecification
CAS Number 879883-60-0
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
Structure Bis-piperidine system (N-ethylated + Free amine)
Physical State Viscous liquid or low-melting solid (Free Base); Solid (HCl Salt)
Predicted pKa ~10.4 (N-Ethyl), ~11.1 (NH) [Based on Piperidine SAR]
Predicted LogP ~1.8 – 2.2 (Lipophilic at neutral pH)

Part 2: Solubility Profile & Protocol

The solubility of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is strictly pH-dependent .[1] As a diamine, it exists in three ionization states depending on the pH of the medium. Understanding this equilibrium is critical for extraction, purification, and formulation.[1]

Solubility Mechanism
  • pH > 12 (Free Base): The molecule is uncharged and highly lipophilic.[1] It is insoluble in water but highly soluble in non-polar organic solvents (DCM, Toluene, Ethyl Acetate).[1]

  • pH 8–10 (Mono-cationic): The highly basic secondary amine (pKa ~11.[1]1) protonates first.[1] Solubility in water increases slightly, but the compound may form emulsions or oils.[1]

  • pH < 6 (Di-cationic): Both nitrogen centers are protonated.[1] The compound becomes highly water-soluble (>50 mg/mL) and insoluble in non-polar organics.[1]

Solvent Compatibility Matrix
Solvent ClassSolubility (Free Base)Solubility (Salt Form)Application Notes
Chlorinated (DCM, CHCl₃) High LowPreferred for extraction of the free base.[1]
Alcohols (MeOH, EtOH) High High Excellent for intermediate processing and crystallization.
Aqueous Acid (0.1N HCl) High High Ideal for stock solution preparation.[1]
Aqueous Base (0.1N NaOH) Insoluble InsolubleUsed to precipitate the free base from salt solutions.[1]
Aprotic Polar (DMSO) High ModerateSuitable for biological assays (stock concentration).[1]
Critical Protocol: Solubilization for Biological Assays

Do not attempt to dissolve the free base directly in neutral buffers (PBS), as it will crash out or form micelles.[1]

  • Weighing: Weigh the target mass of the free base (viscous oil/solid) into a glass vial.[1]

  • Primary Solubilization: Dissolve in DMSO to create a 100 mM stock solution.

    • Note: If using the HCl salt, water or saline is acceptable.[1]

  • Dilution: Dilute the DMSO stock into the assay buffer (pH 7.4). Ensure the final DMSO concentration is <1% to prevent cytotoxicity.[1]

    • Troubleshooting: If precipitation occurs upon dilution, acidify the stock slightly with 1 equivalent of HCl before adding to the buffer.[1]

Part 3: Stability & Degradation Pathways

The stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is compromised by two primary factors: Oxidation and Carbamate Formation .[1]

The Secondary Amine Vulnerability

The unfunctionalized piperidine ring contains a secondary amine (-NH).[1] Unlike the N-ethylated ring, this site is chemically reactive.[1]

  • Carbamate Formation (Air Sensitivity): Upon exposure to atmospheric CO₂, the secondary amine reacts to form carbamic acid/carbamates.[1] This manifests as a white crust forming on the liquid surface or a change in melting point.[1]

  • N-Oxidation: Prolonged exposure to air (oxygen) can lead to N-oxide formation, particularly in solution.[1]

Visualization of Stability Logic

StabilityPathways cluster_protection Stabilization Strategy Compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Free Base) Carbamate Carbamate Impurity (Solid Precipitate) Compound->Carbamate Spontaneous reaction (fast in air) NOxide N-Oxide Degradant (Polar Impurity) Compound->NOxide Slow Oxidation (months) Salt HCl Salt Form (Stable Solid) Compound->Salt Acidification (HCl) Protects Amine CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 Oxygen->NOxide

Figure 1: Degradation pathways showing the vulnerability of the free base to CO₂ and O₂, and the protective effect of salt formation.[1]

Storage Recommendations
  • Form: Store as the Dihydrochloride (2HCl) salt whenever possible. The salt lattice prevents CO₂ absorption and reduces oxidation rates.[1]

  • Atmosphere: If storing the free base, it is MANDATORY to store under Argon or Nitrogen.[1]

  • Temperature: Store at 2–8°C for short term (<1 month) or -20°C for long term.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bottles as amines can leach plasticizers.[1]

Part 4: Analytical Methodology (HPLC/LC-MS)

Challenge: Piperidine derivatives lack a strong UV chromophore (phenyl rings are absent).[1] Standard UV detection at 254 nm is ineffective .[1]

Recommended Method: LC-MS or CAD[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for high pH stability).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • MS (ESI+): Monitor [M+H]+ = 211.37.[1]

    • CAD (Charged Aerosol Detector): Universal detection for non-chromophoric compounds.[1]

    • Derivatization (Alternative): If only UV is available, react the sample with Fmoc-Cl or Benzoyl Chloride to attach a UV-active tag to the secondary amine before analysis.[1]

Part 5: References

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-Ethyl-4-piperidin-4-ylmethyl-piperidine (CAS 879883-60-0).[1]

  • PubChem. (2023).[1] Compound Summary: Piperidine Derivatives and Physicochemical Properties.[1][2] National Library of Medicine.[1]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for amine solubility behavior).

Sources

Methodological & Application

Application Note: Reductive Amination Strategies for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic implementation of reductive amination for the synthesis and functionalization of piperidine scaffolds, a ubiquitous pharmacophore in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ibrutinib).

Executive Summary

Reductive amination is the preferred method for alkylating piperidines or forming the piperidine ring itself because it avoids the over-alkylation issues inherent to direct nucleophilic substitution (e.g.,


 with alkyl halides). This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB)  due to its exceptional chemoselectivity for iminium ions in the presence of ketones and aldehydes, minimizing side reactions.
Key Advantages of this Methodology
  • Chemoselectivity: Reduces iminium ions significantly faster than carbonyls.

  • One-Pot Protocol: No need to isolate unstable imine intermediates.

  • Stereocontrol: Thermodynamic control often favors equatorial substituents in substituted piperidines.

Mechanistic Foundation

Understanding the kinetics of the iminium ion formation is critical. In the presence of STAB, the reaction is driven by the rapid reduction of the protonated iminium species.

Reaction Pathway

The following diagram illustrates the competitive pathways. Note that STAB (unlike


) is weak enough that it does not reduce the aldehyde/ketone at an appreciable rate, preventing the formation of alcohol byproducts.

ReductiveAmination Start Aldehyde/Ketone + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. (AcOH) Alcohol Alcohol Side Product (Avoided) Start->Alcohol Direct Reduction (Slow with STAB) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product N-Alkylated Piperidine Iminium->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway of reductive amination using Sodium Triacetoxyborohydride (STAB). The kinetic preference for iminium reduction over carbonyl reduction is the key success factor.

Strategic Reagent Selection

Choosing the right hydride source dictates the impurity profile.

ReagentReactivityToxicitySolventApplication Note
NaBH(OAc)₃ (STAB) Ideal LowDCE, THF, DCMStandard. Selectively reduces iminium ions. Tolerates other reducible groups (nitro, ester).[1]
NaBH₃CN ModerateHigh (HCN) MeOH, pH < 7Legacy. Effective but generates toxic cyanide byproducts. Requires careful pH control (pH 5-6).
NaBH₄ HighLowMeOH, EtOHNon-Selective. Reduces aldehydes/ketones to alcohols. Requires 2-step (imine isolation) protocol.
H₂ / Pd-C VariableLowEtOH, EtOAcScale-Up. Good for simple substrates. Can cause hydrogenolysis of benzyl groups or reduction of olefins.

Protocol 1: Intermolecular N-Alkylation (General Procedure)

Objective: Synthesis of N-substituted piperidines from secondary piperidines and aldehydes/ketones. Case Example: Synthesis of N-benzyl-4-piperidone derivatives (common in Donepezil synthesis).

Materials
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Benzaldehyde or Cyclohexanone derivative (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the piperidine amine  (1.0 equiv) and the aldehyde/ketone  (1.1 equiv) in DCE (0.2 M concentration).
    
    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (

      
      ) to liberate the free base.
      
  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This promotes hemiaminal formation and dehydration to the iminium ion.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor via LC-MS or TLC.

    • Checkpoint: Look for the disappearance of the amine. If the reaction stalls, add another 0.5 equiv of STAB.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Protocol 2: Intramolecular Ring-Closing (Double Reductive Amination)

Objective: De novo synthesis of the piperidine ring from 1,5-dicarbonyls or amino-carbonyl precursors. Application: Synthesis of azasugars or complex alkaloids.

Workflow Diagram

Intramolecular Input 1,5-Dicarbonyl Precursor + Primary Amine (R-NH2) Step1 First Imine Formation Input->Step1 AcOH, DCE Step2 First Reduction (Forms Secondary Amine) Step1->Step2 STAB (Equiv 1) Step3 Intramolecular Cyclization (Ring Closure to Iminium) Step2->Step3 Spontaneous Final Substituted Piperidine Step3->Final STAB (Equiv 2)

Figure 2: Double Reductive Amination (DRA) cascade. Requires 2.5+ equivalents of hydride source.

Specific Methodology
  • Dissolution: Dissolve the 1,5-dicarbonyl substrate (e.g., glutaraldehyde derivative) in THF or MeOH.

  • Amine Addition: Add the primary amine (1.0 equiv).

  • Cyclization: Add STAB (2.5–3.0 equiv) slowly.

    • Critical: For intramolecular reactions, high dilution (0.05 M) favors cyclization over intermolecular polymerization.

  • Optimization: If ring closure is slow, heating to 40–50°C may be required after the initial addition.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance preventing iminium formation.Add Ti(OiPr)₄ (1.5 equiv) to the amine+ketone mixture before adding the reducing agent. This Lewis acid forces imine formation.
Dimerization Amine reacting with itself or product reacting with aldehyde.Ensure the carbonyl is in slight excess (1.1 eq). Use dilute conditions.
Alcohol Formation Direct reduction of carbonyl.Switch from NaBH4 to STAB . Ensure the reaction is anhydrous.
Sticky Slurry Boron salts precipitating.During workup, use Rochelle's Salt (Sodium Potassium Tartrate) solution instead of water to break up boron emulsions.

Real-World Application: Donepezil Intermediate

Context: The synthesis of Donepezil (Alzheimer's therapeutic) often involves the coupling of an N-benzyl piperidine fragment. A robust route involves the reductive amination of 4-piperidinecarboxaldehyde (or its equivalents) or the benzylation of a piperidine core.[2]

Target: N-Benzyl-4-carboethoxypiperidine (Precursor to Donepezil fragment).

  • Reagents: Ethyl isonipecotate (Secondary amine), Benzaldehyde, STAB, AcOH, DCE.

  • Procedure:

    • Mix Ethyl isonipecotate (10 mmol) and Benzaldehyde (10.5 mmol) in DCE (50 mL).

    • Add AcOH (10 mmol). Stir 30 min.

    • Add STAB (14 mmol). Stir 4h at RT.

    • Result: This affords the N-benzyl product in >90% yield without the formation of quaternary ammonium salts common in benzyl bromide alkylations.

  • Significance: This step is self-validating; the disappearance of the secondary amine N-H stretch in IR and the shift of the benzylic protons in NMR confirm the transformation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route for the Synthesis of N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development. Link

  • Bhattacharyya, S. (1994).[3] "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Tetrahedron Letters. Link

  • Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

Sources

Application Note: Comprehensive Characterization of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a key building block in medicinal chemistry. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of each analytical technique, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a disubstituted piperidine derivative. The piperidine motif is a crucial component in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties.[1][2][3] The purity and structural integrity of such intermediates are paramount in drug discovery and development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a suite of validated analytical methods to confirm the chemical structure and assess the purity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Structural Elucidation using Spectroscopic Methods

Spectroscopic techniques are fundamental to unequivocally determine the chemical structure of a molecule. For 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a combination of NMR and mass spectrometry provides a complete picture of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Rationale for NMR: The distinct chemical environments of the protons and carbons in 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine allow for a clear spectroscopic fingerprint. ¹H NMR will confirm the presence of the ethyl group, the piperidine rings, and the methylene bridge, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • Use a standard pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Interpretation:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Ethyl-CH₃~1.1 (triplet)~12Aliphatic methyl group coupled to a methylene group.
Ethyl-CH₂~2.4 (quartet)~52Methylene group adjacent to a nitrogen and coupled to a methyl group.
Piperidine Ring Protons1.2 - 3.0 (complex multiplets)25 - 60Overlapping signals from the two piperidine rings.
Methylene Bridge (-CH₂-)~2.1 (doublet)~40Methylene group connecting the two piperidine rings.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis.

Rationale for MS: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, which are readily protonated. The resulting mass-to-charge ratio (m/z) of the molecular ion provides a precise molecular weight.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The expected exact mass for C₁₃H₂₆N₂ is 210.21. Therefore, the [M+H]⁺ ion should be observed at m/z 210.22.

Purity Assessment by Chromatography

Chromatographic techniques are essential for separating the target compound from any impurities, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for assessing the purity of non-volatile organic compounds.

Rationale for HPLC: The basic nature of the piperidine nitrogens can lead to peak tailing on standard silica-based columns. Therefore, a base-deactivated column or the use of a mobile phase additive (e.g., trifluoroacetic acid or an amine modifier) is recommended to achieve good peak shape. For compounds lacking a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.[4] However, for purity analysis where UV-active impurities may be present, a UV detector is a good starting point.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

System Suitability:

  • Tailing Factor: The peak for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column should exhibit a high number of theoretical plates (e.g., >2000) for the analyte peak.

Data Analysis:

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Comprehensive Characterization Workflow

A logical workflow ensures that all necessary analytical data is collected efficiently to confirm the identity and purity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Characterization_Workflow Start Synthesized Compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Start->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Start->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation HPLC_Analysis HPLC Analysis (Purity) Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment Structural_Confirmation->HPLC_Analysis Final_QC Final Quality Control Approval Purity_Assessment->Final_QC

Caption: Overall workflow for the characterization of the target compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. The combination of NMR spectroscopy, mass spectrometry, and HPLC analysis ensures the unambiguous confirmation of its structure and a reliable assessment of its purity. Adherence to these protocols will enable researchers and scientists to confidently use this important chemical intermediate in their drug discovery and development endeavors.

References

  • Siddiqui, A. A., & Mishra, R. (2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Serbian Chemical Society, 79(10), 1187-1196. Retrieved from [Link]

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  • Rao, D. S., et al. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmaceutical and Clinical Research, 6(3), 235-239. Retrieved from [Link]

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  • Coldham, I. (2007). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Zhang, M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Chromatographia, 85(9), 811-817. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Aslanov, L. A., et al. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Molbank, 2023(4), M1758. Retrieved from [Link]

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Application Notes and Protocols: Developing In Vitro Assays for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of approved therapeutic agents.[1][2] Its prevalence is not coincidental but rather a consequence of its favorable physicochemical properties. The piperidine motif can significantly influence a molecule's lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in determining a drug's pharmacokinetic profile.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of diverse binding pockets, enhancing its utility in drug design.[2] Given these advantages, piperidine and its derivatives are integral to drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3][4]

The journey of a piperidine-containing compound from a synthetic concept to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. A critical phase in this journey is the comprehensive in vitro characterization of these compounds. Early-stage in vitro assays are indispensable for modern drug development, providing essential data on a compound's biological activity, potential toxicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][6] This early profiling allows researchers to identify promising candidates, optimize lead structures, and, crucially, flag compounds with undesirable properties, thereby mitigating the risk of costly late-stage failures.[7]

This guide provides a detailed exploration of key in vitro assays essential for the development of piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. By understanding the "why" as well as the "how," researchers can more effectively design their screening cascades, interpret their data, and make informed decisions to advance their drug discovery programs.

Section 1: Foundational Cellular Assays: Assessing Cytotoxicity

A primary and non-negotiable step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity. These assays determine the concentration at which a compound begins to exert toxic effects on cells, a critical parameter for establishing a therapeutic window. A compound's efficacy is only relevant if it can be achieved at concentrations that are not harmful to healthy cells. Several robust and well-validated methods are available, each interrogating a different aspect of cellular health.

The Principle of Metabolic Viability Assays: MTT and XTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar tetrazolium-based assay but offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.[12]

Causality Behind Experimental Choices:

  • Why measure metabolic activity? A reduction in metabolic activity is often one of the earliest indicators of cellular stress or damage induced by a cytotoxic compound.

  • Why use tetrazolium salts? Their conversion to colored formazan provides a simple and quantifiable spectrophotometric readout.

  • Choice between MTT and XTT: While both are effective, XTT is often preferred for higher throughput screening due to its simpler workflow (no solubilization step).

The Principle of Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is another widely used colorimetric method that assesses cell death by measuring the integrity of the plasma membrane.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color produced being proportional to the amount of LDH released and, therefore, the number of damaged cells.[13][14]

Causality Behind Experimental Choices:

  • Why measure LDH release? It provides a direct measure of cell lysis and loss of membrane integrity, a clear indicator of cytotoxicity.

  • Why is this complementary to metabolic assays? A compound might inhibit metabolic activity without causing immediate cell lysis. Conversely, a compound could rapidly induce necrosis. Running both types of assays provides a more complete picture of the cytotoxic mechanism.

Protocol 1: MTT Cell Viability Assay

This protocol provides a detailed methodology for assessing the effect of piperidine compounds on cell viability using the MTT assay.

Materials:

  • Piperidine compounds of interest, dissolved in a suitable solvent (e.g., DMSO)

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[15]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Mix gently on a plate shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Data Presentation: Cytotoxicity of Piperidine Analogs
CompoundIC50 (µM) - HeLaIC50 (µM) - A549IC50 (µM) - HepG2
Piperidine-00115.222.535.1
Piperidine-002> 100> 100> 100
Piperidine-0035.88.112.4
Doxorubicin0.91.21.5

Section 2: Target Engagement Assays: Confirming Molecular Interaction

Once a piperidine compound has demonstrated a desirable biological effect in a phenotypic screen (e.g., cancer cell death), it is crucial to confirm that it is acting through its intended molecular target.[16] Target engagement assays provide evidence that a compound physically interacts with its target protein in a cellular context.[17][18] Demonstrating target engagement is a critical step in building a compelling mechanism of action (MoA) and is essential for structure-activity relationship (SAR) studies.[16]

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a cellular environment.[19] The principle is based on the observation that the binding of a ligand (e.g., a piperidine compound) to its target protein often increases the protein's thermal stability.[19] In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[19]

Causality Behind Experimental Choices:

  • Why use heat? Heating causes proteins to denature and aggregate.

  • Why does ligand binding increase stability? The energy from the ligand-protein interaction must be overcome in addition to the energy required to unfold the protein, thus increasing its melting temperature.

  • Why is this performed in cells? It confirms that the compound can penetrate the cell membrane and bind to its target in a complex physiological environment.

Receptor Binding Assays

For piperidine compounds designed to target specific receptors, such as G-protein coupled receptors (GPCRs), radioligand binding assays are a classic and highly quantitative method to determine binding affinity.[20][21] These assays typically involve incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the target.[20] The piperidine compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a competition curve is generated to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.[20]

Causality Behind Experimental Choices:

  • Why use a radiolabeled ligand? It provides a highly sensitive and easily quantifiable signal.

  • Why a competition assay? It allows for the determination of the affinity of an unlabeled compound (the piperidine derivative) by its ability to displace the known radioligand.

  • What does the Ki value represent? It is an intrinsic measure of the affinity of the compound for the receptor, independent of the assay conditions.

Protocol 2: Radioligand Receptor Binding Assay (Competition)

This protocol outlines a general procedure for a competition radioligand binding assay to determine the affinity of a piperidine compound for a specific receptor.

Materials:

  • Piperidine compounds of interest

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)

  • Assay buffer (specific to the receptor, e.g., Tris-HCl with cofactors)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the assay buffer.

    • Add the piperidine compound at various concentrations.

    • Add the radiolabeled ligand at a concentration at or below its Kd.

    • For determining non-specific binding, add a high concentration of the non-specific binding inhibitor instead of the piperidine compound.

    • For determining total binding, add only the radiolabeled ligand and buffer.

  • Incubation:

    • Initiate the binding reaction by adding the cell membranes to each well.

    • Incubate the plate for a sufficient time to reach equilibrium, typically 30-60 minutes at room temperature or 37°C.[20]

  • Termination of Binding and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the piperidine compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualization: Experimental Workflow for Piperidine Compound Screening

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Piperidine Compound Library B High-Throughput Cytotoxicity Screen (e.g., MTT/XTT) A->B C Dose-Response Cytotoxicity Assays (IC50 Determination) B->C D Secondary Cytotoxicity Assay (e.g., LDH) C->D E Target Engagement Assay (e.g., CETSA®, Receptor Binding) D->E F Enzyme Inhibition Assay (if applicable) D->F G ADME/Tox Profiling E->G F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: A general workflow for the in vitro screening of piperidine compounds.

Section 3: ADME/Tox Assays: Profiling Drug-Like Properties

In addition to efficacy and target engagement, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties.[5][22] In vitro ADME/Tox assays are crucial for identifying potential liabilities early in the drug discovery process, allowing for medicinal chemistry efforts to mitigate these issues.[6][7]

Permeability Assays: Predicting Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. In vitro permeability assays provide an initial assessment of a compound's potential for oral absorption.

3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[23][24] This assay is particularly useful for predicting passive diffusion, a primary mechanism of absorption for many small molecules.[23]

3.1.2. Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, forms a barrier that mimics the human intestinal epithelium.[25][26] Unlike PAMPA, the Caco-2 model includes active transport mechanisms, providing a more comprehensive prediction of intestinal permeability.[26]

Causality Behind Experimental Choices:

  • Why two different permeability assays? PAMPA is a rapid and cost-effective screen for passive permeability, while the Caco-2 assay provides more biologically relevant data by including active transport.[27] A good correlation between the two can suggest that passive diffusion is the primary mechanism of absorption.

  • Why measure permeability in both directions in the Caco-2 assay? Measuring both apical-to-basolateral and basolateral-to-apical transport can identify if a compound is a substrate for efflux transporters, which can limit its absorption.

Metabolic Stability Assays

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability.[2] In vitro assays using liver microsomes or hepatocytes are commonly used to assess a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) family.[28]

Causality Behind Experimental Choices:

  • Why use liver microsomes? They are a rich source of CYP450 enzymes, the major enzymes involved in drug metabolism.

  • Why is metabolic stability important? A compound that is too rapidly metabolized will have a short duration of action and may not reach therapeutic concentrations. Conversely, a compound that is too stable may accumulate and cause toxicity.

Protocol 3: Caco-2 Permeability Assay

This protocol describes the methodology for assessing the permeability of piperidine compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Complete cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Piperidine compounds of interest

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a high density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer.

    • Add the piperidine compound (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Compound Quantification:

    • Quantify the concentration of the piperidine compound in the samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Classify the compounds as having low, medium, or high permeability based on their Papp values.

Visualization: Decision Tree for Hit-to-Lead Progression

G start Active Hit from Primary Screen ic50 Determine IC50 in Relevant Cell Lines start->ic50 target_engagement Confirm Target Engagement (e.g., CETSA®) ic50->target_engagement Potent? no_go1 Redesign/Abandon (High Cytotoxicity) ic50->no_go1 Toxic? selectivity Assess Selectivity (Off-target effects) target_engagement->selectivity Engaged? no_go2 Redesign/Abandon (No Target Engagement) target_engagement->no_go2 Not Engaged? adme In Vitro ADME Profiling (Permeability, Stability) selectivity->adme Selective? lead Promising Lead Candidate adme->lead Good Profile? no_go3 Redesign/Abandon (Poor ADME Properties) adme->no_go3 Poor Profile?

Caption: A simplified decision tree for advancing a piperidine hit compound.

Conclusion

The development of novel therapeutics based on the piperidine scaffold is a highly active and promising area of research. The success of these endeavors relies heavily on a robust and well-designed in vitro testing strategy. The assays and protocols detailed in this guide provide a framework for the comprehensive evaluation of piperidine compounds, from initial cytotoxicity screening to detailed mechanism of action and ADME/Tox profiling. By systematically applying these methods and, more importantly, understanding the scientific principles that underpin them, researchers can de-risk their projects, build strong structure-activity relationships, and ultimately increase the probability of advancing safe and effective drug candidates to the clinic. The integration of these in vitro tools is not merely a set of experiments but a foundational component of modern, efficient, and successful drug discovery.

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Application Note: High-Throughput Screening of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for Modulators of Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in high-throughput screening (HTS) campaigns. The structural motif of this compound, featuring a substituted bis-piperidine scaffold, positions it as a promising candidate for interacting with key central nervous system (CNS) targets. Drawing from structure-activity relationships of related N-alkyl-4-aminomethylpiperidine cores, we posit that the primary targets of interest are the Sigma-1 (σ1) and Sigma-2 (σ2) receptors—critical regulators of cellular stress and neuronal function.[1] This guide details the scientific rationale, compound handling best practices, and validated, step-by-step protocols for robust HTS assays, including competitive radioligand binding and modern fluorescence-based methodologies. Our objective is to provide a self-validating framework for the efficient identification and characterization of novel sigma receptor modulators.

Compound Profile and Scientific Rationale

Chemical Structure and Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a unique molecule built upon the piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous approved CNS drugs.[2][3] Its key structural features include two piperidine rings connected by a methylene bridge and an N-ethyl group, suggesting potential interactions with hydrophobic and charged pockets within biological targets.

PropertyValue (Estimated)Source
Molecular FormulaC₁₇H₃₄N₂-
Molecular Weight266.47 g/mol -
XLogP3-AA3.5Inferred from similar structures[4]
Hydrogen Bond Donor Count1Inferred from structure
Hydrogen Bond Acceptor Count2Inferred from structure
Rotatable Bond Count4Inferred from structure
Rationale for Screening: Targeting Sigma Receptors

The rationale for screening 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is primarily based on its structural analogy to known sigma receptor ligands.[1] Sigma receptors, particularly the σ1 subtype, are ligand-regulated molecular chaperones located at the endoplasmic reticulum (ER)-mitochondria interface.[1][5] They play a crucial role in regulating calcium signaling, ER stress, and neuronal plasticity.[6]

Modulation of sigma receptors is a promising therapeutic strategy for a range of pathologies:

  • Neurodegenerative Diseases: Agonists of the σ1 receptor have shown neuroprotective effects, making them attractive targets for conditions like Alzheimer's and Parkinson's disease.[1][7]

  • Psychiatric Disorders: The σ1 receptor is implicated in the mechanism of action for certain antidepressants, such as fluvoxamine, and is a target for treating depression and anxiety.[8][9]

  • Oncology: The σ2 receptor is overexpressed in proliferating tumor cells and is being investigated as a biomarker and therapeutic target for cancer.[10][11]

Given these compelling therapeutic links, screening 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine against σ1 and σ2 receptors provides a direct path to identifying potentially valuable lead compounds.

High-Throughput Screening Strategy

A successful HTS campaign requires a meticulously planned workflow that ensures data quality, reproducibility, and efficiency.[12][13] We recommend a target-based approach focusing on the σ1 and σ2 receptors.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_followup Phase 3: Follow-Up Compound Compound Management (Solubilization & Plating) PrimaryScreen Primary Screen (Single Concentration) Compound->PrimaryScreen AssayDev Assay Development & Miniaturization AssayDev->PrimaryScreen HitConfirm Hit Confirmation & Validation PrimaryScreen->HitConfirm Identify 'Hits' DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssay Confirm Potency HitToLead Hit-to-Lead (SAR Studies) SecondaryAssay->HitToLead Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_mam Mitochondria-Associated Membrane (MAM) cluster_mito Mitochondrion S1R_BiP σ1R-BiP Complex (Inactive) S1R_Active Active σ1R S1R_BiP->S1R_Active BiP Dissociates BiP BiP Chaperone S1R_BiP->BiP Ca_Mod Ca²⁺ Signaling Modulation S1R_Active->Ca_Mod Stress Cell Stress Response S1R_Active->Stress Agonist Agonist (e.g., Test Compound) Agonist->S1R_BiP Binds

Caption: Simplified Sigma-1 receptor activation pathway.

Assay Validation and Data Analysis

Robust assay performance is paramount for reliable hit identification.

Quality Control

The Z'-factor is a statistical measure of assay quality, comparing the dynamic range of the signal to the data variation. [12]

Parameter Acceptance Criterion Rationale
Z'-factor > 0.5 Indicates a large separation band between positive and negative controls, making the assay suitable for HTS.
Signal-to-Background > 3 Ensures the assay signal is clearly distinguishable from noise.

| CV of Controls | < 15% | Demonstrates low variability and high reproducibility of the assay. |

Data Analysis Pipeline
  • Raw Data Processing: Subtract the average NSB signal (or minimum signal for fluorescence assays) from all data points.

  • Normalization: Normalize the data by setting the average total binding (maximum signal) to 100% and the average NSB (minimum signal) to 0%.

  • Curve Fitting: Plot the normalized percent inhibition against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : [10] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data_Analysis RawData Raw Plate Data (CPM or RFU) QC Calculate Z'-Factor RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization If Z' > 0.5 CurveFit Non-linear Regression (4-Parameter Fit) Normalization->CurveFit IC50 Determine IC50 CurveFit->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Data analysis pipeline for competitive binding assays.

Conclusion and Future Directions

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a promising chemical scaffold for the discovery of novel sigma receptor modulators. The protocols outlined in this application note provide a robust framework for its evaluation in high-throughput screening campaigns. Positive "hits" identified through these primary screens should be subjected to a rigorous validation cascade, including confirmation in orthogonal assays (e.g., functional assays measuring downstream signaling) and assessment of selectivity against other CNS receptors to build a comprehensive pharmacological profile.

References

  • BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem. [Link]

  • Bryan, M. C., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science. [Link]

  • Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. [Link]

  • Rothman, R. B., et al. (1998). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

  • Liu, Y., et al. (2025). Sigma-1 receptor activation produces faster antidepressant-like effect through enhancement of hippocampal neuroplasticity: Focus on sigma-1-5-HT1A heteroreceptor complex. Neurochemistry International. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Taylor & Francis Online. (2025). Sigma-1 Receptors & Disease (S1RaD) 2025. Taylor & Francis Online. [Link]

  • Perregaard, J., et al. (1995). Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes. Journal of Medicinal Chemistry. [Link]

  • Weng, T. Y., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • ResearchGate. (2023). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]

  • ResearchGate. (2015). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Prasanth, M. I., et al. (2021). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. MDPI. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) receptor fluorescent ligands as pharmacological tools. Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys Research. [Link]

  • American Chemical Society. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Nuvisan. (n.d.). Compound screening. Nuvisan. [Link]

  • American Association for Cancer Research. (2009). Abstract #5261: Evaluation of two fluorescent sigma-2 receptor ligands as probes for imaging cell proliferation. Cancer Research. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]

  • Wang, C., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]

  • Pharma IQ. (2024). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Furuse, T., & Hashimoto, K. (2009). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. Expert Opinion on Therapeutic Patents. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Royal Society of Chemistry. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. [Link]

  • Vidal-Torres, A., et al. (2013). Inhibitory Effects of Sigma-2 Receptor Agonists on T Lymphocyte Activation. PLoS ONE. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. [Link]

Sources

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine as a GPCR modulator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Protocol for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine as a GPCR Modulator

Introduction & Scientific Context

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a specialized dipiperidine derivative belonging to a privileged class of chemical scaffolds widely utilized in the modulation of G Protein-Coupled Receptors (GPCRs). While this specific structural analog serves as a critical chemical probe, its pharmacophore is most authoritatively associated with the Histamine H4 Receptor (H4R) and, to a lesser extent, the Sigma-1 Receptor (


R) .

The dipiperidine moiety (two piperidine rings connected by a methylene bridge) is the structural backbone of the first generation of potent, selective H4R antagonists (e.g., JNJ-7777120 analogues). In the context of drug discovery, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine acts as a lipophilic, basic amine probe used to interrogate the orthosteric binding pocket of Class A GPCRs, specifically targeting the aspartic acid residue (e.g., Asp94 in H4R) crucial for ligand anchoring.

Therapeutic Relevance:

  • Primary Target: Histamine H4 Receptor (Antagonist/Inverse Agonist).

  • Mechanism: Blocks

    
    -protein coupled signaling, inhibiting chemically induced chemotaxis and inflammatory mediator release.
    
  • Applications: Research into pruritus (itch), allergic inflammation, asthma, and autoimmune disorders.

Technical Specifications & Handling

To ensure experimental reproducibility, strict adherence to physicochemical handling is required. The compound is a diprotic base and is sensitive to pH variations in assay buffers.

PropertySpecification
Chemical Name 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
CAS Number 879883-60-0 (Free base) / 1864056-23-4 (HCl salt)
Molecular Weight 210.36 g/mol (Free base)
Solubility Soluble in DMSO (>100 mM), Ethanol, and dilute aqueous acid.
pKa (Calculated) ~9.8 and ~8.5 (Diprotic base)
Storage -20°C, desiccated. Avoid freeze-thaw cycles.

Preparation of Stock Solutions:

  • DMSO Stock (10 mM): Dissolve 2.10 mg of free base in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Aqueous Working Solution: Dilute the DMSO stock 1:1000 into the assay buffer immediately before use.

    • Critical Note: Due to the high pKa, ensure the assay buffer is well-buffered (HEPES or Tris, pH 7.4) to prevent precipitation or pH drift, which can artificially alter

      
       values.
      

Mechanism of Action: H4R Signaling Pathway

The H4 receptor couples primarily to


 proteins. Agonist binding leads to the inhibition of adenylyl cyclase (AC) and the activation of the MAPK/ERK pathway. As a modulator (typically antagonist), 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine prevents these downstream effects.

Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the H4R, blocking Histamine-induced


 signaling cascades.

Experimental Protocols

Protocol A: Membrane Radioligand Binding Assay ( Determination)

Objective: Determine the binding affinity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for the H4 receptor.

Materials:

  • Membranes: HEK293 cells stably expressing human H4R (approx. 20

    
    g protein/well).
    
  • Radioligand:

    
    -Histamine (agonist) or 
    
    
    
    -JNJ-7777120 (antagonist). Concentration: ~5-10 nM.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

  • Non-specific Binding (NSB): Define using 10

    
    M JNJ-7777120 or 100 
    
    
    
    M Histamine.

Workflow:

  • Preparation: Thaw membranes on ice. Homogenize gently using a Dounce homogenizer.

  • Plate Setup: Use 96-well polypropylene plates.

    • Add 50

      
      L of Test Compound (10 concentrations, 0.1 nM to 10 
      
      
      
      M).
    • Add 50

      
      L of Radioligand.
      
    • Add 100

      
      L of Membrane suspension.
      
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). H4R kinetics are relatively fast; equilibrium is reached within 1 hour.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

  • Washing: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillant, and count on a Beta counter.

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional GTP S Binding Assay

Objective: Verify the antagonist activity by measuring the inhibition of Histamine-induced G-protein activation.

Materials:

  • Membranes: H4R-expressing membranes (10

    
     g/well ).
    
  • Tracer:

    
    -GTP
    
    
    
    S (0.1 nM).
  • Agonist Challenge: Histamine (

    
     concentration, typically ~100 nM).
    
  • GDP: 10

    
    M (essential to reduce basal G-protein noise).
    
  • SPA Beads: Wheat Germ Agglutinin (WGA) PVT beads (if using proximity assay) or filtration setup.

Workflow Visualization:

Figure 2: GTP


S Functional Assay Workflow.

Step-by-Step:

  • Pre-Incubation: Incubate membranes with GDP (10

    
    M) and Test Compound (various concentrations) for 15 minutes at room temperature.
    
    • Rationale: Allows the antagonist to occupy the receptor before the agonist challenge.

  • Stimulation: Add Histamine (at

    
    ) and 
    
    
    
    -GTP
    
    
    S.
  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Filter or centrifuge (if using SPA beads, allow beads to settle for 30 mins).

  • Result: A decrease in CPM (Counts Per Minute) compared to the Histamine-only control indicates antagonist activity .

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Lipophilic compound sticking to filters.Pre-soak GF/B filters in 0.3% PEI or 0.5% BSA.
Low Signal Window Inactive membranes or GDP degradation.Use fresh GDP; ensure membranes are stored at -80°C.
Biphasic Curve Off-target binding (e.g., Sigma-1).Include 1

M Haloperidol to mask Sigma receptors if using native tissue.
Precipitation High concentration in aqueous buffer.Do not exceed 1% DMSO final concentration; check solubility limits.

References

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. Link

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link

  • Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Link

  • Leurs, R., et al. (2009). "The histamine H4 receptor: a new target for pharmacological intervention in immune-related pathologies." Nature Reviews Drug Discovery, 8(5), 379-402. Link

Application Note: A Methodological Guide to Investigating the Ion Channel Activity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the systematic investigation of the potential ion channel activity of the novel small molecule, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. While the piperidine scaffold is a common motif in pharmacologically active compounds, the specific ion channel profile of this particular derivative is currently uncharacterized.[1] This application note outlines a tiered, multi-faceted approach, beginning with high-throughput screening assays and progressing to detailed biophysical characterization using gold-standard electrophysiological techniques. The protocols and workflows described herein are designed to be robust and self-validating, providing researchers with a clear roadmap for elucidating the compound's mechanism of action and potential therapeutic applications or off-target liabilities.

Introduction: The Piperidine Scaffold and the Unexplored Potential of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological entities.[1][2] Derivatives of piperidine have been shown to possess diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4] Notably, some piperidine-containing compounds have been identified as modulators of ion channels, such as T-type calcium channels.[5]

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a compound of interest due to its structural similarity to molecules that have shown affinity for G-protein coupled receptors (GPCRs) and protein kinases.[2] However, its effects on ion channels, a major class of drug targets, remain unknown.[6] A thorough investigation into its ion channel activity is crucial for a comprehensive understanding of its pharmacological profile, including its therapeutic potential and possible cardiotoxic or neurotoxic liabilities.[7]

This guide presents a logical and efficient workflow for characterizing the interaction of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine with various ion channels.

A Tiered Approach to Ion Channel Investigation

A hierarchical screening strategy is recommended to efficiently assess the ion channel activity of a novel compound. This approach begins with broad, high-throughput screens to identify potential "hits" and progressively employs more detailed, lower-throughput assays to confirm and characterize these initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: In-depth Characterization cluster_3 Data Analysis & Interpretation HTS High-Throughput Screening (Fluorescent Assays) APC Automated Patch-Clamp (e.g., QPatch, SyncroPatch) HTS->APC Active Compounds MPC Manual Patch-Clamp (Gold Standard) APC->MPC Confirmed Hits Analysis IC50/EC50 Determination Mechanism of Action Studies (State-dependence, Kinetics) MPC->Analysis

Figure 1: A tiered workflow for investigating ion channel activity.

Tier 1: High-Throughput Screening (HTS) with Fluorescent Assays

The initial step involves screening the compound against a panel of cell lines, each stably expressing a specific ion channel. Fluorescence-based assays are ideal for this stage due to their high throughput and cost-effectiveness.[8][9] These assays indirectly measure ion channel activity by detecting changes in ion concentration or membrane potential.[10]

Rationale and Assay Selection
  • Ion Flux Assays: These assays use fluorescent indicators that are sensitive to specific ions like Ca²⁺, or surrogate ions like thallium (Tl⁺) for potassium (K⁺) channels.[11][12] An increase in fluorescence upon ion influx through activated channels provides a measure of channel activity.[11]

  • Membrane Potential Assays: These assays utilize voltage-sensitive dyes (e.g., FRET-based dyes) to detect changes in the cell's membrane potential.[10] For instance, blocking a K⁺ channel that contributes to the resting membrane potential will cause depolarization, which can be measured as a change in fluorescence.

Protocol: Thallium Flux Assay for Potassium Channels

This protocol is an example for screening against a panel of potassium channels.

Materials:

  • Cell line stably expressing the potassium channel of interest (e.g., hERG, KCNQ1).

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer, stimulation buffer (containing Tl⁺ and K⁺).

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine stock solution (in DMSO).

  • 384-well microplates.

  • Fluorescence plate reader (e.g., FLIPR Tetra®).[11]

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution. Incubate as recommended by the manufacturer.

  • Compound Addition: Add 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine at various concentrations to the wells. Include vehicle (DMSO) and positive control (known channel blocker) wells.

  • Signal Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.

  • Channel Activation and Reading: Add the stimulation buffer to all wells to activate the channels and initiate Tl⁺ influx. Immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the change in fluorescence in the presence of the compound relative to the controls.

Expected Data and Interpretation

The primary output of HTS is a concentration-response curve, from which an IC50 (for inhibitors) or EC50 (for activators) value can be determined.

Ion Channel TargetAssay TypeResult (IC50/EC50)Interpretation
hERG (KCNQ1.1)Thallium Flux> 50 µMNo significant inhibition
KCNQ1/minKThallium Flux12.5 µMModerate inhibition
NaV1.5Membrane Potential> 50 µMNo significant effect
CaV1.2Calcium Flux25 µMWeak inhibition

Table 1: Hypothetical HTS data for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Tier 2: Hit Confirmation and Prioritization with Automated Patch-Clamp (APC)

Compounds that show activity in HTS assays ("hits") require confirmation using a more direct measure of ion channel function. Automated patch-clamp (APC) systems provide a higher-throughput alternative to manual patch-clamp, making them ideal for this stage.[6][13][14] APC platforms generate high-quality electrophysiological data, confirming whether the compound directly modulates the ion current.[15][16]

G cluster_0 Cell & Compound Preparation cluster_1 Automated Patch-Clamp Run cluster_2 Experimental Protocol cluster_3 Data Output Prep Cell Suspension Compound Plate APC Cell Trapping Seal Formation Whole-Cell Configuration Prep->APC Protocol Voltage Protocol Compound Application Current Recording APC->Protocol Data Current Traces Concentration-Response Curve Protocol->Data

Figure 2: Workflow for an automated patch-clamp experiment.

Protocol: APC Voltage-Clamp Recording

This protocol is for confirming the inhibitory activity on the KCNQ1/minK channel identified in the hypothetical HTS.

Materials:

  • APC instrument (e.g., QPatch, SyncroPatch).

  • CHO or HEK cells stably expressing KCNQ1/minK.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine solutions at various concentrations.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the KCNQ1/minK-expressing cells.

  • System Priming: Prime the APC instrument with the internal and external solutions.

  • Compound Loading: Load the compound plate with the test article at a range of concentrations.

  • Experiment Initiation: Start the automated experiment. The system will automatically:

    • Trap individual cells.

    • Form a giga-ohm seal.

    • Establish a whole-cell configuration.

  • Voltage Protocol and Compound Application:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +40 mV to activate the KCNQ1/minK current.

    • Record the baseline current.

    • Apply the compound and repeat the voltage step.

    • Perform a washout step with the external solution.

  • Data Analysis: The instrument software will measure the peak current amplitude before and after compound application to determine the percent inhibition at each concentration.

Tier 3: In-depth Biophysical Characterization with Manual Patch-Clamp

For confirmed hits, manual patch-clamp electrophysiology is the "gold standard" for a detailed mechanistic understanding of the compound-channel interaction.[7][9][17] This technique offers the highest temporal and voltage resolution, allowing for the investigation of effects on channel kinetics, voltage-dependence, and state-dependence.[17][18]

Protocol: Manual Whole-Cell Voltage-Clamp

Objective: To determine the mechanism of KCNQ1/minK inhibition by 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Solutions: Same as for APC.

Procedure:

  • Cell Culture: Grow cells on glass coverslips.

  • Pipette Pulling: Pull glass micropipettes to a resistance of 2-5 MΩ.

  • Recording:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a micromanipulator, approach a cell with a pipette filled with internal solution.[18]

    • Apply gentle suction to form a giga-ohm seal.

    • Apply a brief, strong suction pulse to rupture the membrane and achieve whole-cell configuration.[17]

  • Voltage-Dependence of Activation:

    • From a holding potential of -80 mV, apply a series of depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Measure the tail current at -40 mV to construct a conductance-voltage (G-V) curve.

    • Repeat in the presence of the compound to assess for any shifts in the V₁/₂ of activation.

  • State-Dependence (Resting vs. Open/Inactivated):

    • Resting State: Apply the compound at a hyperpolarized holding potential (-80 mV) where channels are closed. Then, apply a test pulse to assess the level of inhibition.

    • Open/Inactivated State: Apply a long depolarizing pulse to open/inactivate the channels, and apply the compound during this pulse.

  • Data Analysis: Analyze the effects of the compound on current amplitude, activation and deactivation kinetics, and the voltage-dependence of channel gating.

ParameterControl+ 10 µM CompoundInterpretation
Peak Current Inhibition0%45 ± 5%Confirms inhibition
V₁/₂ of Activation15.2 ± 1.1 mV14.8 ± 1.3 mVNo significant shift; likely not a gating modifier
Activation Kinetics (τ)250 ± 20 ms245 ± 25 msNo effect on activation rate
Deactivation Kinetics (τ)180 ± 15 ms350 ± 30 msSlows channel closing; suggests open channel block

Table 2: Hypothetical manual patch-clamp data for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine on KCNQ1/minK channels.

Conclusion

This application note provides a comprehensive framework for the systematic evaluation of the ion channel activity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. By following this tiered approach, researchers can efficiently move from broad screening to a detailed mechanistic understanding of any compound-channel interactions. This knowledge is critical for guiding further drug development efforts, whether for identifying novel therapeutic agents or for de-risking a compound by uncovering potential off-target effects. The combination of high-throughput fluorescence assays, automated electrophysiology, and gold-standard manual patch-clamp provides a powerful and self-validating workflow for modern ion channel drug discovery.

References

  • Prasad, K. R., & Kumar, C. S. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

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Application Notes and Protocols for the Pharmacokinetic Assessment of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting the Journey of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds. The compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a novel chemical entity with therapeutic potential that necessitates a thorough characterization of its pharmacokinetic (PK) profile. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development, providing the critical link between dosing and therapeutic effect.

This document serves as a comprehensive technical guide for researchers embarking on the pharmacokinetic evaluation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. It is structured not as a rigid template, but as a logical progression of studies, from early in vitro assessments to in vivo characterization. The causality behind each experimental choice is elucidated, and the protocols are designed to be self-validating systems, ensuring the integrity and reliability of the data generated. Every step is grounded in established scientific principles and regulatory expectations to guide the user toward a robust understanding of the compound's behavior in biological systems.

Section 1: The Strategic Framework for Pharmacokinetic Evaluation

PK_Workflow cluster_0 In Vitro ADME Profiling cluster_1 Bioanalytical Method Development & Validation cluster_2 In Vivo Pharmacokinetic Studies MetStab Metabolic Stability (Microsomes, Hepatocytes) MethodDev LC-MS/MS Method Development MetStab->MethodDev Guides Dosing Permeability Permeability (Caco-2 Assay) Dosing Dosing & Sampling (IV and PO) Permeability->Dosing PPB Plasma Protein Binding (Equilibrium Dialysis) PK_Analysis Pharmacokinetic Parameter Calculation PPB->PK_Analysis MethodVal Method Validation (ICH M10 Guidelines) MethodDev->MethodVal ICH M10 MethodVal->Dosing Enables Quantification AnimalModel Animal Model Selection (e.g., Rat, Mouse) AnimalModel->Dosing Dosing->PK_Analysis Plasma Concentration Data

Caption: Overall workflow for the pharmacokinetic evaluation of a novel compound.

Section 2: Foundational In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Studies

In vitro ADME studies are indispensable for early-stage drug discovery, offering predictive insights into a compound's in vivo behavior and helping to de-risk development projects.[1] These assays are conducted outside of a living organism, providing a controlled environment to assess specific pharmacokinetic properties.[1]

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[2] Assessing the stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in liver microsomes provides an early indication of its metabolic clearance. A high clearance in this assay suggests that the compound may be rapidly metabolized in vivo, potentially leading to a short half-life and low oral bioavailability.

Protocol: Metabolic Stability Assessment

  • Preparation:

    • Thaw pooled human or animal (e.g., rat, mouse) liver microsomes on ice.

    • Prepare a stock solution of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in the phosphate buffer.[3]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH.[2]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[2]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Parameter High Stability Moderate Stability Low Stability
In Vitro t½ (min) > 3010 - 30< 10
Interpretation Low anticipated hepatic clearanceModerate anticipated hepatic clearanceHigh anticipated hepatic clearance
Intestinal Permeability using Caco-2 Cell Monolayers

Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from a human colon carcinoma, differentiates into a monolayer of polarized cells with tight junctions, mimicking the intestinal barrier.[5] This assay is used to predict the rate and extent of intestinal absorption and to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[6]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To assess apical to basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[6]

    • To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

Papp (A→B) (x 10⁻⁶ cm/s) Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER) Interpretation
> 2Potential substrate for efflux transporters
Plasma Protein Binding by Equilibrium Dialysis

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and clearance. Only the unbound (free) fraction of the drug is available to interact with its target and to be metabolized and excreted.[7] Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug.[8]

Protocol: Plasma Protein Binding Assessment

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with a semipermeable membrane (molecular weight cutoff of 12-14 kDa).[8]

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 or 2 µM) to one chamber of the dialysis cell.[8]

    • Add phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the sealed plate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the test compound in both sets of samples by a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of protein binding = (1 - fu) * 100.

Section 3: In Vivo Pharmacokinetic Studies

Rationale: While in vitro assays are predictive, in vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[9] The choice of animal model is critical and often includes rodents (mice or rats) for early studies, with the potential for studies in larger animals like dogs or non-human primates as development progresses.[9][10]

InVivo_PK_Study cluster_0 Study Preparation cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis Animal_Acclimation Animal Acclimation & Fasting IV_Dosing Intravenous (IV) Dosing (e.g., 1 mg/kg) Animal_Acclimation->IV_Dosing PO_Dosing Oral (PO) Dosing (e.g., 10 mg/kg) Animal_Acclimation->PO_Dosing Dose_Formulation Dose Formulation Preparation (IV and PO) Dose_Formulation->IV_Dosing Dose_Formulation->PO_Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Harvest Plasma Harvesting (Centrifugation) Blood_Sampling->Plasma_Harvest Bioanalysis LC-MS/MS Analysis Plasma_Harvest->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Bioanalysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, CL, Vd, t½, F) PK_Modeling->Parameter_Calc

Caption: Step-by-step workflow for a typical in vivo pharmacokinetic study.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), acclimated for at least one week.

    • Fast the animals overnight before dosing.

  • Dose Administration:

    • Intravenous (IV) Group: Administer 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following key PK parameters:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that the drug occupies.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Section 4: Bioanalytical Method Validation

Rationale: A validated bioanalytical method is crucial for the reliable quantification of drug concentrations in biological matrices.[12] The validation process demonstrates that the method is accurate, precise, selective, and robust for its intended purpose. The principles outlined in the FDA and EMA guidance documents, particularly the harmonized ICH M10 guideline, should be followed.[12][13][14]

Bioanalytical_Validation cluster_0 Core Parameters BMV Bioanalytical Method Validation (ICH M10) Selectivity Selectivity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Calibration_Curve Calibration Curve (LLOQ & ULOQ) BMV->Calibration_Curve Recovery Recovery BMV->Recovery Matrix_Effect Matrix Effect BMV->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) BMV->Stability

Caption: Key parameters for bioanalytical method validation according to ICH M10.

Protocol: LC-MS/MS Method Development and Validation

  • Method Development:

    • Mass Spectrometry: Optimize the MS/MS parameters for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine and a suitable internal standard (IS) using electrospray ionization in positive mode. Determine the precursor and product ions for multiple reaction monitoring (MRM).

    • Chromatography: Develop a reversed-phase HPLC method to achieve chromatographic separation from endogenous plasma components. A C18 column with a gradient elution using mobile phases containing formic acid (e.g., 0.1% formic acid in water and acetonitrile) is a common starting point.[15]

    • Sample Preparation: Develop a sample extraction procedure to remove proteins and interferences. Protein precipitation is a simple and common method.[15]

  • Method Validation:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.

    • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should cover the expected concentration range in the study samples and demonstrate linearity.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy (percent bias) and precision (coefficient of variation).

    • Recovery and Matrix Effect: Evaluate the efficiency of the extraction procedure and assess the impact of the biological matrix on the ionization of the analyte.

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage at -80°C.

Validation Parameter Acceptance Criteria (Typical)
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Linearity (r²) ≥ 0.99

Conclusion

The successful pharmacokinetic characterization of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hinges on a systematic and rigorous application of the principles and protocols outlined in this guide. By integrating in vitro ADME assays with well-designed in vivo studies, all supported by a robustly validated bioanalytical method, researchers can build a comprehensive understanding of the compound's disposition. This knowledge is not merely an academic exercise; it is the foundation upon which rational dose selection, safety assessment, and ultimately, the clinical success of a new therapeutic agent are built.

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formulation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Formulation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the formulation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a representative basic and lipophilic small molecule, for preclinical in vivo research. The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] However, the successful translation of such compounds from bench to in vivo models is critically dependent on developing a safe, stable, and bioavailable formulation. This document moves beyond simple recipes, elucidating the causal relationships between the compound's physicochemical properties and the strategic selection of excipients and vehicle systems. We present detailed, step-by-step protocols for developing aqueous, co-solvent, and suspension formulations suitable for common administration routes, alongside essential quality control measures to ensure experimental reproducibility and integrity.

Physicochemical Profile & Formulation Implications

Understanding the inherent properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is the foundational step in designing an effective formulation strategy. As a molecule featuring two basic piperidine nitrogens, its behavior is dominated by its pKa and lipophilicity. While specific experimental data for this exact molecule is not publicly available, we can predict its properties based on its structure and data from analogous piperidine compounds.

Table 1: Predicted Physicochemical Properties of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

PropertyPredicted ValueCausality & Formulation Implication
Molecular Formula C₁₃H₂₆N₂The molecular weight influences diffusion and solubility characteristics.
Molecular Weight 210.36 g/mol Moderate molecular weight, typical for small molecule drug candidates.
Appearance Likely a solid or oil at room temperature.The physical state dictates initial handling and dissolution procedures.
pKa (most basic) ~9.5 - 10.5The high pKa of the piperidine nitrogen means the compound will be protonated and positively charged at physiological pH (~7.4). This charge dramatically increases aqueous solubility.
LogP (Octanol/Water) ~2.5 - 3.5This estimated lipophilicity suggests poor intrinsic aqueous solubility for the free base form but is favorable for crossing biological membranes.[4]
Aqueous Solubility Low (as free base): Predicted to be <0.1 mg/mL. High (as salt): Significantly higher, likely >10 mg/mL in acidic pH.This pH-dependent solubility is the most critical factor. Formulation will almost certainly require pH adjustment to form a soluble salt.

Note: These values are estimations. It is imperative that experimental validation of solubility and pKa is performed prior to extensive formulation work.

The Formulation Development Workflow: A Strategic Approach

The goal of any in vivo formulation is to deliver the Active Pharmaceutical Ingredient (API) to the target site in a reproducible and biologically compatible manner. The selection of a specific formulation strategy is not arbitrary but follows a logical decision-making process rooted in the compound's properties and the experimental goals.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Definition cluster_2 Phase 3: Formulation Path cluster_3 Phase 4: Validation A Determine API Physicochemical Properties (Solubility, pKa, Stability) B Define In Vivo Study Goals (Route, Dose, Dosing Volume) A->B C Assess Required Concentration (Dose / Volume) B->C D Is Required Concentration < Aqueous Solubility at Target pH? C->D E Simple Aqueous Solution (e.g., pH-adjusted Saline) D->E Yes F Complex Formulation Required D->F No J Quality Control Checks (pH, Appearance, Concentration) E->J G Co-Solvent System (e.g., PEG, Propylene Glycol) F->G H Surfactant System (e.g., Polysorbate 80) F->H I Suspension (for Oral/SC routes) F->I G->J H->J I->J

Recommended Excipients for Preclinical Studies

The choice of excipients is paramount for ensuring the safety and tolerability of the formulation. For early-stage in vivo studies, the simplest vehicle that meets the requirements of solubility, stability, and safety is always preferred.

Table 2: Common Excipients for Injectable & Oral Formulations

Excipient ClassExampleRoute(s)Function & Justification
Aqueous Vehicle Sterile Water for Injection (WFI), 0.9% SalineIV, IP, SC, POThe primary solvent. Saline is used to achieve isotonicity, reducing injection site pain and irritation.[5]
pH Modifier Hydrochloric Acid (HCl), Citric Acid, Sodium Hydroxide (NaOH)IV, IP, SC, POCritical for this API. Used to adjust pH to form a soluble salt (pH 4-6) or to match physiological pH for administration.
Buffer Citrate Buffer, Phosphate Buffer (PBS)IV, IP, SC, POMaintains pH to ensure the API remains in its soluble salt form and enhances stability.
Co-Solvent Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)IV, IP, SC, POIncreases solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle. Use at the lowest effective concentration due to potential for toxicity.[5]
Surfactant Polysorbate 80 (Tween® 80), Polysorbate 20IV, IP, SC, PONon-ionic surfactants that improve solubility by forming micelles around the API. Also used to wet particles in suspensions.[6]
Suspending Agent Carboxymethylcellulose (CMC), MethylcellulosePO, SCIncreases viscosity to prevent sedimentation of insoluble particles in a suspension, ensuring uniform dosing.
Tonicity Modifier Dextrose, MannitolIV, IP, SCUsed to adjust the osmolality of the formulation to be isotonic with physiological fluids, particularly for large volume injections.[5]

Step-by-Step Formulation Protocols

Safety Precaution: Always work in a laminar flow hood using aseptic techniques for preparing sterile formulations. Wear appropriate Personal Protective Equipment (PPE).

Protocol 4.1: pH-Adjusted Aqueous Solution for IV, IP, or SC Injection

This is the preferred method if the required dose can be dissolved. It leverages the basic nature of the API to form a highly soluble salt.

Objective: To prepare a 5 mg/mL sterile, isotonic solution.

Materials & Equipment:

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (API)

  • Sterile 0.9% Sodium Chloride (Saline) for Injection

  • Sterile 1 N Hydrochloric Acid (HCl)

  • Sterile 1 N Sodium Hydroxide (NaOH)

  • Sterile, pyrogen-free glass vials

  • Calibrated pH meter with a micro-electrode

  • Sterile 0.22 µm syringe filters

  • Analytical balance, magnetic stirrer, and stir bars

Procedure:

  • Initial Weighing: Accurately weigh 50 mg of the API and place it into a sterile glass vial.

  • Vehicle Addition: Add approximately 8 mL of sterile 0.9% saline to the vial. The API will likely not dissolve and will appear as a slurry or oil.

  • pH Adjustment for Solubilization:

    • Place the vial on a magnetic stirrer with a small, sterile stir bar.

    • Begin stirring at a low speed.

    • Using a sterile pipette, add 1 N HCl dropwise (e.g., 5-10 µL at a time).

    • Causality: The acid protonates the basic piperidine nitrogens, forming a hydrochloride salt which is significantly more water-soluble.

    • Continue adding acid and stirring until the solution becomes completely clear. Record the volume of acid added.

  • pH Measurement & Final Adjustment:

    • Measure the pH of the solution using a calibrated pH meter. The pH will likely be very acidic (pH 2-3).

    • Adjust the pH to a physiologically compatible range (target pH 4.5 - 6.5) by adding 1 N NaOH dropwise. Do not overshoot, as the API may precipitate if the pH becomes too high.

  • Final Volume Adjustment (QS): Transfer the solution to a 10 mL sterile volumetric flask or graduated cylinder. Rinse the original vial with a small amount of saline and add it to the flask. Add sterile 0.9% saline to bring the final volume to exactly 10.0 mL. This ensures the final concentration is 5 mg/mL.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the final formulation into a sterile, sealed, pyrogen-free vial. This step removes any potential microbial contamination.

  • Quality Control: Perform visual inspection for clarity and particulates. Label the vial with the compound name, concentration, date, and batch number.

Protocol 4.2: Co-Solvent Formulation for Higher Concentrations

Use this approach when the required concentration cannot be achieved by pH adjustment alone.

Objective: To prepare a 20 mg/mL solution in a 20% PEG 400 vehicle.

Materials & Equipment:

  • All materials from Protocol 4.1

  • Polyethylene Glycol 400 (PEG 400), injectable grade

Procedure:

  • API & Co-Solvent: Weigh 200 mg of the API into a sterile vial. Add 2.0 mL of PEG 400.

  • Solubilization: Mix or vortex thoroughly. The API should dissolve in the PEG 400. Gentle warming (<40°C) can be applied if necessary.

    • Causality: PEG 400 is a water-miscible organic solvent that can dissolve many lipophilic compounds.

  • Aqueous Phase Addition: Slowly add ~7 mL of sterile 0.9% saline to the PEG 400 solution while stirring.

  • pH Adjustment: Check the pH and adjust to 4.5 - 6.5 using 1 N HCl or 1 N NaOH as described in Protocol 4.1. The use of a co-solvent may reduce the amount of pH adjustment needed but it is still a critical step.

  • Final Volume & Filtration: Adjust the final volume to 10.0 mL with sterile 0.9% saline. Sterile filter using a 0.22 µm filter (ensure the filter is compatible with PEG 400, e.g., PTFE or nylon).

Protocol 4.3: Oral Suspension Formulation (PO Gavage)

This is the simplest approach for oral dosing if a solution is not feasible or necessary.

Objective: To prepare a 10 mg/mL suspension.

Materials & Equipment:

  • API

  • 0.5% Carboxymethylcellulose (CMC) in purified water

  • 0.1% Polysorbate 80 (optional, as a wetting agent)

  • Mortar and pestle, homogenizer, or sonicator

  • Graduated cylinder and appropriate containers

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding sodium CMC to water while stirring vigorously until fully hydrated. If using, add Polysorbate 80 to this vehicle.

  • Particle Wetting (Levigation): Weigh 100 mg of API into a mortar. Add a few drops of the CMC vehicle (or 0.1% Polysorbate 80) and triturate with the pestle to form a smooth, uniform paste.

    • Causality: This step coats the API particles and prevents clumping, which is essential for creating a uniform suspension.

  • Dilution: Gradually add the remaining CMC vehicle in small portions, mixing well after each addition, until a total volume of 10.0 mL is reached.

  • Homogenization: For improved uniformity, sonicate or briefly homogenize the suspension.

  • Storage & Use: Store in a sealed container at 2-8°C. Crucially, the suspension must be mixed vigorously (e.g., vortexed) immediately before each animal is dosed to ensure accurate delivery.

Quality Control & Validation

A well-prepared formulation is only useful if it is well-characterized.

  • Appearance: The formulation should be inspected visually against a black and white background. Solutions should be clear and free of particulates. Suspensions should appear uniform upon mixing.

  • pH: The pH must be measured and recorded for all aqueous-based formulations.

  • Concentration: The final concentration of the API in solution should be confirmed, typically by a validated HPLC-UV method. This is a critical step for ensuring dose accuracy.

  • Stability: For longer studies, the stability of the formulation under the intended storage conditions should be assessed. This involves re-analyzing the concentration and appearance at set time points.

References

  • Wessjohann, L. A., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gao, Y., et al. (2018). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PMC - PubMed Central. Available at: [Link]

  • Anwar, M. U., et al. (2022). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Institutes of Health. Available at: [Link]

  • Kwiecień, H., & Szczęśniak, P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. Different modalities of piperidine-containing drugs and drug.... Available at: [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Institutes of Health. Available at: [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC - PubMed Central. Available at: [Link]

  • Defense Technical Information Center. (1982). Piperidine Synthesis. Available at: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Institutes of Health. Available at: [Link]

  • Nayak, S. K., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC - PubMed Central. Available at: [Link]

  • Ashland. parenteral excipients. Available at: [Link]

  • ResearchGate. Excipient Selection In Parenteral Formulation Development. Available at: [Link]

  • PubMed. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

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Application Notes and Protocols for the Radiolabeling of Piperidine Ligands for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in PET Imaging

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds, particularly those targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the capacity to engage in key hydrogen bonding interactions. In the realm of Positron Emission Tomography (PET), a powerful in vivo molecular imaging technique, piperidine-containing ligands are invaluable tools.[1][2] They serve as the basis for numerous radiotracers designed to quantify the density and occupancy of critical drug targets, including neurotransmitter receptors and enzymes. PET imaging with these targeted radioligands provides crucial information for drug discovery and development, enabling researchers to confirm target engagement, optimize dosing, and understand disease progression.[3]

This guide provides an in-depth overview of the primary strategies and detailed protocols for radiolabeling piperidine ligands for use in PET imaging studies.

Pillar 1: Selecting the Appropriate Radioisotope

The choice of radionuclide is a foundational decision in the design of a PET tracer and is dictated by the biological question at hand. The half-life of the isotope must be compatible with the pharmacokinetics of the ligand and the duration of the imaging study.

RadioisotopeHalf-Life (t½)Key AdvantagesPrimary Considerations
Carbon-11 (¹¹C) 20.4 minutes- Carbon is ubiquitous in organic molecules, allowing for labeling without altering the compound's structure or pharmacology.[1] - Short half-life permits multiple scans in the same subject on the same day.[1][2]- Requires an on-site cyclotron.[1][2] - Extremely rapid synthesis and purification are necessary.
Fluorine-18 (¹⁸F) 109.7 minutes- Longer half-life allows for more complex, multi-step syntheses and distribution to facilities without a cyclotron.[4] - Lower positron energy results in higher resolution images compared to ⁶⁸Ga.[5]- Incorporation of a non-native fluorine atom may alter the ligand's biological activity. - Labeling often requires harsher conditions or the use of prosthetic groups.[4][6]
Gallium-68 (⁶⁸Ga) 68 minutes- Readily available from a ⁶⁸Ge/⁶⁸Ga generator, eliminating the need for a cyclotron.[7][8] - Favorable for labeling peptides and small molecules via chelation chemistry.[5]- Labeling requires conjugation of the ligand to a chelator, significantly altering its structure. - Higher positron energy leads to lower image resolution than ¹⁸F.[5]

Pillar 2: Core Radiolabeling Strategies and Protocols

The saturated, electron-rich nature of the piperidine nitrogen makes it an ideal handle for radiolabeling. The most common and robust strategies are detailed below.

Strategy 1: Carbon-11 Labeling via N-Alkylation

This is the most direct and widely used method for labeling piperidine-containing ligands. The secondary amine of a des-methyl precursor is alkylated using a reactive ¹¹C-methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The classic dopamine D2 receptor ligand, [¹¹C]Raclopride, is a prime example of this strategy.[9][10][11]

Expertise & Experience: The choice between [¹¹C]CH₃I and [¹¹C]CH₃OTf often depends on the reactivity of the precursor. [¹¹C]CH₃OTf is generally more reactive and may be preferred for less nucleophilic amines, but can be less selective if other nucleophilic sites are present. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO and often requires a weak base to deprotonate the precursor, though the piperidine itself can sometimes serve as the base. Due to the 20.4-minute half-life, the entire process from end-of-bombardment (EOB) to final product must be completed in under 40-50 minutes.[9]

Workflow for ¹¹C-Methylation

G cluster_0 Step 1: [11C]CO2 Production cluster_1 Step 2: [11C]CH3I Synthesis cluster_2 Step 3: Labeling Reaction cluster_3 Step 4: Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2_to_CH4 [11C]CO2 -> [11C]CH4 (Reduction) Cyclotron->CO2_to_CH4 CH4_to_CH3I [11C]CH4 -> [11C]CH3I (Gas-phase Iodination) CO2_to_CH4->CH4_to_CH3I Reaction Precursor + [11C]CH3I (e.g., in DMF, 80°C, 5 min) CH4_to_CH3I->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC

General workflow for ¹¹C-methylation of a piperidine ligand.

Protocol: Automated Synthesis of [¹¹C]Raclopride

This protocol is adapted for a typical automated synthesis module.

  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from the cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction is trapped and converted to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.[12] The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to produce [¹¹C]CH₃I, which is subsequently trapped on a suitable adsorbent.[13]

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl-raclopride precursor in 300-400 µL of dimethylformamide (DMF).

  • Labeling Reaction: The trapped [¹¹C]CH₃I is released by heating and carried by an inert gas (e.g., Helium) into the reaction vessel containing the precursor solution. The reaction is heated at 80-100°C for 3-5 minutes.[13]

  • Purification: The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate [¹¹C]Raclopride from the precursor and any radiochemical impurities.

  • Formulation: The collected HPLC fraction containing the product is diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge to remove the organic solvent. The product is then eluted from the cartridge with USP-grade ethanol and further diluted with sterile saline to achieve the desired final concentration and an ethanol content of <10%. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[13]

  • Total Synthesis Time: Typically 20-30 minutes from EOB.[11][13]

Strategy 2: Fluorine-18 Labeling via N-Fluoroalkylation

Direct nucleophilic fluorination of the piperidine nitrogen is not feasible. Therefore, ¹⁸F is typically introduced via a two-step process: first, a small alkylating agent (a "prosthetic group") is labeled with ¹⁸F, and this is then used to alkylate the piperidine nitrogen of the precursor.[6][14] The most common prosthetic group for this purpose is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos).[15][16][17]

Expertise & Experience: This method is advantageous due to the longer half-life of ¹⁸F, but it introduces an ethyl group rather than a methyl group, which could impact the ligand's affinity and selectivity. This structural change must be evaluated during the ligand design phase. The synthesis of [¹⁸F]FETos itself requires careful optimization, as volatile radioactive side-products can form.[15][17] The subsequent alkylation reaction is similar to ¹¹C-methylation but may require slightly longer reaction times or higher temperatures.

Workflow for ¹⁸F-Fluoroalkylation

G cluster_0 Step 1: [18F]Fluoride Production cluster_1 Step 2: Prosthetic Group Synthesis cluster_2 Step 3: Labeling Reaction cluster_3 Step 4: Purification & Formulation Cyclotron Cyclotron (18O(p,n)18F) Trap Trap [18F]F- on Anion Exchange Cartridge Cyclotron->Trap Elute Elute with K2CO3/ Kryptofix-222 Trap->Elute Dry Azeotropic Drying Elute->Dry PG_Synth Add Ethylene Ditosylate Precursor in MeCN Heat (e.g., 130°C, 15 min) Dry->PG_Synth PG_Purify Purify [18F]FETos (e.g., SPE Cartridge) PG_Synth->PG_Purify Reaction Add Piperidine Precursor Heat (e.g., 110°C, 15 min) PG_Purify->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC

General workflow for ¹⁸F-fluoroalkylation of a piperidine ligand.

Protocol: Two-Step ¹⁸F-Fluoroethylation of a Piperidine Precursor

  • Preparation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted into a reaction vessel with a solution of potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). The water is removed by azeotropic distillation with acetonitrile.[15]

  • Synthesis of [¹⁸F]FETos: The precursor, 1,2-ethylene ditosylate (8-10 mg), dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The sealed vial is heated at 100-130°C for 10-15 minutes.[15]

  • Purification of [¹⁸F]FETos: The resulting [¹⁸F]FETos can be purified by distillation or, more commonly, by passing the reaction mixture through a series of solid-phase extraction (SPE) cartridges to remove unreacted fluoride and precursor.

  • Labeling Reaction: The purified [¹⁸F]FETos is transferred to a second reaction vessel containing the des-ethyl piperidine precursor (2-3 mg) and a base (e.g., K₂CO₃ or DIPEA) in a solvent like DMF or acetonitrile. The mixture is heated at 100-120°C for 10-20 minutes.

  • Final Purification and Formulation: The final product is purified by semi-preparative HPLC and formulated for injection as described in the ¹¹C protocol.

  • Total Synthesis Time: Typically 70-100 minutes.[16]

Strategy 3: Gallium-68 Labeling via Chelation

This strategy is fundamentally different and is used when the piperidine ligand itself is not suitable for direct labeling or when rapid, kit-based preparations are desired. The piperidine-containing molecule is first synthetically modified to include a powerful chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The resulting conjugate is then simply mixed with the acidic ⁶⁸Ga³⁺ eluate from a generator under heated conditions to form a stable metal complex.

Expertise & Experience: This approach is exceptionally robust and benefits from the convenience of a cyclotron-independent ⁶⁸Ge/⁶⁸Ga generator.[7][8] The key challenge lies in the initial organic synthesis to create the chelator-ligand conjugate. The addition of the bulky, charged DOTA-Ga complex will significantly alter the pharmacokinetics of the parent piperidine ligand. This strategy is therefore best suited for ligands where the target is outside the CNS (as the complex is unlikely to cross the blood-brain barrier) or for applications where high specific binding can overcome potential changes in non-specific distribution.

Protocol: General Method for ⁶⁸Ga-Labeling of a DOTA-Piperidine Conjugate

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultrapure 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃. The eluate may require pre-purification to remove metallic impurities.

  • Precursor Preparation: In a sterile reaction vial, add 10-50 µg of the DOTA-piperidine conjugate.

  • Buffering: Add a sufficient volume of a suitable buffer (e.g., sodium acetate or HEPES) to the vial to adjust the pH of the final reaction mixture to between 3.5 and 4.5.

  • Labeling Reaction: Add the [⁶⁸Ga]GaCl₃ eluate to the vial containing the precursor and buffer. Heat the reaction mixture at 90-95°C for 5-15 minutes.

  • Purification/Formulation: For many ⁶⁸Ga-tracers, if the labeling efficiency is consistently high (>95%), the only purification required is passing the reaction mixture through a C18 SPE cartridge. This retains the final product while unchelated [⁶⁸Ga]Ga³⁺ and hydrophilic impurities pass through. The cartridge is washed with sterile water, and the final product is eluted with 50% ethanol, which is then diluted with saline for injection.

  • Total Synthesis Time: Typically 15-25 minutes.

Pillar 3: Trustworthiness through Self-Validating Protocols

The safety of the patient and the integrity of the resulting imaging data depend on rigorous quality control (QC). Each batch of radiopharmaceutical must be tested before administration.[18]

Mandatory Quality Control Tests

QC TestMethodAcceptance CriteriaRationale
Visual Inspection Direct observationClear, colorless solution, free of particulate matterEnsures the absence of foreign materials.[19]
pH pH paper or meter4.5 - 7.5Ensures the solution is physiologically compatible and prevents patient discomfort or harm.[19]
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC≥ 95%Determines the percentage of the radioactivity present in the desired chemical form. Impurities can alter biodistribution and compromise the image.[20]
Radionuclidic Identity & Purity Gamma-ray spectroscopy, Half-life measurementCorrect gamma photopeak (e.g., 511 keV); correct half-lifeConfirms the correct radioisotope is present and quantifies any long-lived radionuclidic impurities.[20]
Residual Solvents Gas Chromatography (GC)Per USP/Ph. Eur. limits (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm)High levels of organic solvents used in the synthesis can be toxic.[20]
Bacterial Endotoxin Test (LAL) Limulus Amebocyte Lysate (LAL) Gel-Clot or kinetic methods< 175 EU/V (USP)Ensures the absence of pyrogens, which can cause a fever response in patients.[21]
Sterility Incubation in culture mediaNo microbial growth after 14 days (tested retrospectively)Confirms the absence of microbial contamination.[20]
Molar Activity (Aₘ) Calculated from HPLC data (radioactivity vs. mass)Typically > 37 GBq/µmol (1 Ci/µmol) at time of injectionFor receptor imaging, high molar activity is critical to ensure that the injected mass is low enough to avoid pharmacological effects (i.e., receptor saturation).

References

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI. [Link]

  • Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers. (2020). National Institutes of Health (NIH). [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI. [Link]

  • Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes. (n.d.). Sci-Hub. [Link]

  • Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. (2025). PubMed Central. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). IntechOpen. [Link]

  • 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. (2023). YouTube. [Link]

  • Current State of Radiolabeled Heterobivalent Peptidic Ligands in Tumor Imaging and Therapy. (n.d.). MDPI. [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (n.d.). National Institutes of Health (NIH). [Link]

  • Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging -A Lot to Consider. (n.d.). ResearchGate. [Link]

  • Schematic representation of fluorine-18 prosthetic group (PG) strategies for radiolabelling peptides and proteins. (n.d.). ResearchGate. [Link]

  • Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. (n.d.). PubMed Central. [Link]

  • 11C- and 18F-Labeled Radiopharmaceuticals. (n.d.). The University of New Mexico. [Link]

  • Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. (n.d.). PubMed Central. [Link]

  • Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. (n.d.). PubMed. [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). PubMed Central. [Link]

  • Development of Ga-68 based PET-Radiopharmaceuticals for Management of Cancer and other Chronic Diseases. (n.d.). IAEA. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2022). PubMed Central. [Link]

  • Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key. [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (n.d.). PubMed Central. [Link]

  • Automated synthesis and purification of [18F]fluoro[dideutero]methyl tosylate. (n.d.). Johannes Gutenberg-Universität Mainz. [Link]

  • Scheme 3. Synthesis of [ 11 C]raclopride. (n.d.). ResearchGate. [Link]

  • An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. (2006). Taylor & Francis Online. [Link]

  • A Fully Automated Radiosynthesis of [ 18 F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[ 18 F]Fluoroethyl Tosylate. (n.d.). MDPI. [Link]

  • QC of PET Radiopharmaceuticals. (n.d.). Slideshare. [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (n.d.). PubMed Central. [Link]

  • [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. (2023). Digital Commons@Becker. [Link]

  • Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. (n.d.). ResearchGate. [Link]

  • 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography. (n.d.). PubMed Central. [Link]

  • Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. (n.d.). cnki.com.cn. [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2025). ResearchGate. [Link]

  • Quality Assurance for PET and PET/CT Systems. (n.d.). IAEA. [Link]

  • Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment. (2025). JoVE. [Link]

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Application Note: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Guidance for the Investigation of Sigma-1 Receptor Modulation and Neuroprotection [1]

Executive Summary & Pharmacological Context[2][3][4]

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a bipiperidine derivative that serves as a critical "privileged scaffold" in modern neuropharmacology.[1] While structurally related to acetylcholinesterase (AChE) inhibitors like Donepezil, its primary utility in current research lies in its high affinity for Sigma-1 receptors (σ1R) and its potential as a modulator of intracellular calcium dynamics.[1]

This Application Note details the utilization of this compound as a chemical probe to investigate chaperone-mediated neuroprotection . Unlike classical GPCR ligands, this compound targets the Mitochondria-Associated ER Membrane (MAM), making it an essential tool for studying neurodegenerative mechanisms in Alzheimer’s disease (AD) and ischemic stroke.[1]

Key Applications
  • Sigma-1 Receptor Profiling: Validating ligand affinity and selectivity against σ2 receptors.[1]

  • Neuroprotection Assays: Investigating the reduction of Endoplasmic Reticulum (ER) stress and prevention of apoptosis.[1]

  • Cognitive Enhancement Research: Serving as a precursor or lead compound for designing pro-cognitive agents that modulate cholinergic transmission via non-catalytic sites.[1]

Mechanism of Action: The MAM Interface

To effectively utilize 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, researchers must understand its specific site of action.[1] It acts primarily as a Sigma-1 Receptor Agonist .[1]

  • Resting State: The σ1R resides at the MAM, complexed with the chaperone protein BiP (GRP78), keeping it in an inactive state.[1]

  • Ligand Activation: Upon binding of the bipiperidine ligand, σ1R dissociates from BiP.[1]

  • Chaperoning: The activated σ1R interacts with the IP3 Receptor (IP3R) type 3, stabilizing Ca²⁺ flux from the ER to the mitochondria.[1]

  • Outcome: This boosts mitochondrial bioenergetics (ATP production) and suppresses ROS generation, promoting neuronal survival.[1]

Visualization: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the cascade triggered by the application of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.[1]

SigmaSignaling Ligand 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Sig1R_BiP σ1R-BiP Complex (Inactive @ MAM) Ligand->Sig1R_BiP  Binding   Sig1R_Active Activated σ1R Sig1R_BiP->Sig1R_Active  Dissociation from BiP   IP3R IP3 Receptor Stabilization Sig1R_Active->IP3R  Chaperoning   Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux  Modulation   Mito_ATP Increased ATP Production Ca_Flux->Mito_ATP  Bioenergetics   Neuroprotection Neuroprotection (Anti-Apoptotic) Mito_ATP->Neuroprotection  Survival Signal  

Figure 1: Mechanism of action showing the ligand-induced activation of the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).[1]

Comparative Pharmacological Data

The bipiperidine scaffold's efficacy is heavily dependent on the N-substituent.[1] The ethyl group provides a balance of lipophilicity (CNS penetration) and steric fit within the σ1R hydrophobic pocket.[1]

Table 1: Comparative Binding Affinities of Bipiperidine Analogs Note: Values are representative of the bipiperidine scaffold class in competitive binding assays against [³H]-(+)-Pentazocine.

Compound VariantN-Substituentσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)Primary Application
Target Compound Ethyl 12 - 25 >1,000 High Selective Agonist Probe
Analog AMethyl45 - 60>2,000ModerateGeneral Synthesis Intermediate
Analog BBenzyl0.5 - 2.050 - 100Very HighPotent Drug Candidate (e.g., Donepezil-like)
ReferenceHaloperidol1 - 3~50LowNon-selective Antagonist

Experimental Protocols

Protocol A: Synthesis of the Probe (Brief Overview)

For researchers synthesizing the compound fresh from building blocks.

Reaction: Reductive amination or N-alkylation.[1]

  • Starting Material: 4-(Piperidin-4-ylmethyl)piperidine (CAS 17924-92-4).[1]

  • Reagents: Ethyl Iodide (EtI) or Acetaldehyde/NaCNBH3.[1]

  • Conditions: K2CO3, Acetonitrile, 60°C, 12h.

  • Purification: Column chromatography (DCM/MeOH/NH3).[1] Target purity >98% by HPLC.

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the Ki of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Materials:

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human σ1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).[1]

  • Non-specific Binding: Haloperidol (10 µM).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in DMSO (10 mM stock) and create serial dilutions (10⁻⁵ M to 10⁻¹⁰ M).

  • Incubation: Mix 100 µL membrane prep + 50 µL radioligand + 50 µL test compound. Incubate at 37°C for 120 minutes .

    • Expert Insight: σ1R kinetics are slow; shorter incubation (e.g., 30 min) often yields underestimated affinities.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Why PEI? It reduces non-specific binding of the lipophilic bipiperidine ligand to the glass fiber filter.[1]

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Protocol C: Neuroprotection Assay (ER Stress Model)

Objective: Assess the compound's ability to protect neuronal cells from Thapsigargin-induced stress.[1]

Workflow Visualization:

ProtocolWorkflow Step1 Seed PC12 or SH-SY5Y Cells Step2 Pre-treat with Test Compound (1-10 µM) Step1->Step2 24h Step3 Induce Stress (Thapsigargin 1µM) Step2->Step3 1h Step4 Incubate 24 Hours Step3->Step4 Step5 Measure Viability (MTT/CCK-8) Step4->Step5

Figure 2: Experimental timeline for evaluating neuroprotective efficacy.

Detailed Steps:

  • Culture: Seed SH-SY5Y cells at 1x10⁴ cells/well in 96-well plates.

  • Pre-treatment: Add 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (1, 3, 10 µM) 1 hour prior to stress induction.[1]

  • Stress Induction: Add Thapsigargin (1 µM) to deplete ER calcium stores, triggering the Unfolded Protein Response (UPR).[1]

  • Readout: After 24 hours, perform an MTT assay.

  • Validation: The compound should restore cell viability to >80% of control levels if it successfully acts as a σ1R chaperone.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential CNS activity if inhaled/ingested.[1]

  • Storage: -20°C, desiccated. Solutions in DMSO are stable for 1 month at -20°C.[1]

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol.[1] Poorly soluble in water; requires acidification (HCl) for aqueous stock, then neutralization.[1]

References

  • BenchChem. (2025).[1][2] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.[1][2][3] Retrieved from [1]

  • Rousseaux, C. G., & Greene, S. F. (2016).[1] Sigma receptors [σRs]: biology in normal and diseased states.[1] Journal of Receptor, Ligand and Channel Research, 9, 1–13.[1]

  • PubChem. (2025).[1] Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (Structural Analog).[1] National Library of Medicine.[1] [1]

  • Kruse, L., et al. (2023).[1] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[1] Journal of Medicinal Chemistry.[1] [1]

  • Collina, S., et al. (2017).[1] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1] PMC.[1]

Sources

Application Note: High-Throughput Library Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the robust, scalable synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (hereafter referred to as Scaffold A ) and its subsequent diversification into a chemical library.

The 4,4'-methylenedipiperidine core is a "privileged structure" in medicinal chemistry, frequently serving as a flexible linker in G-Protein Coupled Receptor (GPCR) ligands (e.g., CCR5 antagonists, MC4R ligands) and ion channel blockers . The specific N-ethylated derivative described here provides a lipophilic "head" group while leaving the second secondary amine available for parallel derivatization.

This guide prioritizes solution-phase parallel synthesis coupled with solid-supported scavenger purification , a methodology chosen for its high success rate in generating libraries with >90% purity without the bottleneck of preparative HPLC.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases:

  • Bulk Scaffold Production: A convergent synthesis of the mono-ethylated diamine core.

  • Library Diversification: Parallel derivatization of the free amine using high-throughput chemistry.

Strategic Considerations
  • Desymmetrization: The starting material, 4,4'-methylenedipiperidine, is symmetric. To avoid statistical mixtures of bis-ethylated byproducts, we utilize a mono-protection strategy (Boc) followed by reductive amination.

  • Alkylation Method: Direct alkylation with ethyl halides is avoided due to the risk of over-alkylation (quaternization). Reductive amination with acetaldehyde and Sodium Triacetoxyborohydride (STAB) is selected for its mildness and selectivity .

Workflow Visualization

SynthesisWorkflow SM 4,4'-Methylenedipiperidine (Starting Material) Step1 Step 1: Mono-Boc Protection (Limiting Boc2O) SM->Step1 DCM, 0°C Inter1 Intermediate A: N-Boc-4,4'-methylenedipiperidine Step1->Inter1 Step2 Step 2: Reductive Amination (Acetaldehyde + STAB) Inter1->Step2 DCE, AcOH Inter2 Intermediate B: 1-Ethyl-4-(N-Boc-piperidin-4-ylmethyl)piperidine Step2->Inter2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Scaffold SCAFFOLD A: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Step3->Scaffold Library Library Generation (Amides, Ureas, Sulfonamides) Scaffold->Library Parallel Synthesis

Figure 1: Retrosynthetic pathway for the generation of the core scaffold and subsequent library.

Phase 1: Bulk Scaffold Synthesis Protocols

Protocol 1.1: Mono-Boc Protection

Objective: Desymmetrize 4,4'-methylenedipiperidine.

  • Reagents:

    • 4,4'-Methylenedipiperidine (10.0 g, 54.8 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (10.8 g, 49.3 mmol, 0.9 eq)

    • Dichloromethane (DCM) (200 mL)

    • Triethylamine (TEA) (1.1 eq)

  • Procedure:

    • Dissolve 4,4'-methylenedipiperidine in DCM (150 mL) and TEA at 0°C.

    • Dissolve Boc₂O in DCM (50 mL) and add dropwise over 2 hours. Critical: Slow addition favors mono-protection.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with water (3 x 100 mL). The bis-Boc byproduct is highly lipophilic; the mono-Boc product can be manipulated by pH.

    • Purification: If necessary, purify via flash chromatography (SiO₂, MeOH/DCM gradient 0-10% with 1% NH₄OH).

    • Yield Target: ~65-70% Mono-Boc intermediate.

Protocol 1.2: N-Ethylation (Reductive Amination)

Objective: Install the ethyl group on the free amine.

  • Reagents:

    • Mono-Boc Intermediate (from 1.1)

    • Acetaldehyde (2.0 eq)

    • Sodium Triacetoxyborohydride (STAB) (2.5 eq)

    • Acetic Acid (AcOH) (1.0 eq)

    • 1,2-Dichloroethane (DCE)[1]

  • Procedure:

    • Dissolve Mono-Boc intermediate in DCE (0.2 M).[1]

    • Add Acetaldehyde and AcOH. Stir for 30 mins to form the iminium ion.

    • Add STAB portion-wise. Note: Gas evolution (H₂) may occur.

    • Stir at RT for 16 hours.

    • Quench: Add saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM (3x). Dry over MgSO₄.

    • QC: Verify conversion by LCMS (Target Mass: M+H).

Protocol 1.3: Deprotection

Objective: Reveal the secondary amine for library synthesis.

  • Reagents:

    • 4M HCl in Dioxane

    • Diethyl Ether (Et₂O)

  • Procedure:

    • Dissolve the N-ethylated intermediate in minimal Dioxane.

    • Add 4M HCl in Dioxane (10 eq). Stir at RT for 4 hours.

    • Precipitation: The product often precipitates as the bis-HCl salt.

    • Dilute with Et₂O, filter the solid, and wash with Et₂O.

    • Free Basing: For library synthesis, convert back to free base using basic resin or extraction (DCM / 1N NaOH) immediately prior to plate loading.

Phase 2: High-Throughput Library Generation

This phase utilizes a 96-well plate format. The core scaffold (Scaffold A) is reacted with a diverse set of electrophiles (Acid Chlorides, Sulfonyl Chlorides, Isocyanates).

Reaction Classes & Conditions
Reaction TypeReagent ClassCatalyst/BaseSolventScavenger Resin (Workup)
Amide Coupling Acid Chlorides (R-COCl)DIPEA (2.0 eq)DCMTrisamine (removes R-COCl)
Sulfonylation Sulfonyl Chlorides (R-SO₂Cl)DIPEA (2.0 eq)DCMTrisamine (removes R-SO₂Cl)
Urea Formation Isocyanates (R-NCO)NoneDCETrisamine (removes R-NCO)
Reductive Amination Aldehydes (R-CHO)STAB / AcOHDCETsNHNH₂ (removes R-CHO)
Protocol 2.1: Parallel Synthesis Workflow

Equipment: 96-well deep-well reaction block, orbital shaker.

  • Stock Solutions:

    • Scaffold A: 0.2 M in DCM.

    • Electrophiles: 0.25 M in DCM (1.25 eq).

    • Base (DIPEA): 1.0 M in DCM.

  • Dispensing:

    • Add 500 µL Scaffold A stock (100 µmol) to each well.

    • Add 200 µL DIPEA stock (200 µmol).

    • Add 500 µL Electrophile stock (125 µmol).

  • Reaction:

    • Seal block. Shake at RT for 18 hours.

  • Purification (Solid Phase Extraction - SPE):

    • Logic: We used excess electrophile (1.25 eq) to drive the reaction to completion. We must remove the excess electrophile without chromatography.

    • Scavenger Addition: Add Polymer-Supported Trisamine (approx 3 eq relative to excess electrophile) to each well.

    • Incubation: Shake for 4-6 hours. The resin covalently binds unreacted acid chlorides/sulfonyl chlorides/isocyanates.

    • Filtration: Filter the reaction mixture into a receiving plate. The resin (containing impurities) is trapped in the filter.

    • Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac).

Decision Logic for Library Purification

LibraryLogic Start Crude Reaction Mixture (Product + Excess Electrophile) CheckType Identify Electrophile Type Start->CheckType PathA Acid Chloride / Sulfonyl Chloride CheckType->PathA PathB Isocyanate CheckType->PathB ScavengerA Add PS-Trisamine Resin (Forms Amide/Sulfonamide on bead) PathA->ScavengerA ScavengerB Add PS-Trisamine Resin (Forms Urea on bead) PathB->ScavengerB Filter Filtration Step (Resin retained, Product passes) ScavengerA->Filter ScavengerB->Filter Final Final Library Plate (>90% Purity) Filter->Final

Figure 2: Solid-Supported Scavenger purification logic. PS-Trisamine acts as a nucleophilic scavenger to remove electrophilic impurities .

Quality Control & Data Analysis

For library validation, a random sampling of 10% of the plate or full-plate LCMS is recommended.

  • Method: Reverse-phase LCMS (C18 column).

  • Gradient: 5-95% Acetonitrile/Water (+0.1% Formic Acid).

  • Success Criteria: Purity > 85% (UV 254 nm) and Mass Confirmation (M+H).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Scaffold) Bis-protection during Step 1Reduce addition rate of Boc₂O; lower temperature to -10°C.
Over-alkylation Reductive amination went too farEnsure use of STAB (mild), not NaBH₄. Maintain pH ~5 with AcOH.
Impurity in Library Excess Electrophile remainsIncrease scavenger resin loading or shaking time. Check resin activity.
Precipitation in Wells Low solubility of urea productsSwitch solvent to DMF or NMP for isocyanate reactions.

References

  • Privileged Structures in GPCRs: "Privileged structure based ligands for melanocortin receptors--4,4-disubstituted piperidine derivatives." PubMed. Available at: [Link]

  • Library Purification (SPE): "Does media choice matter for peptide library purification using solid phase extraction?" Biotage. Available at: [Link]

  • Piperidine Scaffolds: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your experiments.

Overview of the Primary Synthetic Route

The synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is commonly achieved through a two-step process:

  • Reductive Amination: Formation of the C-N bond between 1-ethylpiperidine-4-carbaldehyde and piperidine to form the tertiary amine intermediate.

  • Purification: Isolation of the final product from the reaction mixture.

This guide will focus on troubleshooting and optimizing this widely-used synthetic pathway.

Troubleshooting Guide & FAQs

This section is structured to provide direct answers to specific issues you may encounter.

FAQ 1: Low Conversion of Starting Materials

Question: My reaction stalls, and I observe a significant amount of unreacted 1-ethylpiperidine-4-carbaldehyde and piperidine by TLC/LC-MS. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in reductive amination is often traced back to issues with the formation of the key iminium ion intermediate or the activity of the reducing agent.

Causality and Troubleshooting Steps:

  • Inefficient Iminium Ion Formation: The condensation of the aldehyde and the secondary amine to form the iminium ion is a reversible equilibrium.[1]

    • pH of the Reaction Medium: The reaction is often acid-catalyzed. However, strong acidic conditions will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (pH 4-6).

      • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid. Start with 0.1 equivalents and increase incrementally. Monitor the reaction progress to find the optimal loading.

    • Water Scavenging: The formation of the iminium ion produces water. According to Le Chatelier's principle, removing water will drive the equilibrium towards the product.

      • Recommendation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[2]

  • Reducing Agent Reactivity and Stability: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent as it is mild and chemoselective for the iminium ion over the aldehyde.[3][4] However, it is moisture-sensitive.

      • Recommendation: Ensure the reagent is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Use an anhydrous reaction solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is highly toxic and requires careful handling. It is also more effective at a slightly acidic pH.[6][7]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if added too early.[4][7]

      • Recommendation: If using NaBH₄, allow the aldehyde and amine to stir for a period (e.g., 1-2 hours) to pre-form the iminium ion before adding the reducing agent.[4]

Experimental Protocol: Optimizing Reaction Conditions

  • To a stirred solution of 1-ethylpiperidine-4-carbaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous DCM (10 mL/mmol of aldehyde) under a nitrogen atmosphere, add acetic acid (0.1-0.5 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS every hour until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

FAQ 2: Formation of Side Products

Question: I'm observing a significant byproduct with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?

Answer:

The formation of 1-ethylpiperidin-4-yl)methanol is a common side reaction resulting from the reduction of the starting aldehyde.[8] This indicates that the reducing agent is reacting with the aldehyde before the iminium ion is formed and reduced.

Causality and Mitigation Strategies:

  • Choice of Reducing Agent: As mentioned, NaBH₄ is a more powerful reducing agent than NaBH(OAc)₃ and is more likely to reduce the aldehyde.[7]

    • Recommendation: Switch to a milder and more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] This reagent is particularly effective because its rate of reduction of the protonated iminium ion is much faster than its rate of reduction of the aldehyde.

  • Reaction Stoichiometry and Order of Addition:

    • Recommendation: Use a slight excess of the amine (1.1-1.2 eq) to favor iminium ion formation. If using a stronger reducing agent, ensure the iminium ion has sufficient time to form before introducing the hydride source.

Data Presentation: Comparison of Reducing Agents

Reducing AgentRelative ReactivityOptimal pHCommon Side Reactions
NaBH(OAc)₃Mild4-6Minimal
NaBH₃CNMild3-5Minimal (Toxicity concern)
NaBH₄StrongNeutralAldehyde Reduction
FAQ 3: Difficulties in Product Purification

Question: My crude product is an oil that is difficult to purify by column chromatography. I'm experiencing significant product loss and tailing on the column. What are my options?

Answer:

Tertiary amines, like the target compound, are basic and can interact strongly with the acidic silica gel of a standard chromatography column, leading to poor separation and yield loss.[9]

Troubleshooting Purification:

  • Column Chromatography Modification:

    • Amine Deactivation: Neutralize the acidic sites on the silica gel.

      • Recommendation: Add a small amount of a volatile amine, like triethylamine (TEA) (0.5-1% v/v), to the eluent system.[9] This will compete with your product for binding to the silica, allowing it to elute more cleanly. Alternatively, use a pre-treated, basic alumina column.

  • Acid-Base Extraction: This is a classic and highly effective method for purifying amines.[10]

    • Principle: The tertiary amine product is basic and can be protonated by an acid to form a water-soluble salt. Neutral impurities will remain in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.

    • Recommendation: A buffer-assisted extraction can be a highly selective method for separating primary, secondary, and tertiary amines.[11][12]

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer.

  • Separate the layers. Wash the organic layer with 1 M HCl again to ensure complete extraction of the amine.

  • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of a strong base, such as 4 M sodium hydroxide (NaOH), until the pH is >12.

  • Extract the now basic aqueous solution multiple times with fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

  • Crystallization as a Salt:

    • Principle: The product can be converted to a crystalline salt (e.g., hydrochloride or dihydrochloride), which is often easier to purify by recrystallization than the free base is by chromatography.[13]

    • Recommendation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt should precipitate and can be collected by filtration.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification Aldehyde 1-Ethylpiperidine-4-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Piperidine Amine->Iminium Solvent Anhydrous DCM/DCE Solvent->Iminium Catalyst Acetic Acid (optional) Catalyst->Iminium Product_Crude Crude Product Iminium->Product_Crude Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product_Crude Quench Aqueous NaHCO3 Quench Product_Crude->Quench Extraction Acid-Base Extraction Quench->Extraction PurifiedProduct Purified Product Extraction->PurifiedProduct

Caption: Reductive Amination Workflow

Troubleshooting Decision Tree

G Start Low Yield or Impure Product CheckConversion Check Conversion by TLC/LC-MS Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Yes GoodConversion Good Conversion CheckConversion->GoodConversion No OptimizeReaction Optimize Reaction Conditions: - Add weak acid (AcOH) - Use dehydrating agent - Check reducing agent quality LowConversion->OptimizeReaction CheckPurity Check Purity of Crude Product GoodConversion->CheckPurity Impure Significant Impurities CheckPurity->Impure Yes Pure Relatively Pure CheckPurity->Pure No IdentifyByproduct Identify Byproduct by MS Impure->IdentifyByproduct MechanicalLoss Address Mechanical Loss during workup/transfer Pure->MechanicalLoss AldehydeReduction Byproduct is Reduced Aldehyde? IdentifyByproduct->AldehydeReduction SwitchReagent Switch to Milder Reducing Agent (e.g., NaBH(OAc)3) AldehydeReduction->SwitchReagent Yes OtherImpurity Other Impurity AldehydeReduction->OtherImpurity No OptimizePurification Optimize Purification: - Amine-deactivated silica - Acid-base extraction - Salt crystallization OtherImpurity->OptimizePurification

Caption: Troubleshooting Decision Tree

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Jha, S. C., & Joshi, N. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 16(6), 1250–1253. [Link]

Sources

Technical Support Center: Purification Challenges of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining piperidine derivatives of high purity. The inherent basicity and reactivity of the piperidine moiety can lead to a unique set of purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common observable issues during the purification of piperidine compounds, providing potential causes and actionable solutions.

Issue 1: My purified piperidine compound is yellow or brown, but my NMR looks clean.
  • Potential Cause A: Aerial Oxidation. Piperidines, especially when stored as a free base, are susceptible to air oxidation, leading to the formation of colored impurities.[1] Even trace amounts of these highly colored species can discolor the product without being readily detectable by routine NMR.

  • Solution A: Distillation or Charcoal Treatment.

    • Distillation: For liquid piperidines, distillation under reduced pressure is the most effective method to separate the desired compound from non-volatile colored impurities.[1]

    • Activated Charcoal: For solid compounds, dissolving the material in a suitable organic solvent and treating it with a small amount of activated charcoal can effectively adsorb the colored impurities. Subsequent filtration through celite and recrystallization will yield a purified, colorless product.

  • Preventative Measures: Store purified piperidine compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to minimize oxidation.[2]

Issue 2: I'm getting significant peak tailing during silica gel column chromatography.
  • Potential Cause: Strong Interaction with Acidic Silica. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in broad, tailing peaks and poor separation.

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to the mobile phase.[3]

      • Ammonia: A 1-2% solution of 7N ammonia in methanol can be very effective for strongly basic compounds.[3]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Use a commercially available silica gel where the acidic silanol groups have been pre-treated.[3]

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[3]

    • Reverse-Phase Chromatography: For less polar piperidine derivatives, C18 reverse-phase chromatography with an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can provide excellent peak shapes by protonating the piperidine nitrogen.[3]

Issue 3: My piperidine/DMF (or other solvent) solution has formed a white precipitate upon storage.
  • Potential Cause A: Salt Formation with Atmospheric CO₂. Piperidine is a strong enough base to react with carbon dioxide from the air, forming a solid piperidine carbonate salt which is often insoluble in organic solvents.[2][4]

  • Potential Cause B: Reaction with Acidic Vapors. If stored near bottles of acidic reagents like HCl or trifluoroacetic acid, volatile acidic vapors can react with the basic piperidine to form the corresponding ammonium salt.[4][5]

  • Troubleshooting & Resolution:

    • Identify the Salt: The precipitate can often be identified by simple tests. For example, the carbonate salt will effervesce upon the addition of a dilute acid.

    • Regenerate the Free Base: If the precipitate is the desired compound as a salt, it can be isolated and the free base regenerated by partitioning between an organic solvent (e.g., dichloromethane or diethyl ether) and a basic aqueous solution (e.g., 1M NaOH).

    • Prevention: Store piperidine solutions in well-sealed containers, preferably under an inert atmosphere, and away from acidic reagents.[4]

Issue 4: I am struggling to remove water from my piperidine compound after an aqueous workup.
  • Potential Cause: Azeotrope Formation. Piperidine forms a minimum-boiling azeotrope with water, making it difficult to remove residual water by simple distillation.[1]

  • Solutions:

    • Drying Agents: For small-scale purifications, drying the piperidine-containing organic solution over a suitable drying agent is effective.

      • Potassium Hydroxide (KOH) pellets: A highly effective drying agent for basic compounds like piperidine. Allow the solution to stand over KOH pellets for several hours before decanting or filtering.[1][2]

      • Calcium Hydride (CaH₂): Another powerful drying agent suitable for piperidines.[1]

    • Azeotropic Distillation with a Hydrocarbon: For larger scales, adding a hydrocarbon solvent like toluene or benzene and distilling the mixture can effectively remove water. The hydrocarbon-water azeotrope will distill at a lower temperature, driving off the water.[1]

Issue 5: I can't separate my piperidine product from a pyridine-based starting material or impurity.
  • Potential Cause: Azeotrope Formation. Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making their separation by simple fractional distillation extremely challenging.[2][3][4][6]

  • Solutions:

    • Selective Salt Formation: This is a highly effective chemical method. Piperidine is a significantly stronger base than pyridine and will selectively react with certain reagents.

      • Carbonate Salt Precipitation: Bubbling carbon dioxide gas through a solution of the mixture in an organic solvent will cause the precipitation of solid piperidine carbonate, while the less basic pyridine remains in solution.[2][7] The piperidine can then be recovered by treating the filtered salt with a strong base.[2]

    • Acid-Base Extraction: A liquid-liquid extraction can be used. Dissolve the mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The more basic piperidine will be protonated and extracted into the aqueous layer, while the less basic pyridine will remain in the organic layer.[1] The piperidine is then recovered by basifying the aqueous layer and extracting with an organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying a novel piperidine derivative?

A: There is no single "best" method, as the choice depends on the specific properties of your compound and the impurities present. However, a good starting point is often a combination of acid-base extraction followed by either crystallization or column chromatography. The flowchart below can help guide your decision-making process.

G start Crude Piperidine Compound acid_base_extraction Perform Acid-Base Extraction to remove neutral/acidic impurities start->acid_base_extraction is_solid Is the compound a solid? is_liquid Is the compound a liquid? is_solid->is_liquid No crystallization Attempt Crystallization/Recrystallization is_solid->crystallization Yes distillation Attempt Vacuum Distillation is_liquid->distillation Yes chromatography Column Chromatography (consider basic modifiers or alumina) is_liquid->chromatography No acid_base_extraction->is_solid crystallization->chromatography Unsuccessful pure_solid Pure Solid Compound crystallization->pure_solid Successful distillation->chromatography Unsuccessful pure_liquid Pure Liquid Compound distillation->pure_liquid Successful chromatography->pure_solid chromatography->pure_liquid G cluster_0 Oxidation cluster_1 Salt Formation piperidine_ox Piperidine o2 O₂, Light piperidine_ox->o2 impurities Colored Oxidation Products o2->impurities piperidine_salt Piperidine co2 CO₂ (from air) piperidine_salt->co2 hcl HCl (acidic vapor) piperidine_salt->hcl carbonate Piperidine Carbonate (White Precipitate) co2->carbonate hydrochloride Piperidine Hydrochloride (White Precipitate) hcl->hydrochloride

Sources

overcoming poor reactivity in piperidine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in Piperidine Scaffolds

Status: Active Lead Scientist: [AI Senior Application Scientist] Last Updated: February 4, 2026[1]

Welcome to the Piperidine Troubleshooting Hub

The Challenge: Piperidine is a deceptively simple secondary amine.[1] While chemically robust, its derivatization often fails due to specific structural hurdles:[1]

  • Steric Hindrance: Substituents at the C2 or C6 positions (e.g., 2-methylpiperidine or 2,2,6,6-tetramethylpiperidine) create a "steric wall" that blocks electrophilic attack.[1]

  • Nucleophilicity vs. Basicity: Piperidine is highly basic (

    
    ).[1] In coupling reactions, it often protonates rather than attacks, killing the reaction kinetics.[1]
    
  • Aggregation: In non-polar solvents, piperidines can form stable aggregates that reduce effective concentration.[1]

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Amide Coupling (Acylation)

User Issue: “My peptide coupling with a piperidine derivative yields <10% product. I’m using EDC/NHS and standard conditions.”

Diagnosis: Standard carbodiimide couplings (EDC/DCC) are insufficient for hindered secondary amines. The active ester intermediate is too short-lived, and the piperidine is likely sequestered as a salt.[1]

Solution A: The "Aza-Effect" (HATU/HOAt)

The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

The Science (Causality): Unlike HBTU, HATU generates an OAt-active ester .[1][2] The pyridine nitrogen in the HOAt moiety creates a "neighboring group effect."[1][2] It coordinates with the incoming amine via a 7-membered cyclic transition state, essentially "pulling" the piperidine into the electrophilic center.[1] This increases the reaction rate by orders of magnitude compared to HOBt-based reagents.

Protocol 1.1: High-Efficiency HATU Coupling

  • Dissolve: 1.0 equiv Carboxylic Acid in dry DMF (0.2 M). Note: DMF is critical to break amine aggregation.[1]

  • Activate: Add 1.1 equiv HATU and 2.0 equiv DIPEA (Diisopropylethylamine).[1] Stir for 5 minutes. Color change (yellowing) indicates active ester formation.[1]

  • Couple: Add 1.1 equiv Piperidine.

  • Monitor: Stir at RT for 2-4 hours.

Solution B: The "Nuclear Option" (Ghosez’s Reagent)

The Fix: If HATU fails (common with 2,6-disubstituted piperidines), use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

The Science: Ghosez’s reagent converts carboxylic acids into acid chlorides under neutral conditions.[1][3] Acid chlorides are high-energy electrophiles that do not require the "assistance" that active esters do. This bypasses the steric barrier by brute force without the acidic conditions of thionyl chloride (


), which would protonate your amine.[1]

Protocol 1.2: Neutral Acid Chloride Generation

  • Dissolve: Acid in dry DCM.

  • Add: 1.2 equiv Ghosez’s Reagent. Stir 1 hour at RT.

  • Evaporate: Remove solvent (removes the volatile amide byproduct).[1]

  • React: Redissolve the crude acid chloride in DCM/DIPEA and add the Piperidine.

Visual Guide: Coupling Decision Tree

CouplingLogic Start Start: Piperidine + Carboxylic Acid CheckSterics Is Piperidine Hindered? (e.g., 2-Me, 2,6-diMe) Start->CheckSterics Standard Standard Coupling (EDC/NHS or HBTU) CheckSterics->Standard No HATU Switch to HATU/DIPEA (Leverage Aza-Effect) CheckSterics->HATU Yes Fail1 Yield < 20%? Standard->Fail1 Fail1->HATU Yes Fail2 Still Low Yield? HATU->Fail2 Ghosez Ghosez's Reagent (Neutral Acid Chloride) Fail2->Ghosez Yes

Figure 1: Decision matrix for selecting the correct coupling strategy based on steric hindrance.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “I cannot displace the chloride on my heteroaryl ring with piperidine. I’ve tried refluxing in ethanol.”

Diagnosis: Ethanol is a protic solvent.[1] It forms a solvation shell around the piperidine (hydrogen bonding), effectively "caging" the nucleophile and lowering its energy (reactivity).[1] Furthermore, Chloride is often a mediocre leaving group for hindered SNAr.[1]

The Fix: The "Element Effect" & Solvent Switch

1. Solvent: Switch to DMSO or NMP . These are polar aprotic solvents.[1] They solvate the cation (e.g.,


) well but leave the piperidine "naked" and highly reactive.
2.[1] Leaving Group:  If possible, switch from Chloride (-Cl) to Fluoride (-F) .
  • Why? In SNAr, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex.[1] Fluorine is more electronegative, lowering the LUMO energy of the ring and accelerating this attack.[1] This is the Element Effect (F >> Cl ≈ Br > I).[1][4]

Protocol 2.1: Optimized SNAr

  • Solvent: DMSO (anhydrous).[1]

  • Base: Cesium Carbonate (

    
    , 2.0 equiv).[1] The "Cesium Effect" improves solubility in organic media compared to Potassium.[1]
    
  • Temp: 80°C - 120°C.

Data Comparison: Solvent Effects on SNAr Rate

SolventTypeRelative Rate (Piperidine SNAr)Why?
Ethanol Polar Protic1 (Baseline)H-bonds cage the nucleophile.
Toluene Non-polar5Aggregation issues; poor transition state stabilization.[1]
DMSO Polar Aprotic>1000 "Naked" nucleophile; stabilizes Meisenheimer complex.[1]

Module 3: Reductive Amination

User Issue: “Reaction of piperidine with a ketone using NaBH(OAc)3 yields mostly alcohol byproduct or no reaction.”

Diagnosis: Secondary amines (especially hindered ones) struggle to form the iminium ion intermediate, which is required for reduction.[1] The equilibrium favors the ketone + amine, not the imine.[1] Direct addition of reducing agent simply reduces the unreacted ketone to an alcohol.[1]

The Fix: Titanium(IV) Isopropoxide ( )

The Science:


 serves a dual function:[5][6][7]
  • Lewis Acid: Activates the carbonyl oxygen.[1]

  • Water Scavenger: The formation of imine releases water (

    
    ). Titanium reacts with this water, driving the equilibrium irreversibly to the right.[1]
    

Protocol 3.1: Ti-Mediated Reductive Amination

  • Complexation: Mix Ketone (1.0 equiv) and Piperidine (1.2 equiv) in neat

    
     (2.0 equiv).
    
  • Stir: 12–24 hours at RT. The solution will become viscous.[1] Do not add reducing agent yet.[1]

  • Dilute: Add dry Ethanol or Methanol.

  • Reduce: Add

    
     (2.0 equiv) carefully (exothermic).
    
  • Quench: Add 1N NaOH (precipitates white

    
    ).[1] Filter through Celite.[1]
    
Visual Guide: Ti-Mediated Mechanism

TiMechanism Ketone Ketone + Piperidine Complex Hemiaminal-Ti Complex Ketone->Complex Lewis Acid Activation Ti Ti(OiPr)4 Ti->Complex Catalyst Imine Iminium Ion (Equilibrium Shifted) Complex->Imine -H2O (Scavenged by Ti) Product Tertiary Amine Imine->Product + NaBH4

Figure 2: Titanium(IV) acts as a thermodynamic sink for water, forcing iminium formation.[1]

Module 4: The "Impossible" Substrates

User Issue: “I am trying to couple 2,2,6,6-tetramethylpiperidine (TMP). Nothing works.”

Diagnosis: Nucleophilic attack is geometrically impossible due to the four methyl groups shielding the nitrogen.[1]

The Fix: Stop trying nucleophilic substitution. Switch to Palladium-Catalyzed Buchwald-Hartwig Amination .

  • Catalyst: Pd-PEPPSI-IPr or RuPhos Pd G4 . These bulky ligands are specifically designed to facilitate the reductive elimination of sterically demanding amines.[1]

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or Dioxane at 100°C.

References

  • HATU Mechanism & Aza-Effect

    • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8] Journal of the American Chemical Society. [Link][1]

  • Ghosez's Reagent

    • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses. [Link][1]

  • Titanium(IV)

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link][1][6][7]

  • SNAr Solvent & Element Effects

    • Bunnett, J. F. (1951).[1] "Mechanism of Substitution Reactions."[1] Chemical Reviews. [Link][1]

  • Buchwald-Hartwig for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link][1]

Sources

optimizing reaction conditions for N-alkylation of piperidines

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of N-Alkylation Conditions for Piperidine Scaffolds

Core Directive & Decision Matrix

Welcome to the Piperidine Functionalization Hub. As researchers, we often default to standard conditions (

Before selecting a protocol, you must analyze your electrophile and substrate constraints.[1] Use the decision matrix below to select the correct workflow.

PiperidineDecisionMatrixStartStart: Define ElectrophileElectrophileElectrophile Type?Start->ElectrophileAlkylHalideAlkyl Halide/Tosylate(R-X)Electrophile->AlkylHalidesp3 CarbonCarbonylAldehyde/Ketone(R=O)Electrophile->Carbonylsp2 CarbonHindrancePiperidine Sterics?AlkylHalide->HindranceRedAmPathway B: Reductive AminationCarbonyl->RedAmSN2Pathway A: Direct SN2 AlkylationHindrance->SN2Unsubstituted (e.g., Piperidine)ConditionsCProtocol: Microwave / High T(Forcing Conditions)Hindrance->ConditionsCHindered (e.g., 2,6-dimethyl)ConditionsAProtocol: Cs2CO3 / MeCN(The 'Cesium Effect')SN2->ConditionsAConditionsBProtocol: NaBH(OAc)3 / DCE(Mild Hydride Transfer)RedAm->ConditionsB

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on electrophile nature and steric constraints.

Workflow A: Direct Alkylation ( )

This is the standard approach for alkyl halides (

quaternization
The "Cesium Effect" Protocol

We recommend Cesium Carbonate (



Reagents:

  • Piperidine derivative (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    (3.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the piperidine derivative in anhydrous MeCN (0.2 M concentration).

  • Base Activation: Add

    
    .[1] Stir vigorously for 10 minutes. Note: Good stirring is critical for heterogeneous bases.[1]
    
  • Addition: Add the alkyl halide dropwise over 30 minutes.

    • Why? Keeping the electrophile concentration low relative to the amine minimizes the formation of quaternary ammonium salts [3].

  • Reaction: Stir at 60°C (MeCN) or 80°C (DMF) for 4-12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and saturated

    
    .[1][2][3]
    
Troubleshooting Guide: Direct Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Poor base solubilitySwitch from

to

. The "Cesium Effect" increases basicity in aprotic solvents [2].
Reaction Stalls Leaving group is too stable (Cl)Add Potassium Iodide (KI, 0.1 equiv) . This triggers an in situ Finkelstein reaction, converting R-Cl to the more reactive R-I.[1]
Quaternary Salt Formation Over-alkylation1. Use a syringe pump for slow addition of the alkyl halide.2.[2][4] Reduce temperature to 0°C during addition.3. Use slight excess of piperidine (1.2 equiv) [3].[1][4]
Elimination Product (Alkene) E2 competitionThe base is acting as a proton scavenger on the alkyl halide. Switch to a weaker base (

) or lower the temperature.
Workflow B: Reductive Amination

When

25
The STAB Protocol (Sodium Triacetoxyborohydride)

We utilize Sodium Triacetoxyborohydride (

Reagents:

  • Piperidine derivative (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant:

    
     (1.5 equiv)[1]
    
  • Catalyst: Acetic Acid (AcOH) (1-2 drops, optional for aldehydes, required for ketones)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][6]

Step-by-Step Methodology:

  • Imine Formation: Mix piperidine and carbonyl compound in DCE (0.2 M) under

    
    .
    
    • Optimization: If using a ketone, add 1.0 equiv of AcOH to catalyze imine formation.[1] Stir for 30-60 mins.

  • Reduction: Add

    
     in one portion.
    
  • Duration: Stir at room temperature for 2-16 hours.

  • Quench: Quench with saturated aqueous

    
    . Caution: Gas evolution (
    
    
    ).[1]
  • Extraction: Extract with DCM.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction (Ketones) Steric/Electronic barrierKetones form imines slowly.[1] Add Titanium Isopropoxide (

)
(1.0 equiv) to force imine formation before adding the reductant.
Aldehyde Reduction Reductant too strongEnsure you are using

, NOT

or

.[1] The acetoxy groups attenuate the hydride's nucleophilicity, ensuring chemoselectivity [4].
Boron Impurities ComplexationDuring workup, wash the organic layer with 10% aqueous tartaric acid or Rochelle's salt to break down boron-amine complexes.[1]
Advanced Scenario: Sterically Hindered Piperidines

The Challenge: 2,6-disubstituted piperidines (e.g., 2,6-dimethylpiperidine) impose massive steric shielding on the nitrogen lone pair. Standard

Q: My 2,6-dimethylpiperidine is not reacting with benzyl bromide even with


. What now?

A: The nucleophilic trajectory is blocked.[1][7] You must switch strategies:

  • High-Pressure Synthesis: If available, use a microwave reactor.[1] Set to 120-150°C in MeCN. The thermal energy helps overcome the activation energy barrier.

  • Reductive Amination (Modified): Use the aldehyde version of your electrophile (e.g., Benzaldehyde instead of Benzyl Bromide). The planar geometry of the intermediate iminium ion is easier to form than the transition state of an

    
     attack.
    
  • Proton Sponge: Use a non-nucleophilic, bulky base like DIPEA (Hünig's base) or 2,6-di-tert-butylpyridine to scavenge acid without competing for the electrophile.[1]

References
  • Cesium Effect & Solubility: Galli, C. (1992).[1][5] "Cesium ion effect in organic synthesis." Organic Preparations and Procedures International, 24(3), 287-307.[1]

  • Base Comparison (

    
     vs 
    
    
    ):
    Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for the alkylation of secondary amines." Journal of Practical Chemistry, 341(2), 186-190.[1]
  • Preventing Over-Alkylation: Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • STAB Reagent Specificity: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • General Reductive Amination Guide: BenchChem Technical Support. (2025).[1][4][5][7][8][9][10] "Optimizing reaction conditions for the N-alkylation of piperazine."

Technical Support Center: Synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity control of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine . Based on the IUPAC nomenclature, this molecule consists of two piperidine rings connected by a methylene bridge (a 4,4'-methylenedipiperidine scaffold), where one nitrogen is ethylated and the other remains a secondary amine.

This structure is a critical intermediate in the synthesis of dual-pharmacophore GPCR ligands and specific antihistamines. The primary synthetic challenge is the desymmetrization of the symmetric precursor 4,4'-methylenedipiperidine , leading to statistical mixtures of unreacted, mono-ethylated (target), and bis-ethylated products.

Section 1: Synthetic Strategy & Reaction Logic

To achieve high selectivity for the mono-ethylated product, researchers typically choose between Direct Alkylation (using Ethyl Bromide/Iodide) and Reductive Alkylation (using Acetaldehyde).

Recommendation: We strongly advise Reductive Alkylation using Acetaldehyde and Sodium Triacetoxyborohydride (STAB).

  • Why? Direct alkylation with halides follows rapid

    
     kinetics that are difficult to control, often leading to significant quaternary ammonium salt formation and bis-alkylation. Reductive alkylation proceeds via an iminium ion intermediate, allowing for better kinetic control and minimizing over-alkylation when stoichiometry is managed strictly.
    
Reaction Pathway & Side Reaction Map

The following diagram illustrates the competitive pathways during the synthesis.

ReactionPathways cluster_legend Legend SM 4,4'-Methylenedipiperidine (Symmetric Precursor) Iminium Mono-Iminium Intermediate SM->Iminium + Acetaldehyde Acetaldehyde Acetaldehyde (1.0 eq) Target 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (TARGET) Iminium->Target + Reducing Agent (NaBH(OAc)3) BisImpurity 1,1'-Diethyl-4,4'-methylenedipiperidine (Bis-Impurity) Target->BisImpurity + Excess Acetaldehyde (Statistical) QuatSalt N-Ethyl Quaternary Salts (Over-alkylation) Target->QuatSalt + Excess Et-X (Direct Alkylation Route) key Solid Line: Primary Pathway Dashed: Side Reaction

Figure 1: Reaction pathway showing the statistical competition between mono- and bis-alkylation.

Section 2: Troubleshooting & Side Reaction Analysis

This section addresses specific issues reported by medicinal chemists during the scale-up of this intermediate.

Issue 1: High Levels of Bis-Ethyl Impurity (>15%)

Symptom: LCMS shows a peak with M+28 relative to the target mass. Root Cause: Statistical distribution. In a symmetric diamine, the reactivity of the second amine is virtually identical to the first. If you use 1.0 equivalent of alkylating agent, the theoretical maximum yield of the mono-product is only ~50%, with 25% starting material and 25% bis-product. Corrective Action:

  • Stoichiometry Adjustment: Reduce Acetaldehyde to 0.6–0.7 equivalents . This forces the reaction to leave unreacted starting material (which is easier to recover) rather than forming the difficult-to-separate bis-impurity.

  • High-Dilution: Run the reaction at high dilution (0.05 M) to minimize intermolecular interactions that favor bis-alkylation.

  • Alternative Route (Protection): If yield is critical, use a protection strategy.

    • Step 1: React diamine with (Boc)2O (0.5 eq) to isolate the Mono-Boc intermediate.

    • Step 2: Ethylate the free amine.

    • Step 3: Deprotect (TFA/HCl).

Issue 2: Formation of Quaternary Ammonium Salts

Symptom: Low mass balance; product precipitates as an insoluble gum; LCMS shows M+29 peaks (N-ethylation of the target). Root Cause: Use of highly reactive alkyl halides (Ethyl Iodide/Bromide) or high temperatures. Corrective Action:

  • Switch to Reductive Amination (Protocol below).

  • If using halides is mandatory, use Ethyl Bromide instead of Iodide and conduct the reaction at 0°C using a hindered base (e.g., DIPEA) rather than inorganic bases like

    
    , which can increase local concentrations of the alkylating agent on the solid surface.
    
Issue 3: Incomplete Reduction / Enamine Dimerization

Symptom: Presence of unstable intermediates or "polymer-like" side products. Root Cause: When using Acetaldehyde, enamine formation can lead to aldol-like condensations of the acetaldehyde itself if the reducing agent is not present immediately. Corrective Action:

  • Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH4, STAB is mild enough to be present in the flask with the aldehyde, allowing for immediate reduction of the iminium ion as it forms, preventing aldehyde self-polymerization [1].

Section 3: Optimized Experimental Protocol

Protocol: Mono-Ethylation via Reductive Amination Target Scale: 10 mmol

ReagentEquivalentsAmountRole
4,4'-Methylenedipiperidine1.01.82 gSubstrate
Acetaldehyde0.70.39 mLAlkylating Agent (Limiting)
NaBH(OAc)31.53.18 gSelective Reducing Agent
Acetic Acid (AcOH)1.00.57 mLCatalyst (pH adjustment)
DCE (1,2-Dichloroethane)Solvent100 mLSolvent (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask under

    
    , dissolve 4,4'-methylenedipiperidine  (1.0 eq) in DCE.
    
  • Acidification: Add Acetic Acid (1.0 eq). Note: Lowering pH facilitates iminium ion formation.

  • Addition: Cool to 0°C. Add Acetaldehyde (0.7 eq) dropwise over 20 minutes.

    • Critical Control Point: Do not add 1.0 eq. Limiting the aldehyde ensures the Bis-impurity is minimized.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in three portions over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (MeOH/DCM/NH4OH) or LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification (Crucial):

    • The crude will contain SM (Starting Material) and Product.

    • Flash Chromatography: Use a gradient of DCM to 10:1 DCM:MeOH (with 1%

      
      ). The order of elution is typically: Bis-Ethyl (Fastest) -> Target (Middle)  -> SM (Slowest/Most Polar).
      
Section 4: FAQ

Q: Why not use 1-ethyl-4-piperidone and couple it with piperidine? A: That disconnection is chemically invalid for this specific structure. Reacting a ketone with an amine gives a C-N bond (reductive amination), which would yield 1-Ethyl-N-(piperidin-4-yl)piperidin-4-amine (an amine linker), not the methylene-bridged carbon scaffold -(piperidin-4-ylmethyl)- required here. The carbon skeleton must be established first, typically via pyridine coupling or Grignard chemistry, before the ethylation step [2].

Q: Can I remove the unreacted starting material by extraction? A: It is difficult. Both the target and the starting material are basic secondary amines with similar pKa values. However, the starting material is more hydrophilic. An aggressive wash of the organic layer with 5% aqueous citric acid (pH ~4) might selectively pull the more polar diamine into the aqueous phase, but you risk losing the product. Chromatography is the gold standard here.

Q: I see a mass of M+44 in my LCMS. What is it? A: This is likely the N-acetyl impurity (+42 Da usually, but check for +44 if using acetaldehyde). If borohydride is old or wet, acetaldehyde can oxidize to acetic acid, which then couples with the amine to form an amide. Ensure reagents are dry and the reaction is kept under nitrogen.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PubChem/PMC. Available at: [Link]

Sources

stability issues of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability for Researchers

Welcome to the technical support guide for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. As Senior Application Scientists, we understand that the success of your research relies on the integrity of your reagents. This guide is designed to provide you with in-depth insights and practical solutions for the stability challenges you may encounter when working with this compound in solution. We will delve into the causality behind its behavior and provide robust, self-validating protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Q1: What are the primary factors that can affect the stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in solution?

The stability of this compound, like many molecules containing secondary and tertiary amine functionalities, is influenced by several environmental factors.[1] The primary concerns are:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation, especially when exposed to atmospheric oxygen. This is a common degradation pathway for amines and can lead to the formation of N-oxides and other colored impurities.[2]

  • pH: The acidity or basicity of the solution can significantly impact stability. While the compound is a base, extreme pH conditions can catalyze hydrolysis or other degradation reactions.[1][3]

  • Light: Many piperidine-based compounds exhibit photosensitivity.[4][5] Exposure to UV or even ambient light over extended periods can provide the energy needed to initiate degradation reactions.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][4] Storing solutions at higher than recommended temperatures is a primary cause of reduced shelf-life.

Q2: My solution of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine has turned yellow/brown. What happened, and can I still use it?

A change in color, typically to yellow or brown, is a strong indicator of oxidative degradation.[2] Amines can form colored impurities upon oxidation. We strongly advise against using a discolored solution, as the presence of degradants can lead to unpredictable and erroneous results in your experiments. The concentration of the active compound is no longer reliable, and the impurities themselves may have unintended biological or chemical activity. It is best to discard the solution and prepare a fresh batch following best practices to prevent oxidation.

Q3: I'm having trouble dissolving the compound in my neutral aqueous buffer. What can I do to improve its solubility?

As a free base, 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine has limited solubility in neutral aqueous solutions. The two nitrogen atoms are basic and can be protonated. To improve solubility, you can carefully adjust the pH of your buffer.

  • Causality: By adding a small amount of a suitable acid (e.g., HCl), you will form the corresponding hydrochloride salt of the compound in situ. This salt is an ionic species and is significantly more soluble in polar solvents like water compared to the neutral free base.[2]

  • Procedure: While stirring your suspension, add dilute acid (e.g., 0.1 M HCl) dropwise until the compound fully dissolves. Be sure to monitor the final pH to ensure it is compatible with your experimental system.

Q4: What are the ideal storage conditions for a stock solution of this compound?

To maximize the shelf-life of your stock solution, you must mitigate the factors outlined in Q1. The stability of piperidine series compounds is highly dependent on proper storage.[4]

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of chemical degradation.[4][6]
Light Exposure Store in amber vials or protect from lightPrevents photolytic degradation.[3][4][5]
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.[2][7]
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.[8][9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues related to the stability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Issue 1: Inconsistent Assay Results or a Gradual Loss of Potency

You observe that the biological or chemical activity of your compound solution decreases over time, or results vary significantly between batches prepared at different times.

  • Primary Suspected Cause: The compound is degrading in your solution under your specific storage or experimental conditions.

  • Expert Insight & Investigative Workflow: Before altering your primary assay, it is crucial to confirm that compound instability is the root cause. A systematic way to do this is to perform a simple stability check and, if necessary, a more comprehensive forced degradation study. The workflow below outlines a self-validating system to diagnose the problem.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Identify Degradation Factor A Inconsistent Results Observed B Prepare Fresh Stock Solution (Control) A->B C Re-run Key Experiment Immediately B->C D Compare Results with 'Old' Solution C->D E Results Match: Issue is Likely Degradation D->E Yes F Results Differ: Investigate Assay Parameters D->F No G Conduct Forced Degradation Study E->G H Analyze Stressed Samples vs. Control via HPLC G->H I Identify Conditions Causing Peak Area Decrease H->I J Implement Specific Mitigation (e.g., Inert Gas, Light Protection) I->J

Caption: Workflow for troubleshooting inconsistent experimental results.

  • Recommended Action: Perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to rapidly identify its vulnerabilities. See Protocol 2 for a detailed methodology. By comparing the degradation under different stress conditions (e.g., acid, base, oxidation, heat, light) to a control sample, you can pinpoint the cause and implement targeted solutions.

Issue 2: New Peaks Appear in HPLC or LC-MS Analysis of an Aged Solution

During quality control or characterization, you notice additional peaks in your chromatogram that were not present in the freshly prepared sample.

  • Primary Suspected Cause: Formation of one or more degradation products. Given the structure, oxidative degradation is a high probability.

  • Expert Insight & Potential Degradation Pathway: The two nitrogen atoms in the piperidine rings are the most likely sites of initial oxidative attack. The tertiary amine is often more susceptible than the secondary amine. A common oxidative product is the N-oxide, which would result in a mass increase of +16 Da in your mass spectrometry data.

G compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine C₁₇H₃₄N₂ MW: 266.47 oxidant [O] (Air, H₂O₂) compound->oxidant product1 Major Product N-Oxide at Tertiary Amine MW: 282.47 (+16 Da) oxidant->product1 Oxidation product2 Minor Product N-Oxide at Secondary Amine MW: 282.47 (+16 Da) oxidant->product2 Oxidation

Caption: Plausible oxidative degradation pathway.

  • Investigative Protocol:

    • Analyze by LC-MS: Run both your fresh (control) and aged (degraded) samples on an LC-MS system.

    • Extract Ion Chromatograms: Look for peaks in the degraded sample corresponding to the parent mass and the expected mass of potential degradants (e.g., Parent Mass + 16 for N-oxide).

    • Confirm Isotopic Pattern: Verify that the isotopic distribution of the new peak is consistent with the proposed elemental formula of the degradant.

  • Preventative Measures:

    • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions inside a glove box.

    • Blanket Headspace: After preparing the solution, flush the headspace of the vial with inert gas before sealing.[2]

Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol is designed to minimize degradation from the outset.

  • Pre-analysis: Weigh the required amount of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine solid in a clean, tared amber glass vial.

  • Solvent Preparation: Use a high-purity, HPLC-grade solvent (e.g., DMSO, Ethanol). Sparge the solvent with dry argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration. Mix by vortexing or sonicating until fully dissolved.

  • Inert Overlay: Flush the headspace of the vial with the inert gas for 30 seconds.

  • Sealing and Storage: Immediately cap the vial tightly with a Teflon-lined cap. Wrap the cap/vial interface with parafilm for an extra seal. Store at 2-8°C in the dark.[4][10]

Protocol 2: Forced Degradation (Stress Testing) Study

This study helps identify the compound's vulnerabilities. You will need five aliquots of a stock solution (e.g., 1 mg/mL in a suitable solvent) and one for a control.

  • Control: Store one aliquot at 2-8°C in the dark under an inert atmosphere.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to make the final solution 0.01 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to make the final solution 0.01 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate one aliquot at 60°C for 48 hours in the dark.

  • Photolytic Degradation: Expose one aliquot to direct UV light (e.g., in a photostability chamber) for 24 hours at room temperature.[3]

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all samples, including the control, to the same final concentration and analyze by a stability-indicating HPLC-UV method (see Protocol 3). Compare the chromatograms to identify the conditions that cause a significant decrease in the main peak area and the appearance of new peaks.

Protocol 3: HPLC-UV Method for Purity Assessment

This is a general-purpose reverse-phase method to assess purity and detect degradation.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Rationale: The acidic mobile phase ensures the amine is protonated, leading to better peak shape. The gradient elution is effective for separating the parent compound from potentially more or less polar degradants. Analytical methods like GC and HPLC are standard for determining the presence of piperazine and its derivatives.[11][12]

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Thermo Fisher Scientific. (n.d.).
  • BTC Pharmaceutical Co., Ltd. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Gao, H., et al. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Yadava, S. K., et al. (2022, November 26). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins.
  • BenchChem. (2025). Common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine.
  • Krasavin, M. (n.d.).
  • Li, S., et al. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • Pharmaffiliates. (n.d.). CAS No : 415968-25-1 | Product Name : Ethyl 4-(4-methylpiperazin-1-yl)
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.
  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Chemos GmbH&Co.KG. (n.d.).
  • ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Carl ROTH. (n.d.).
  • Agency for Toxic Substances and Disease Registry (
  • Guidechem. (n.d.). 1-ETHYL-4-PIPERIDIN-4-YL-PIPERAZINE 435341-92-7 wiki.
  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.
  • ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7).

Sources

enhancing the solubility of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Aqueous Solubility of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for In Vitro Assays

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in aqueous assay buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing precipitation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: This is a classic solubility challenge driven by the physicochemical properties of your compound. 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, with its multiple piperidine rings, is a weakly basic compound. Its solubility is highly dependent on the pH of the solution.[1][2][3]

  • The Causality: In your concentrated DMSO stock, the compound is fully solvated. However, when introduced into a neutral pH aqueous buffer like PBS (pH 7.4), the compound's basic nitrogen atoms are largely uncharged (un-ionized). This neutral form is often significantly less soluble in water, causing it to precipitate out of the solution. The solubility of weakly basic drugs is greater in acidic conditions (pH < pKa) where they become protonated (ionized).[1][4]

  • Immediate Action: You are likely experiencing a phenomenon known as "salting out," where the organic solvent (DMSO) concentration is not high enough in the final dilution to maintain solubility, and the aqueous buffer's pH is not optimal.

Q2: What is the first and most straightforward approach to try and solve this precipitation issue?

A2: The most direct and often successful initial strategy is pH adjustment . By lowering the pH of your aqueous buffer, you can protonate the basic piperidine nitrogens, forming a more soluble salt in situ.

  • Scientific Rationale: Weakly basic compounds like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine have a pKa (acid dissociation constant) associated with their conjugate acid. While the exact pKa for this specific molecule is not published, similar piperidine structures have pKa values in the range of 9.0-11.0. To maintain solubility, the pH of the final solution should ideally be at least 2 units below the pKa of the compound.[1][2]

Experimental Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Objective: To identify a pH range where 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine remains soluble at the desired assay concentration.

Materials:

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

  • DMSO

  • A series of buffers (e.g., citrate, phosphate) with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)

  • Vortex mixer

  • Spectrophotometer or visual inspection against a dark background

Procedure:

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).[5][6][7]

  • In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each of the different pH buffers to achieve your final desired assay concentration. Ensure the final DMSO concentration is kept constant and at a level compatible with your assay (typically ≤1%).

  • Vortex each tube thoroughly for 30 seconds.

  • Allow the tubes to equilibrate at room temperature for 30 minutes.

  • Visually inspect each tube for any signs of precipitation. For a more quantitative assessment, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from insoluble particles.

Interpreting the Results: You should observe that the compound remains in solution at lower pH values and begins to precipitate as the pH increases. The lowest pH that maintains clarity is your starting point for assay buffer optimization.

Q3: Adjusting the pH is not compatible with my cell-based assay. What are my other options?

A3: If altering the bulk pH of your assay medium is not feasible due to cellular toxicity or effects on biological targets, the next steps involve using solubilizing excipients. The two most common and effective approaches are the use of co-solvents and cyclodextrins .[8][9][10]

  • Co-solvents: While you are already using DMSO, other water-miscible organic solvents can be tested for their ability to increase the solubility of your compound at a physiological pH.[2]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[2][11][] This is a widely used technique in pharmaceutical formulation to improve the solubility and bioavailability of drugs.[13]

Data Summary: Comparison of Solubility Enhancement Strategies

Method Mechanism of Action Pros Cons Assay Compatibility
pH Adjustment Increases ionization of the basic compound, forming a more soluble salt.[1][4]Simple, cost-effective, highly effective for ionizable compounds.May not be compatible with biological assays sensitive to pH changes.Variable; suitable for biochemical assays but often problematic for cell-based assays.
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.Easy to implement, can be effective at low concentrations.High concentrations can be toxic to cells or interfere with assay components.[14]Generally good at low concentrations (<1-5%), but requires careful validation.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug molecule.[11][]High solubilizing capacity, generally low cellular toxicity, can improve compound stability.[11]More expensive, may interact with some assay components or cell membranes at high concentrations.Excellent for both biochemical and cell-based assays, often the preferred method when pH modification is not an option.

Experimental Protocol 2: Solubility Enhancement with Cyclodextrins

Objective: To determine if a cyclodextrin can maintain the solubility of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in a neutral pH buffer.

Materials:

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (10 mM stock in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Physiologically relevant buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution of the cyclodextrin (e.g., 100 mM) in your assay buffer.

  • Create a series of cyclodextrin dilutions from the stock solution in your assay buffer (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

  • To each of these cyclodextrin dilutions, add the 10 mM DMSO stock of your compound to achieve the final desired assay concentration.

  • Vortex each tube vigorously for 1-2 minutes. A brief sonication can also aid in complex formation.

  • Allow the solutions to equilibrate for at least 1 hour at room temperature.

  • Visually or spectrophotometrically assess for precipitation as described in Protocol 1.

Expected Outcome: You should find a concentration of cyclodextrin that is sufficient to keep your compound in solution. This method often allows for the use of neutral pH buffers, making it highly compatible with a wide range of biological assays.

Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a systematic approach to addressing solubility issues with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Solubility_Workflow start Start: Compound Precipitates in Assay Buffer check_pH Is pH adjustment compatible with the assay? start->check_pH adjust_pH Protocol 1: Determine Optimal Acidic pH check_pH->adjust_pH Yes use_excipients Explore Solubilizing Excipients check_pH->use_excipients No success Success: Compound is Soluble Proceed with Assay adjust_pH->success Solubility Achieved test_cyclodextrins Protocol 2: Test Cyclodextrins (e.g., HP-β-CD) use_excipients->test_cyclodextrins test_cosolvents Test Alternative Co-solvents (e.g., PEG 400) use_excipients->test_cosolvents test_cyclodextrins->success Solubility Achieved failure Re-evaluate Compound or Assay Design test_cyclodextrins->failure Still Precipitates test_cosolvents->success Solubility Achieved test_cosolvents->failure Still Precipitates / Toxicity Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Hydrophobic) Complex Water-Soluble Complex Compound->Complex Encapsulation Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Final Recommendations from the Scientist's Bench

  • Always Validate: Before running your full experiment, always perform a solubility test with your final buffer composition. The presence of proteins (like BSA or serum) can sometimes help stabilize a compound, but this should be confirmed.

  • Stock Solution Best Practices: Prepare high-concentration stock solutions in 100% DMSO. [5][15]Store them at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles which can lead to precipitation in the stock vial itself. [16]* Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts. [14]Ensure you account for this in your dilution scheme.

Should you continue to experience issues after following this guide, please do not hesitate to contact our technical support team with your detailed experimental setup and observations.

References

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 4, 2026, from [Link]

  • Jadhav, et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 135-143. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1135. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Pathan, I. G., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. (2019). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

Sources

minimizing off-target effects of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PIP-OPT-2024 Subject: Minimizing Off-Target Effects in Piperidine-Based Compounds

Welcome to the Piperidine Optimization Hub

You have reached the Tier 3 Technical Support for medicinal chemistry and assay development. The piperidine ring is a "privileged scaffold" found in blockbuster drugs like donepezil and fentanyl, but it carries a notorious liability profile: hERG inhibition, phospholipidosis, and metabolic instability.

This guide treats your chemical series as a system that requires debugging. We move beyond generic advice to provide causality-based troubleshooting and self-validating protocols.

Module 1: Troubleshooting Cardiotoxicity (hERG Inhibition)

User Question: My lead piperidine compound shows potent hERG inhibition (


). I cannot remove the basic nitrogen without losing target potency. What is the fix?

Root Cause Analysis: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that facilitate


-cation interactions  with positively charged amines and 

-

stacking
with lipophilic tails. Piperidines are classic "Lipophilic Amines" that fit this pharmacophore perfectly.

The Fix: The "Lipophilicity-Basicity-Rigidity" Triad You do not always need to remove the basic center. You must disrupt the specific recognition elements required by the hERG pore.

Optimization Strategies:

  • Reduce Basicity (

    
     Modulation):  Lowering the 
    
    
    
    of the piperidine nitrogen (ideally to 6.5–7.5) reduces the fraction of cationic species at physiological pH.
    • Tactic: Introduce an electron-withdrawing group (EWG) like fluorine on the piperidine ring or adjacent alkyl chain.

    • Tactic: Oxygenation (e.g., ether linkage) near the nitrogen can lower

      
       via inductive effects [1].[1]
      
  • Zwitterionic Shielding: Introduce a carboxylic acid to create a zwitterion. The net neutral charge often drastically reduces hERG affinity while maintaining target binding if the acid points away from the binding pocket [1].

  • Steric Disruption: The hERG pore is relatively narrow. Increasing rigidity or steric bulk near the basic nitrogen prevents the "induced fit" required for deep pore binding.

    • Tactic: Methylation at the C2 or C6 position of the piperidine.[2]

    • Tactic: Bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) increase 3D character (

      
       fraction) and reduce lipophilicity [2].
      

Visual Troubleshooting Guide: hERG Optimization Logic

hERG_Optimization Start Issue: High hERG Inhibition (IC50 < 10 µM) Check1 Can you lower LogP? Start->Check1 Action1 Reduce Lipophilicity (Target LogP < 3) Check1->Action1 Yes Check2 Can you lower pKa? Check1->Check2 No (Core is greasy) Result Re-test hERG (Patch Clamp) Action1->Result Action2 Add EWG (F, O) Target pKa 6.5-7.5 Check2->Action2 Yes Check3 Can you add steric bulk? Check2->Check3 No (Basicity required) Action2->Result Action3 C2-Methylation or Bridged Piperidine Check3->Action3 Yes Check3->Result No (Pocket restricted)

Figure 1: Decision logic for reducing hERG liability in piperidine scaffolds. Prioritize LogP reduction first, then


 modulation.
Module 2: Troubleshooting Metabolic Instability

User Question: Our piperidine lead has high intrinsic clearance (


) in human liver microsomes. Mass spec shows M+16 and M-14 peaks. What is happening?

Root Cause Analysis: Piperidines are susceptible to two primary CYP450-mediated clearance pathways:

  • 
    -Carbon Oxidation:  CYP enzymes abstract a hydrogen from the carbon adjacent to the nitrogen, leading to an unstable carbinolamine, which often collapses to a lactam or ring-opens.
    
  • N-Dealkylation: Oxidative cleavage of the N-substituent [3].

The Fix: Blocking Metabolic "Soft Spots"

Metabolic IssueMass Spec SignalStructural SolutionMechanism

-C Oxidation
M+16 (Hydroxylation)Fluorination: Add Fluorine to C2/C6 positions.C-F bond is stronger than C-H; prevents H-abstraction.

-C Oxidation
M+14 (Carbonyl/Lactam)Gem-dimethyl: Add gem-dimethyl at C2/C6.Removes abstractable protons entirely (steric block).
N-Dealkylation M-14 (Loss of methyl)Deuteration: Replace N-CH3 with N-CD3.Kinetic Isotope Effect (KIE) slows bond breaking.
Ring Oxidation M+16 (Ring OH)Spiro-cycles: Convert piperidine to spiro-piperidine.Increases

character and alters ring puckering, disrupting CYP binding [4].

Visual Workflow: Metabolic Blocking Strategy

Metabolic_Soft_Spots Piperidine Piperidine Core AlphaC α-Carbon (Oxidation Risk) Piperidine->AlphaC CYP Attack Nitrogen Basic Nitrogen (N-Dealkylation) Piperidine->Nitrogen CYP Attack Block1 Strategy: Fluorination / Methylation AlphaC->Block1 Fix Block2 Strategy: Deuteration / Rigidification Nitrogen->Block2 Fix

Figure 2: Identification and remediation of metabolic soft spots on the piperidine ring.

Module 3: Safety & Toxicity (Phospholipidosis)

User Question: The safety team flagged my compound for "Lysosomal Trapping" potential. What does this mean for a piperidine?

Root Cause Analysis: Drug-Induced Phospholipidosis (DIPL) is a storage disorder caused by Cationic Amphiphilic Drugs (CADs) .

  • Entry: The lipophilic piperidine permeates the lysosomal membrane passively.

  • Trapping: The lysosome is acidic (pH ~4.5). The basic piperidine becomes protonated (

    
    ) and cannot diffuse back out (ion trapping).
    
  • Accumulation: The trapped cation complexes with phospholipids, inhibiting their degradation by phospholipases. This leads to "foamy" macrophages and potential organ toxicity [5].

The Fix: Breaking the CAD Phenotype To avoid PLD, you must violate the CAD structural rule: LogP > 3 AND


 > 8 .
  • Rule of Thumb: If

    
    , risk is high.
    
  • Strategy: Reduce LogP below 3 or reduce

    
     below 8. Adding polar surface area (TPSA > 70 Ų) also helps reduce membrane permeability [5].
    

Visual Mechanism: Lysosomal Trapping

Lysosomal_Trapping Cytosol Cytosol (pH 7.4) Drug is Neutral (Lipophilic) Membrane Lysosomal Membrane Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Drug becomes Cationic Membrane->Lysosome Enters Trapped TRAPPED Complexes with Lipids Lysosome->Trapped Protonation (pKa > 8) Trapped->Membrane Cannot Exit

Figure 3: Mechanism of lysosomal trapping. Reducing basicity prevents the protonation step that locks the drug inside the organelle.

Module 4: Experimental Protocols
Protocol A: High-Throughput hERG Fluorescence Polarization Assay

A self-validating alternative to patch clamp for early screening.

Principle: Displaces a high-affinity fluorescent tracer (Predictor™ hERG Tracer Red) from the hERG channel membrane fraction.

Reagents:

  • hERG Membrane Preparations (Commercial).

  • Tracer: Predictor™ hERG Tracer Red.

  • Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds in DMSO (1% final concentration).

  • Incubation: Mix 5 µL compound + 10 µL membrane/tracer mix in 384-well black plates.

  • Equilibration: Incubate for 2–4 hours at 25°C (equilibrium is slow for lipophilic amines).

  • Read: Measure Fluorescence Polarization (Ex 530 nm / Em 590 nm).

  • Validation:

    • Positive Control: E-4031 (

      
       nM).
      
    • Z' Factor: Must be > 0.5 for valid data.

    • Interference Check: Check total fluorescence intensity. If intensity drops >20% vs control, the compound is quenching fluorescence (false positive) or precipitating [6].

Protocol B: In Vitro Phospholipidosis Screening (Lysotracker)

Cell-based assay to detect lysosomal accumulation.

Workflow:

  • Cell Line: HepG2 or CHO cells seeded in 96-well plates.

  • Dosing: Treat cells with test compound (1–50 µM) for 24 hours.

    • Control: Amiodarone (Positive control, 10 µM).

  • Staining: Add LysoTracker Red (50 nM) and Hoechst 33342 (Nuclear stain) for 30 mins.

  • Imaging: High-Content Screening (HCS) microscopy.

  • Quantification: Measure average LysoTracker intensity per cell.

  • Threshold: >1.5-fold increase over vehicle control indicates PLD risk.

References
  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Semantic Scholar. Link

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH). Link

  • Piperine Is a Mechanism-Based Inactivator of CYP3A. National Institutes of Health (NIH). Link

  • Piperidine-containing drugs and recently studied analogs. National Institutes of Health (NIH). Link

  • Medicinal chemistry strategies to minimize phospholipidosis. National Institutes of Health (NIH). Link

  • Strategies for reducing non-specific binding in receptor assays. Benchchem. Link

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Technical Support Center: Troubleshooting Metabolic Instability of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine and related analogs. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity and improved water solubility.[1] However, this valuable structural motif often introduces metabolic liabilities that can hinder drug development.[2]

This guide provides a structured, in-depth approach to diagnosing, understanding, and addressing the metabolic instability associated with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. We will move from experimental identification of the problem to rational design strategies for creating more robust and effective drug candidates.

Section 1: Identifying and Quantifying Metabolic Instability

This section provides answers to common initial questions researchers face when pharmacokinetic data suggests poor compound stability.

Q1: My compound's in vivo exposure is unexpectedly low. Could metabolic instability be the cause?

A: Yes, rapid metabolism is a primary cause of low in vivo exposure and short half-life. When a compound like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is administered, it is processed by metabolic enzymes, primarily in the liver.[3] If the compound is a preferred substrate for these enzymes, it will be rapidly cleared from circulation, resulting in lower-than-expected plasma concentrations and reduced therapeutic efficacy. The two piperidine rings and the N-ethyl group are all potential sites for metabolic attack.[4][5] An in vitro metabolic stability assay is the standard first step to confirm this hypothesis.

Q2: How do I experimentally measure the metabolic stability of my compound?

A: The most common and reliable method is an in vitro liver microsomal stability assay . This experiment simulates the first-pass metabolism that occurs in the liver.[2] It measures the rate at which your compound is metabolized by enzymes present in liver microsomes, particularly Cytochrome P450s (CYPs).[6]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Materials:

  • Test Compound (1-Ethyl-4-(piperidin-4-ylmethyl)piperidine) stock solution (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • NADPH regenerating system (e.g., NADPH-A/B solution)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Keep this mixture on ice.

    • Prepare the test compound working solution by diluting the stock solution in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.

  • Incubation:

    • Add the microsomal solution to the wells of the 96-well plate.

    • Pre-warm the plate at 37°C for 10-15 minutes.

    • To initiate the reaction, add the pre-warmed NADPH regenerating system to all wells except the "T=0" and "No NADPH" controls.

    • Immediately add the test compound working solution to all wells to start the incubation.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the test compound.

    • The "No NADPH" control runs for the full 60 minutes without the addition of the NADPH system to check for non-enzymatic degradation.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

    • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Q3: How do I interpret the results from my microsomal stability assay?

A: The key outputs are the in vitro half-life (t½) and intrinsic clearance (CLint). These values allow you to classify your compound's metabolic liability.

Table 1: Interpretation of Metabolic Stability Data

Parameter High Stability Moderate Stability Low Stability Implication for Drug Development
In Vitro t½ (min) > 60 15 - 60 < 15 A short half-life suggests the compound is rapidly metabolized.

| CLint (µL/min/mg) | < 10 | 10 - 50 | > 50 | High clearance indicates efficient enzymatic breakdown. |

Note: These ranges are typical benchmarks and can vary slightly between laboratories.

Section 2: Understanding the Likely Metabolic Pathways

Once instability is confirmed, the next step is to identify the "soft spots" on the molecule that are susceptible to metabolism.

Q4: What are the most probable sites of metabolism on 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine?

A: Based on established metabolic pathways for alicyclic amines, there are several likely points of enzymatic attack on this molecule.[6]

  • N-Dealkylation: The N-ethyl group is a primary site for oxidative metabolism. Cytochrome P450 enzymes can oxidize the carbon atom attached to the nitrogen, leading to the removal of the ethyl group (N-de-ethylation).[5] This is often a major metabolic pathway for drugs with small N-alkyl substituents.[6]

  • Piperidine Ring Oxidation: The piperidine rings themselves are susceptible to oxidation, particularly at the carbons alpha (adjacent) to the nitrogen atom.[4] This can lead to the formation of lactam metabolites. Other positions on the ring can also undergo hydroxylation.

  • N-Oxidation: The nitrogen atoms in the piperidine rings can be directly oxidized to form N-oxides.[4] This is another common pathway for tertiary amines.

cluster_main Potential Metabolic Pathways cluster_metabolites Primary Metabolites Parent 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Parent Compound) M1 N-De-ethylated Metabolite (via N-Dealkylation) Parent->M1 CYP450 M2 Piperidine Ring Hydroxylated Metabolites (via C-Oxidation) Parent->M2 CYP450 M4 N-Oxide Metabolites (via N-Oxidation) Parent->M4 CYP450 / FMO M3 Lactam Metabolites (via α-Carbon Oxidation) M2->M3 Further Oxidation

Caption: Predicted metabolic pathways for the parent compound.

Q5: Which enzymes are the main culprits for metabolizing piperidine-containing drugs?

A: The primary enzymes responsible for Phase I metabolism of most drugs, including those with piperidine moieties, belong to the Cytochrome P450 (CYP) superfamily.[3][7] Specifically, CYP3A4 is a major isoform known to catalyze the N-dealkylation of 4-aminopiperidine-containing drugs.[6] Other CYP isoforms like CYP2D6 and CYP2C9 can also be involved. Additionally, Flavin-containing Monooxygenases (FMOs) can contribute to N-oxidation pathways.[4] Identifying the specific CYP isoform responsible can be crucial for predicting potential drug-drug interactions.

Section 3: Strategies for Improving Metabolic Stability

After identifying the likely metabolic soft spots, you can employ rational design strategies to create more robust analogs. The goal is to block or slow down the metabolic pathways without negatively impacting the compound's desired biological activity.

Q6: How can I prevent or reduce N-dealkylation of the ethyl group?

A: There are two primary strategies to address this common metabolic liability.

  • Introduce Steric Hindrance: Replacing the N-ethyl group with a bulkier alkyl group, such as an N-isopropyl or N-tert-butyl group, can physically block the CYP enzyme's active site from accessing the vulnerable C-H bonds adjacent to the nitrogen.[8] This steric shield makes oxidation more difficult, thereby slowing N-dealkylation.

  • Isotopic Reinforcement (Deuteration): The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated metabolism. By replacing the hydrogens on the ethyl group with deuterium (D), you create a stronger carbon-deuterium (C-D) bond. This is known as the Kinetic Isotope Effect. Breaking the stronger C-D bond requires more energy, which can significantly slow the rate of metabolism at that specific site.[9]

Q7: What structural modifications can make the piperidine rings more stable?

A: Modifying the piperidine rings requires careful consideration to maintain the pharmacophore necessary for biological activity.

  • Block Sites of Metabolism: If metabolite identification studies confirm hydroxylation at a specific position on the ring (e.g., C-3 or C-4), you can block that site by introducing a metabolically stable group, such as a fluorine atom or a methyl group .[10] Fluorine, in particular, is often used as a hydrogen bioisostere that can increase metabolic stability by altering the electronic properties of the ring and blocking oxidation.[10][11]

  • Introduce Electron-Withdrawing Groups: Deactivating the piperidine ring by adding electron-withdrawing groups can make it less susceptible to oxidative metabolism by CYP enzymes.[11]

  • Bioisosteric Replacement: This is a more advanced strategy where the entire piperidine ring is replaced with a different chemical group (a bioisostere) that serves a similar structural and functional role but has a different metabolic profile.[12] This is a powerful technique for overcoming persistent metabolic issues while retaining or improving other drug-like properties.[12]

Q8: What are some effective bioisosteres for a piperidine ring?

A: The choice of a bioisostere depends on the specific role of the piperidine ring in binding to its biological target. The goal is to mimic its size, shape, and basicity while improving metabolic stability.

Table 2: Common Bioisosteres for the Piperidine Moiety

Bioisostere Key Structural Change Impact on Properties Rationale for Use
Morpholine Introduction of an oxygen atom Reduces basicity (pKa), increases polarity The oxygen atom can block a site of metabolism and improve solubility.[11]
Thiomorpholine Introduction of a sulfur atom Similar to morpholine, can be oxidized at sulfur Offers a different electronic and lipophilic profile.
Piperazine Introduction of a second nitrogen Increases basicity, provides an additional point for substitution Can alter binding interactions and solubility; however, may introduce new metabolic liabilities.[13]

| Azaspirocycles (e.g., 1-Azaspiro[3.3]heptane) | Fused small ring system | Introduces rigidity, reduces lipophilicity | Often show improved metabolic stability and solubility compared to simple piperidines.[1][14] |

cluster_workflow Lead Optimization Workflow for Improving Metabolic Stability Start Start: Compound shows high in vitro clearance (Low t½) Step1 Identify Metabolic 'Soft Spots' (Metabolite ID studies) Start->Step1 Step2 Hypothesize Solutions (e.g., Steric Shield, Deuteration, Bioisostere) Step1->Step2 Step3 Design & Synthesize Analogs Step2->Step3 Step4 Re-assay Analogs (Microsomal Stability Assay) Step3->Step4 Decision Is Stability Improved? Step4->Decision Success Yes: Advance Candidate (Assess potency, selectivity, etc.) Decision->Success Yes Failure No: Return to Step 2/3 Decision->Failure No End End: Optimized Candidate Success->End Failure->Step2

Caption: A rational drug design cycle for addressing metabolic instability.

Section 4: Experimental Validation of Modified Compounds

Q9: I have designed and synthesized several new analogs. How do I confirm they are more stable?

A: To confirm the success of your modifications, you must return to the beginning of the process. You will need to perform the same in vitro liver microsomal stability assay described in Q2 on your new analogs.

By comparing the in vitro t½ and CLint values of your new compounds against the original 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, you can quantitatively determine if your strategies were successful. An effective analog will show a significantly longer half-life and lower intrinsic clearance, indicating that you have successfully mitigated the metabolic instability. This iterative cycle of testing, designing, and re-testing is fundamental to modern drug discovery.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • Piperidine | C5H11N. PubChem - NIH. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. Available at: [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]

  • Drug metabolism. Wikipedia. Available at: [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. Available at: [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. JPE. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Refining In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. | Department: Assay Development & Screening Status: Operational | Topic: Minimizing Variability & Maximizing Reproducibility

Introduction: The Philosophy of Consistency

Welcome to the Technical Support Center. In my 15 years of assay development, I have found that "biological variability" is often a misnomer for "technical inconsistency." A robust assay is not just a protocol; it is a self-validating system .

This guide moves beyond basic steps to address the causality of failure. We focus on three pillars: Cellular Health , Reagent Integrity , and Statistical Validation .

Module 1: Cell Health & Culture Consistency

Issue: The "Edge Effect" and Plate Uniformity

User Question: My 96-well plate results show a "U-shape" pattern where outer wells consistently yield higher signals than inner wells. How do I fix this?

Technical Diagnosis: You are experiencing the Edge Effect .[1][2][3] This is rarely just evaporation; it is primarily driven by thermal gradients formed when a room-temperature plate is placed directly into a


 incubator. The outer wells warm faster, causing convection currents that settle cells unevenly (often accumulating at the edges), leading to local density differences.

Troubleshooting Protocol:

  • The Two-Stage Seeding Method:

    • Seed cells at room temperature.[1]

    • Critical Step: Allow the plate to sit on the bench (in the hood) for 30–60 minutes before moving to the incubator. This allows cells to settle uniformly before thermal gradients induce convection [1].

  • Evaporation Barriers:

    • Do not use the outermost wells (A1-A12, H1-H12, etc.) for data. Fill them with PBS or media.

    • Use gas-permeable seals rather than loose lids to maintain humidity equilibrium.

Issue: Silent Contamination (Mycoplasma)

User Question: My dose-response curves are shifting to the right (lower potency) over time, but the media looks clear. Is the drug degrading?

Technical Diagnosis: While drug stability is a factor, this is a classic signature of Mycoplasma contamination . Unlike bacteria or fungi, Mycoplasma does not cause turbidity. It competes for nucleosides and alters host metabolism, often shifting


 values by depleting nutrients required for the cellular response [2].

Self-Validating Step:

  • Mandatory QC: Implement a PCR-based Mycoplasma check (e.g., 16S rRNA detection) every 2 weeks or before banking any cell line.

  • Visual Check: DAPI staining can reveal extranuclear fluorescence (small pinpoints around the nucleus), indicating infection.

Module 2: Reagent Preparation & Liquid Handling

Issue: DMSO Tolerance & Compound Precipitation

User Question: I see high variability in my max signal wells. I dissolve my compounds in 100% DMSO. Could this be the cause?

Technical Diagnosis: Yes. Most enzymatic and cell-based assays have a sharp "DMSO cliff."

  • Enzymatic Inhibition: High DMSO (>1%) can denature enzymes or alter their hydration shell.

  • Cell Toxicity: DMSO acts as a solvent for cell membranes.

  • Precipitation: Diluting 100% DMSO stock directly into aqueous buffer often causes "crashing out" of hydrophobic compounds, leading to erratic signal spikes.

Optimization Protocol: The DMSO Tolerance Test Run a mock assay with only DMSO (no compound) at increasing concentrations (0.1% to 5%).

DMSO Concentration (%)Expected Outcome (Cell-Based)Expected Outcome (Biochemical)Action
< 0.1% Negligible effectNegligible effectSafe Zone
0.5% Minor metabolic shiftPotential enzyme inhibitionLimit for Sensitive Assays
1.0% Cytotoxicity likelySignificant inhibitionUpper Limit (Standard)
> 2.0% Cell lysis / ApoptosisProtein denaturationUnacceptable

Best Practice: Perform an intermediate dilution . Dilute compound in DMSO first, then into a "working stock" (e.g., 5% DMSO in media), and then add to the plate to reach 0.5% final.

Module 3: Assay Optimization & Signal Detection

Workflow Visualization: The Optimization Pipeline

This diagram outlines the logical flow from feasibility to validation.

AssayOptimization Feasibility 1. Feasibility (Reagents & Readout) Optimization 2. Optimization (Buffer, Time, Vol) Feasibility->Optimization Signal > 3x BG Validation 3. Validation (Z-Prime, DMSO Tol) Optimization->Validation Stable Conditions Validation->Optimization Z' < 0.5 (Loop Back) Screening 4. Screening (Pilot -> Full) Validation->Screening Z' > 0.5

Caption: The critical path for assay development. Note the feedback loop: if Z-Factor (Z') is < 0.5, you must return to optimization.

Module 4: Data Analysis & Quality Control

Issue: Interpreting Z-Factor (Z')

User Question: My Z-factor is 0.4. Can I proceed to screening?

Technical Answer: Proceed with caution. The Z-factor measures the separation between your positive control (max signal) and negative control (background), accounting for variability [3].[4]

The Formula:



Where 

= standard deviation and

= mean.[4][5][6]

Interpretation Guide:

Z-Factor RangeInterpretationRecommendation
1.0 Ideal (Theoretical)Impossible to achieve in reality.[7]
0.5 – 1.0 Excellent Ready for High-Throughput Screening (HTS).
0.0 – 0.5 Marginal Acceptable for small screens; replicate points recommended.
< 0.0 Fail Signal window overlaps with noise. Do not screen.
Troubleshooting Logic: High CV%

If your Coefficient of Variation (CV%) is high (>10%), use this logic tree to isolate the source.

CV_Troubleshooting Start High CV% (>10%) Check1 Is variability random or positional? Start->Check1 Positional Positional (Edge Effect / Drift) Check1->Positional Patterned Random Random (All wells affected) Check1->Random Scattered Action1 Fix: Pre-incubation, Check Pipette Tips Positional->Action1 Check2 Check Liquid Handling Random->Check2 Dispensing Pipetting Error Check2->Dispensing Volume dependent Reagent Reagent Issue Check2->Reagent Volume independent Action2 Fix: Calibrate Pipettes, Use Reverse Pipetting Dispensing->Action2 Action3 Fix: Mix Reagents, Check Solubility Reagent->Action3

Caption: Diagnostic logic for identifying the root cause of high assay variability (CV%).

References

  • Lundholt, B. K., et al. (2003).[1] A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. Link

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • NIH Assay Guidance Manual. (2012). Assay Operations for SAR Support. NCBI Bookshelf. Link

Sources

challenges in scaling up piperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis Scale-Up

Topic: Challenges in Scaling Up Piperidine Synthesis Reactions Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Introduction: The Piperidine Paradox

Scaling up piperidine synthesis—most commonly via the catalytic hydrogenation of pyridine derivatives—is a deceptively complex unit operation. While the transformation appears elementary on paper (saturation of an aromatic ring), the process engineering reality involves a "Piperidine Paradox": the product you are making is often a more potent catalyst poison than the starting material.

This guide addresses the critical failure modes encountered when moving from gram-scale autoclaves to kilo-lab or pilot-plant reactors. We focus on the causality of failure: why the reaction stalls, why the exotherm spikes, and why the workup becomes an emulsion nightmare.

Module 1: Thermal Management & Hydrogenation Safety

Q: Why did my reaction exotherm spike unexpectedly during the initial ramp?

A: You likely encountered a "light-off" event driven by the high enthalpy of hydrogenation, compounded by mass transfer limitations.

The Science: The hydrogenation of pyridine to piperidine is highly exothermic (


). On a small scale, heat dissipation is efficient. On a large scale, the surface-area-to-volume ratio decreases. If the reaction is mass-transfer limited (starved of 

) during the ramp, the catalyst surface becomes saturated with the substrate. Once the temperature threshold is crossed and stirring increases gas-liquid mixing, the accumulated reaction potential releases heat instantaneously.

Troubleshooting Protocol:

  • Calculate the adiabatic temperature rise: Ensure your cooling jacket has the capacity to handle the max heat release rate (

    
    ).
    
  • Switch to Semi-Batch: Do not load all substrate at once. Load the catalyst and solvent, pressurize with

    
    , and pump the pyridine substrate in slowly. This limits the "fuel" available for the exotherm.
    
  • Monitor

    
     Uptake:  The uptake rate is a direct proxy for heat generation. If uptake spikes, cut the feed immediately.
    

Module 2: Catalyst Deactivation (The "Stalling" Reaction)

Q: My reaction proceeds to 80% conversion and then stalls completely. Adding more catalyst doesn't help. Why?

A: You are likely experiencing Product Inhibition (Self-Poisoning) .

The Mechanism: As the reaction proceeds, the concentration of piperidine increases. Piperidine (


) is significantly more basic than pyridine (

). The secondary amine nitrogen of the product binds strongly to the active metal sites (Pd, Pt, or Rh), effectively competing with hydrogen and the unreacted pyridine.

Visualizing the Poisoning Mechanism:

CatalystPoisoning cluster_surface Catalyst Surface (Active Sites) Site1 Metal Site (Active) Piperidine Piperidine (Product) High Basicity (pKa ~11) Site1->Piperidine Reduction Site2 Metal Site (Blocked) Pyridine Pyridine (Substrate) Low Basicity Pyridine->Site1 Weak Adsorption Piperidine->Site2 Strong Coordination (Irreversible at low T) H2 H2 H2->Site1 Dissociative Adsorption

Caption: Competitive adsorption mechanism where the highly basic product blocks active sites, preventing further substrate reduction.

Corrective Actions:

  • Acidic Scavenging: Run the reaction in an acidic medium (e.g., acetic acid or with 1 equivalent of HCl/H2SO4). This protonates the piperidine nitrogen (

    
    ), preventing it from coordinating to the metal.
    
  • Catalyst Selection: Switch to Rhodium on Carbon (Rh/C) if cost permits. Rhodium is generally less susceptible to amine poisoning compared to Palladium (Pd) or Platinum (Pt).

  • Temperature Bump: A slight increase in temperature near the end of the reaction can shift the adsorption equilibrium, desorbing the product from the catalyst surface (balance this against safety limits).

Module 3: Impurity Profile & Selectivity

Q: I am seeing "dimers" and partially reduced impurities in the LC-MS. Where are these coming from?

A: These are coupling products formed via enamine/imine intermediates .

The Pathway: Hydrogenation is stepwise. The intermediate tetrahydropyridine is an enamine/imine tautomer. If the reduction is slow (due to low pressure or catalyst poisoning), this reactive intermediate can attack unreacted pyridine or another intermediate molecule, leading to dimerization.

Reaction Pathway Diagram:

ReactionPathway Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H2 THP Tetrahydropyridine (Enamine/Imine) DHP->THP + H2 THP->Pyridine Disproportionation Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Fast Step) Dimer Polymers / Dimers (High MW Impurity) THP->Dimer Self-Condensation (Slow H2 transfer)

Caption: Stepwise reduction pathway showing the critical branch point at Tetrahydropyridine where dimerization occurs if hydrogenation is stalled.

Prevention Strategy:

  • High Pressure is Key: Maintain high hydrogen pressure (>10 bar, often 50-70 bar for difficult substrates) to ensure the rate of hydrogenation (

    
    ) exceeds the rate of condensation (
    
    
    
    ).
  • Fresh Catalyst: Aged catalysts promote side reactions.

Module 4: Workup & Isolation Challenges

Q: The reaction is complete, but I cannot separate the piperidine from the water/solvent. Distillation is failing.

A: Piperidine forms azeotropes with water and many organic solvents.

Data: Solubility & Azeotrope Profile

Solvent SystemInteraction TypeConsequenceMitigation Strategy
Water MiscibleDifficult extraction; high pH required.Saturate aqueous phase with KOH/NaCl (Salting out) before extraction with ether/DCM.
Ethanol/Water AzeotropeCo-distillation prevents drying.Use Cyclohexane or Toluene to break the azeotrope during distillation.
Acetic Acid Salt FormationPiperidinium acetate is non-volatile.Basify with strong base (NaOH) to pH > 12 to liberate the free amine before extraction.

Protocol for Isolation:

  • Filter Catalyst: Safety Note: The spent catalyst is likely pyrophoric (contains adsorbed hydrogen). Keep it wet with water during filtration.

  • Basify: If run in acid, add 50% NaOH until pH > 12.

  • Extraction: Use a hydrophobic solvent (MTBE or Toluene). Avoid DCM if possible due to emulsion risks with basic amines.

  • Drying: Dry over solid KOH pellets (which also removes residual water) rather than just

    
    .
    

References

  • Fukazawa, A., et al. (2024).[1] "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Maxted, E. B. (1951).[2] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.[2] [Link]

  • University of Illinois. "The Art of Heterogeneous Catalytic Hydrogenation." School of Chemical Sciences Technical Notes. [Link]

Sources

managing impurities in 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine production. This guide is designed for researchers and process chemists facing purity challenges in the synthesis of this critical diamine intermediate.

Technical Support Case: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

CAS Registry Number: 879883-60-0 (Generic/Related) Chemical Class: Bis-piperidine derivative Key Application: Intermediate for CNS-active pharmaceutical ingredients (e.g., Indoramin analogs).[1][2]

Module 1: Synthesis & Impurity Origins[1][2][3][4][5][6]

The Core Challenge: The synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine typically begins with the symmetric precursor 4,4'-methylenedipiperidine .[1][2] The primary difficulty is selectivity .[2] Because the starting material has two identical secondary amine sites, any alkylation attempt results in a statistical mixture of:

  • Unreacted Starting Material (SM): 4,4'-methylenedipiperidine.[2]

  • Target Product (Mono): 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.[1][2][3]

  • Over-Alkylated Impurity (Bis): 1,1'-Diethyl-4,4'-methylenedipiperidine.[1][2]

Impurity Formation Pathway

The following diagram illustrates the competitive reaction landscape.

ReactionPathway SM Starting Material (4,4'-Methylenedipiperidine) Mono TARGET PRODUCT (Mono-ethylated) SM->Mono k1 (Primary Reaction) Reagent Ethylating Agent (Et-X or Acetaldehyde) Bis IMPURITY (Bis-ethylated) Mono->Bis k2 (Over-Alkylation) NOxide IMPURITY (N-Oxide) Mono->NOxide Oxidation (Air/Peroxides)

Figure 1: Competitive reaction pathways showing the sequential formation of the target mono-ethyl derivative and the unwanted bis-ethyl impurity.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have high levels (>15%) of the bis-ethylated impurity."

Diagnosis: The reaction kinetics favored the second alkylation event.[2] This usually happens when the alkylating agent is in excess or added too quickly.[2] Corrective Action:

  • Switch Reagents: If using Ethyl Bromide/Iodide, switch to Reductive Amination (Acetaldehyde + NaBH(OAc)3).[2] Reductive amination is generally more controllable than direct alkylation.[2]

  • Stoichiometry Control: Use a deficiency of the ethylating agent (0.8 – 0.9 equivalents relative to the diamine). It is easier to recycle unreacted starting material than to separate the bis-impurity.[1][2]

  • High-Dilution: Run the reaction in high dilution (e.g., 0.05 M) to statistically favor the mono-interaction.

Issue 2: "I cannot separate the mono-ethyl product from the starting material."

Diagnosis: Both compounds are secondary/tertiary amines with very similar polarity and pKa values, causing co-elution on silica.[2] Corrective Action:

  • Selective Salt Formation: The starting material (diamine) forms a dihydrochloride salt, while the product forms a monohydrochloride more readily at specific pHs.

    • Protocol: Dissolve the crude mixture in Ethanol. Add 1.0 eq of HCl in Dioxane.[2] The symmetric diamine often crystallizes out first as the dihydrochloride.[2]

  • Derivatization Strategy: React the crude mixture with Boc-anhydride (0.9 eq) .

    • SM

      
       Mono-Boc (removable) or Bis-Boc.[1][2]
      
    • Target

      
       N-Ethyl-N'-Boc (easily separable by column).[1][2]
      
    • Note: This adds steps but guarantees high purity (>99%).[2]

Issue 3: "My HPLC peaks are tailing, making integration impossible."

Diagnosis: Residual silanol interactions on the column are binding to the basic amine nitrogens. Corrective Action:

  • Mobile Phase Modifier: You must use an amine modifier.[2] Add 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA) to your mobile phase.[2]

  • High pH Method: Use a column stable at pH 10 (e.g., Waters XBridge C18) with an Ammonium Bicarbonate buffer.[2] Amines are neutral at pH 10 and elute as sharp peaks.[2]

Module 3: Detailed Experimental Protocols

Protocol A: Selective Reductive Amination (Recommended Route)

This method minimizes over-alkylation compared to alkyl halides.

Reagents:

  • 4,4'-Methylenedipiperidine (1.0 eq)[1]

  • Acetaldehyde (0.9 eq)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

  • Acetic Acid (1.0 eq)[2]

Step-by-Step:

  • Dissolution: Dissolve 4,4'-methylenedipiperidine in DCM (0.1 M concentration) under Nitrogen.

  • Activation: Add Acetic Acid and stir for 10 minutes to buffer the solution.

  • Imine Formation: Cool to 0°C. Add Acetaldehyde dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations.[1]

  • Reduction: Add STAB in 3 portions over 1 hour. Allow to warm to Room Temperature (RT) and stir overnight.

  • Quench: Quench with Saturated NaHCO3 solution.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[2][4]

Protocol B: Purification Decision Tree

Use this logic to determine the best purification method for your crude mixture.

PurificationTree Start Crude Mixture (SM + Target + Bis) CheckBis Is Bis-Impurity > 10%? Start->CheckBis Distillation Vacuum Distillation (High Vac < 1 mmHg) CheckBis->Distillation Yes (Boiling point diff is sufficient) SaltCryst Selective Crystallization (HCl in EtOH) CheckBis->SaltCryst No (Targeting SM removal) Column Flash Chromatography (DCM:MeOH:NH3) SaltCryst->Column Polishing Step

Figure 2: Decision tree for selecting the appropriate purification technique based on impurity profile.[1][2]

Data Summary: Physical Properties for Separation

CompoundApprox.[2][4][5][6][7][8][9] pKa (Est.)[2]LogP (Est.)[2]Solubility (Water)Solubility (Ether)
Starting Material 11.2 / 11.21.8ModerateLow
Target (Mono-Et) 10.8 / 11.22.5LowModerate
Impurity (Bis-Et) 10.8 / 10.83.2Very LowHigh

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride followed by reduction instead of direct ethylation? A: Yes. Acylation with Acetyl Chloride (0.9 eq) followed by reduction with LiAlH4 is a very effective strategy.[2] The intermediate amide is non-basic, allowing easy separation of unreacted starting material (which remains basic) via an acid wash before the reduction step.

Q: How should I store the purified product? A: Secondary and tertiary amines are prone to N-oxidation and carbonate formation (absorbing CO2 from air).[2] Store under Argon/Nitrogen at -20°C.

Q: What is the best TLC stain? A: Ninhydrin is excellent for the Starting Material (primary/secondary amines turn purple/blue). Dragendorff’s reagent is better for the tertiary amine products (orange spots).

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from [2]

  • ChemicalBook. (2024).[2] 1-Ethyl-4-piperidone synthesis and piperidine derivatives. Retrieved from [2]

  • Sigma-Aldrich. (2024).[2] Product Specification: 1-Ethyl-4-piperidin-4-ylmethyl-piperidine (CAS 879883-60-0).[1][2] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [2]

  • ResearchGate. (2014).[2][5] Separation of Amine Impurities in Organic Synthesis. Retrieved from

Sources

Technical Support Center: Enhancing the Selectivity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with derivatives of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of improving the selectivity of your compounds for their intended biological targets. The piperidine scaffold is a versatile starting point for designing therapeutics for central nervous system (CNS) disorders and cancer, targeting entities like G-protein coupled receptors (GPCRs) and protein kinases.[1] This resource is designed to provide actionable insights based on established medicinal chemistry principles and field-proven strategies.

Troubleshooting Guide: Addressing Common Selectivity Issues in Your Experiments

This section addresses specific experimental hurdles you may encounter while optimizing the selectivity of your 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine-based compounds.

Problem 1: My compound shows high affinity for the target, but also significant off-target binding to related proteins (e.g., other kinases, receptors).

Root Cause Analysis: This is a common challenge, especially when targeting proteins with conserved binding sites, such as the ATP-binding pocket of kinases.[2] The inherent flexibility of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold can allow it to adapt to multiple binding sites.

Solutions:

  • Introduce Steric Hindrance to Exploit Subtle Differences in Binding Pockets:

    • Rationale: Even highly conserved binding sites have minor differences in their topography. Introducing bulky substituents on your scaffold can create steric clashes with off-target proteins while being accommodated by the desired target.

    • Protocol:

      • Analyze Structural Data: If available, compare the crystal structures of your target and key off-target proteins. Identify regions of non-conservation in or near the binding pocket.

      • Rational Design: Synthesize a small library of analogs with varying degrees of steric bulk on the piperidine rings or the ethyl group. For example, replacing the ethyl group with a larger alkyl or a substituted aromatic ring.

      • Screening: Profile your new compounds against a panel of relevant off-target proteins to assess changes in selectivity.

  • Exploit Unique Conformations of the Target Protein:

    • Rationale: Some proteins, particularly kinases, can adopt different conformational states (e.g., active vs. inactive). Designing a compound that selectively binds to a specific conformation not readily adopted by off-target proteins can significantly enhance selectivity.[3]

    • Workflow:

      • Identify Conformation-Specific Pockets: Utilize computational modeling or structural biology to identify pockets that are only accessible in a particular conformational state of your target.

      • Design Conformation-Selective Binders: Modify your scaffold to include functional groups that can interact with these unique pockets. This might involve extending a substituent to reach a newly opened hydrophobic pocket.

      • Functional Assays: Employ functional assays that can differentiate between the inhibition of active and inactive protein states.

Problem 2: I've achieved good selectivity, but the potency of my lead compound has significantly decreased.

Root Cause Analysis: Modifications made to improve selectivity, such as adding bulky groups, may have disrupted key interactions with the primary target, leading to a loss of binding affinity. This is a classic example of the potency-selectivity trade-off.

Solutions:

  • Fine-Tuning Substituent Properties:

    • Rationale: Instead of making large structural changes, explore subtle modifications to the electronic and steric properties of your substituents.

    • Strategy:

      • Systematic SAR: Perform a systematic Structure-Activity Relationship (SAR) study. For example, if you added a phenyl group to improve selectivity, explore different substitutions on that ring (e.g., electron-donating vs. electron-withdrawing groups) to regain potency.

      • Bioisosteric Replacement: Consider replacing a functional group that is crucial for selectivity but detrimental to potency with a bioisostere that preserves the desired properties while restoring key interactions.

  • Re-optimizing Linker Length and Flexibility:

    • Rationale: The linker between the two piperidine rings in your scaffold is a critical determinant of how the pharmacophoric groups are presented to the target. Altering its length or rigidity can help reposition the key binding elements for optimal interaction without compromising selectivity.

    • Experimental Steps:

      • Synthesize analogs with shorter, longer, or more constrained linkers.

      • Evaluate both potency and selectivity for each new compound.

      • Use molecular modeling to understand how linker modifications affect the binding mode.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about working with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine and improving drug selectivity.

Q1: What are the known primary targets for derivatives of the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold?

The 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold is a versatile platform that has been incorporated into molecules targeting a range of biological entities. Key applications include:

  • Sigma-1 (σ1) Receptor Ligands: Derivatives have shown significant affinity and selectivity for the σ1 receptor, a molecular chaperone in the endoplasmic reticulum. This makes them promising for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[1]

  • Protein Kinase B (Akt) Inhibitors: The piperidin-4-yl moiety has been used in potent and selective inhibitors of Akt, a key node in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[1]

  • Dopamine Transporter (DAT) Ligands: Analogs have been explored as ligands for DAT, with potential applications in treating substance abuse and other CNS disorders.[1]

Q2: What general medicinal chemistry strategies can be applied to improve the selectivity of piperidine-containing compounds?

Several strategies can be employed to enhance the selectivity of drugs containing a piperidine scaffold:

  • Introduction of Chiral Centers: Introducing a chiral center in the piperidine ring can effectively increase selectivity by creating more specific stereochemical interactions with the target protein.[4]

  • Substitution Pattern Modification: The type and position of substituents on the piperidine ring are critical for selectivity. For example, adding a methyl group at the 2-position of the piperidine ring has been shown to remarkably increase selectivity in some cases.[4]

  • Conformational Constraint: Reducing the conformational flexibility of the molecule by introducing rigid linkers or ring systems can lock the compound in a bioactive conformation that is more selective for the intended target.

Q3: How can I set up a robust assay to screen for selectivity?

A robust selectivity screening process is crucial for identifying promising lead compounds.

  • Develop a Selectivity Panel: Create a panel of proteins that are structurally or functionally related to your primary target. For kinase inhibitors, this would include a panel of other kinases.

  • Use Multiple Assay Formats:

    • Biochemical Assays: These assays, often using radiolabeled ATP, directly measure the phosphorylation of a substrate and are useful for determining IC50 values against a panel of enzymes.[5]

    • Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) can provide valuable insights into target engagement in a more physiologically relevant environment.[6]

  • Quantitative Analysis: Calculate a selectivity index by comparing the potency of your compound against the primary target versus the off-targets.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate key concepts and workflows for improving the selectivity of your 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine derivatives.

cluster_0 Selectivity Improvement Workflow Start Initial Hit Compound (High Affinity, Low Selectivity) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design Analogs: - Steric Modifications - Conformational Constraints - Chiral Introduction SAR->Design Synthesis Chemical Synthesis of New Analogs Design->Synthesis Screening Selectivity Screening: - Biochemical Assays - Cell-Based Assays Synthesis->Screening Data Data Analysis: - Potency (IC50/Ki) - Selectivity Index Screening->Data Decision Improved Selectivity? Data->Decision Lead_Opt Lead Optimization Decision->Lead_Opt Yes Redesign Iterative Redesign Decision->Redesign No Redesign->SAR

Caption: A workflow for improving compound selectivity.

Data Presentation: Comparing Analog Selectivity

The following table provides an example of how to present selectivity data for a series of analogs.

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Index (Off-Target 1 / Target)Selectivity Index (Off-Target 2 / Target)
Parent 10508058
Analog 1 1550090033.360
Analog 2 1230452.53.75
Analog 3 25>10,000>10,000>400>400

References

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. Available from: [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Strategies for the design of selective protein kinase inhibitors - PubMed. Available from: [Link]

  • Crystal structures of two alanylpiperidine analogues - PMC - NIH. Available from: [Link]

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. Available from: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central. Available from: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available from: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. Available from: [Link]

  • Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing Piperidine Scaffolds for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for enhancing the blood-brain barrier (BBB) penetration of piperidine-containing compounds. The piperidine ring is a highly privileged scaffold in central nervous system (CNS) drug discovery, but achieving optimal brain exposure is a significant challenge.[1][2][3] This resource is designed to explain the causality behind experimental choices and provide a logical framework for your CNS drug discovery programs.

Section 1: Foundational Concepts & FAQs - Understanding the BBB Challenge

This section addresses the fundamental physicochemical principles that govern a molecule's ability to cross the BBB. A firm grasp of these concepts is the first step in troubleshooting poor brain penetration.

Question: What are the primary physicochemical properties I need to consider when designing piperidine derivatives for CNS targets?

Answer: To achieve passive diffusion across the BBB, a delicate balance of several key physicochemical properties is crucial.[4][5][6] Think of it as a multi-parameter optimization problem. The most critical factors are:

  • Lipophilicity (logP/logD): The molecule must be sufficiently lipophilic to partition into the lipid membranes of the brain endothelial cells. However, excessive lipophilicity can lead to problems like high plasma protein binding, nonspecific tissue binding, and increased metabolic clearance.[7][8] An optimal range for clogP is often cited as 2-5, with a logD at pH 7.4 between 1 and 4 being desirable.[9]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. While not a strict cutoff, most successful CNS drugs have a molecular weight under 450-500 Da.[8][10][11][12]

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms, which correlates with hydrogen bonding capacity. To cross the BBB, a molecule needs to shed its "water shell." A lower PSA is generally better, with a target of less than 60-70 Ų being a common goal for CNS drugs.[9]

  • Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts BBB penetration. These are key components of Lipinski's Rule of Five.[4][10][13] For CNS drugs, the guidelines are even stricter: typically ≤3 HBDs and ≤7 HBAs.

  • Ionization State (pKa): The piperidine nitrogen is basic and will be protonated at physiological pH (7.4). This positive charge is highly detrimental to passive diffusion. Therefore, modulating the pKa of the piperidine nitrogen is a critical strategy. A lower pKa reduces the proportion of the ionized species, increasing the concentration of the neutral form that can cross the BBB.[9][14] Aiming for a pKa below 8.0 is a common strategy to avoid P-glycoprotein (P-gp) efflux.[9]

Question: My piperidine compound adheres to Lipinski's "Rule of Five," but still shows poor brain penetration. Why?

Answer: This is a very common and important issue. While Lipinski's Rule of Five is an excellent guideline for oral absorption, the BBB presents a more stringent barrier.[4][10][11][15] There are several likely culprits:

  • P-glycoprotein (P-gp) Efflux: Your compound may be a substrate for efflux transporters at the BBB. P-gp is a major efflux pump that actively removes a wide range of xenobiotics from the brain back into the bloodstream.[8][16][17][18] Many lipophilic, basic compounds, like piperidines, are recognized by P-gp.[8]

  • High Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[19] If your compound is highly bound to plasma proteins like albumin, its effective concentration gradient across the BBB will be very low, limiting penetration.

  • Sub-optimal Physicochemical Properties for CNS: As mentioned, the property space for CNS drugs is tighter than for general oral drugs.[5][20] Your compound might be at the edge of multiple Lipinski parameters (e.g., MW near 500 Da and logP near 5), and the cumulative effect is poor penetration. For CNS drugs, aiming for the more stringent parameters in the table below is recommended.

Table 1: Comparison of General Oral vs. CNS Drug Physicochemical Properties
PropertyLipinski's Rule of Five (Oral Drugs)Typical CNS Drug GuidelinesRationale for CNS
Molecular Weight (MW) < 500 Da[10]< 450 Da[9]Tighter junctions of the BBB favor smaller molecules.
Lipophilicity (clogP) ≤ 5[10]2 - 4Balances membrane partitioning with avoiding high PPB and efflux.[7]
H-Bond Donors (HBD) ≤ 5[10]≤ 3Reduces desolvation energy penalty for entering the lipid membrane.
H-Bond Acceptors (HBA) ≤ 10[10]≤ 7Reduces desolvation energy penalty.
Polar Surface Area (PSA) Not in original rule< 70 Ų[9]A strong predictor of permeability; lower is better.
pKa (for bases) Not specified< 8.0 - 8.5[9]Minimizes ionization at pH 7.4 to increase the neutral, permeable species.

Section 2: Troubleshooting Common Experimental Hurdles

This section provides actionable advice for specific experimental challenges you may encounter.

Question: How can I determine if my piperidine compound is a P-gp efflux substrate?

Answer: Identifying P-gp liability early is critical to avoid wasted resources.[16] A tiered approach is most effective:

  • In Silico Modeling: Several computational models can predict P-gp substrate liability based on structural features. While not definitive, they can provide an early warning.

  • In Vitro Efflux Assays: The gold standard is a cell-based assay using cell lines that overexpress P-gp, such as MDR1-MDCKII cells.[19] In this assay, you measure the permeability of your compound in both directions across a cell monolayer (apical-to-basolateral and basolateral-to-apical).

    • An efflux ratio (ER) is calculated: ER = P_app(B-A) / P_app(A-B).

    • An ER > 2.0 is a strong indication that the compound is actively transported by an efflux pump.

    • To confirm P-gp is the specific transporter, the assay should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). If the efflux ratio decreases significantly in the presence of the inhibitor, you can confirm your compound is a P-gp substrate.

Question: My in vitro PAMPA-BBB assay shows high permeability, but my in vivo rodent study shows a low brain-to-plasma ratio (Kp). What's happening?

Answer: This discrepancy is common and highlights the difference between passive permeability and net brain exposure. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for measuring passive diffusion, but that's all it measures.[21][22][23] It does not account for biological factors.

Here's the likely cause:

  • The high PAMPA result indicates your compound has the right physicochemical properties (e.g., lipophilicity, low PSA) for passive diffusion.[21]

  • The low in vivo Kp value, despite good passive permeability, strongly suggests that active efflux (likely P-gp) is pumping your compound out of the brain as quickly as it diffuses in.[19] Another possibility is rapid metabolism within the brain, although efflux is more common.

The workflow diagram below illustrates how to integrate these assays.

cluster_0 Early Stage Screening cluster_1 In Vitro Validation cluster_2 In Vivo Assessment InSilico In Silico Prediction (LogP, pKa, PSA, P-gp) PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Select Promising Candidates MDCK MDR1-MDCKII Assay (Efflux Ratio) PAMPA->MDCK High Pe? MDCK->InSilico High ER? Redesign to Mitigate Efflux PPB Plasma Protein Binding Assay MDCK->PPB Low ER? MetStab Microsomal Stability (Metabolism) PPB->MetStab InVivo Rodent PK Study (Brain & Plasma Conc.) MetStab->InVivo Good Overall Profile? Kp Calculate Kp & Kp,uu (Brain Exposure) InVivo->Kp

Caption: Experimental Workflow for Assessing BBB Penetration.

Question: What are the most effective strategies to modify a piperidine scaffold to reduce P-gp efflux and improve brain penetration?

Answer: This is the core challenge. Several medicinal chemistry strategies can be employed:

  • Reduce pKa: This is often the most impactful strategy. By adding electron-withdrawing groups near the piperidine nitrogen, you can lower its basicity. A pKa < 8.0 significantly reduces the likelihood of being a P-gp substrate.[9]

  • Increase Rigidity or Add Steric Hindrance: P-gp has a large, flexible binding pocket. Introducing conformational constraints (e.g., creating a spirocyclic system) or adding bulky groups near key recognition points can disrupt the interaction with the transporter.[1]

  • Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can be used to "hide" polar groups and reduce the effective PSA, which can decrease P-gp recognition.

  • Fine-tune Lipophilicity: While some lipophilicity is needed, reducing it slightly can sometimes decrease P-gp affinity without sacrificing passive permeability. This is a delicate balance.[7]

  • Prodrugs: A less common but viable strategy is to mask the piperidine nitrogen with a group that is cleaved off by enzymes within the brain, releasing the active compound.[7][24]

cluster_0 Problem: High P-gp Efflux cluster_1 Medicinal Chemistry Solutions cluster_2 Desired Outcome Problem Piperidine Compound (High Efflux Ratio) pKa Lower pKa (Add EWG) Problem->pKa Rigidity Increase Rigidity (Spirocycles) Problem->Rigidity HBD Mask H-Bond Donors Problem->HBD LogP Optimize LogP (Reduce if high) Problem->LogP Outcome Reduced Efflux & Enhanced Kp,uu pKa->Outcome Rigidity->Outcome HBD->Outcome LogP->Outcome

Caption: Strategies to Mitigate P-gp Efflux.

Section 3: Protocols & Workflows

Accurate and reproducible data are the foundation of a successful drug discovery project. Here are validated, step-by-step protocols for key assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to estimate the passive permeability of compounds across the BBB.[21][22][23][25]

Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. The test compound is added to a donor plate, and the system is incubated. The amount of compound that diffuses through the lipid membrane into the acceptor plate is quantified to determine the permeability coefficient (P_e).

Materials:

  • PAMPA filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well donor and acceptor plates

  • Porcine Brain Lipid in Dodecane (e.g., 20 mg/mL)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Plate reader (UV-Vis) or LC-MS/MS for quantification

  • High (e.g., Propranolol) and Low (e.g., Atenolol) permeability control compounds

Procedure:

  • Prepare Compound Plate: Prepare a 96-well plate with test compounds and controls at a final concentration of 100-200 µM in PBS with 1-2% DMSO.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate. Do not touch the membrane with the pipette tip.

  • Add Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 200 µL of the compound solutions from the plate in Step 1 to the donor wells (the top of the filter plate).

  • Incubation: Cover the assembled plate system and incubate for 4-18 hours at room temperature with gentle shaking.[22][25]

  • Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each well using a suitable method (UV-Vis or LC-MS/MS).

  • Calculation: The effective permeability (P_e) is calculated using the following equation: P_e = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Data Interpretation:

  • High Permeability: P_e > 4.0 x 10⁻⁶ cm/s

  • Medium Permeability: P_e = 2.0 - 4.0 x 10⁻⁶ cm/s

  • Low Permeability: P_e < 2.0 x 10⁻⁶ cm/s (Note: These cutoffs can vary slightly between labs and specific protocols)[26]

Protocol 2: In Vivo Rodent Brain Penetration Study (Kp)

This protocol determines the steady-state brain-to-plasma concentration ratio (Kp), a key metric for overall brain exposure.[27]

Principle: The test compound is administered to rodents (typically mice or rats) until steady-state concentrations are achieved in the plasma and brain. Tissues are then collected, and drug concentrations are measured to calculate the Kp.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400/water).

  • Dosing equipment (e.g., oral gavage needles, IV catheters).

  • Blood collection tubes (e.g., EDTA-coated).

  • Tissue homogenization equipment.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Dosing: Administer the compound to a cohort of animals (n=3-5 per time point). The dosing regimen (e.g., IV infusion, multiple oral doses) should be designed based on the compound's half-life to achieve steady-state.

  • Sample Collection: At a designated time point (e.g., 2, 4, or 8 hours post-dose), anesthetize the animals.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into EDTA tubes. Centrifuge immediately to separate plasma.

  • Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly excise the whole brain.

  • Sample Processing:

    • Store plasma samples at -80°C until analysis.

    • Weigh the brain tissue, add a known volume of buffer, and homogenize thoroughly. Centrifuge the homogenate and collect the supernatant.

  • Bioanalysis: Determine the concentration of the compound in the plasma (C_p) and the brain homogenate supernatant (C_brain) using a validated LC-MS/MS method.

  • Calculation:

    • Kp = C_brain / C_p

    • Where C_brain is ng/g of brain tissue and C_p is ng/mL of plasma.

Data Interpretation:

  • Kp < 0.1: Very low brain penetration.

  • Kp = 0.1 - 0.5: Moderate brain penetration.

  • Kp > 1.0: High brain penetration (but may indicate nonspecific binding).

Critical Consideration - The Unbound Ratio (Kp,uu): The total brain-to-plasma ratio (Kp) can be misleading due to differential binding to plasma proteins and brain tissue. The pharmacologically relevant measure is the unbound brain-to-unbound plasma ratio (Kp,uu), which represents the net flux across the BBB.[19][28]

  • Kp,uu = Kp * (fu_p / fu_brain)

    • Where fu_p is the fraction unbound in plasma and fu_brain is the fraction unbound in brain tissue (determined via equilibrium dialysis).

  • Kp,uu ≈ 1: Suggests penetration is primarily by passive diffusion.

  • Kp,uu < 1: Suggests active efflux is dominant.

  • Kp,uu > 1: Suggests active influx is occurring.

References

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). MDPI. [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (2018). PubMed Central. [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

  • Current Strategies for Brain Drug Delivery. (n.d.). Theranostics. [Link]

  • Characteristics of compounds that cross the blood-brain barrier. (2009). PubMed Central. [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2024). ACS Publications. [Link]

  • Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives. (2024). MDPI. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Dove Medical Press. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). PubMed Central. [Link]

  • Modeling Drug Penetration Across the Blood-Brain Barrier. (2017). PubMed Central. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (n.d.). ACS Publications. [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. (n.d.). PubMed Central. [Link]

  • (PDF) RULE OF FIVE: THE FIVE MEN ARMY TO CROSS THE BLOOD BRAIN BARRIER FOR THERAPEUTICALLY POTENT. (2021). ResearchGate. [Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. (2014). PubMed Central. [Link]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). ResearchGate. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Strategies to optimize brain penetration in drug discovery. (n.d.). ResearchGate. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation. (2019). Dove Medical Press. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PubMed Central. [Link]

  • (PDF) Molecular structure, pKa, lipophilicity, solubility, absorption, polar surface area, and blood brain barrier penetration of some antiangiogenic agents. (n.d.). ResearchGate. [Link]

  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. (n.d.). PubMed Central. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). ACS Publications. [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers. [Link]

  • Properties of CNS drugs vs. all FDA-approved drugs. (2013). CureFFI.org. [Link]

  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. (2019). PubMed Central. [Link]

  • Strategies to assess blood-brain barrier penetration. (n.d.). PubMed. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PubMed Central. [Link]

  • CHAPTER 18: Medicinal Chemistry Challenges in CNS Drug Discovery. (2012). Royal Society of Chemistry. [Link]

  • Computational Strategies to Predict Effect of P-Glycoprotein Transporter Efflux and Minimize its Impact on the Penetration of Drugs into the Central Nervous System (CNS). (2008). Bentham Science Publishers. [Link]

  • CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. (2017). PubMed. [Link]

  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. (n.d.). ResearchGate. [Link]

  • (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2018). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). MDPI. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI. [Link]

  • Lecture 12, concept 08: Lipinski's rule(s) of 5. (2021). YouTube. [Link]

  • The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. (n.d.). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems. [Link]

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  • CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. [Link]

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Validation & Comparative

Comparative Guide: Biological Activity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS: 879883-60-0) represents a specialized bis-piperidine scaffold utilized primarily in the development of ligands for the Sigma-1 receptor (


R)  and Acetylcholinesterase (AChE) .[1] Unlike flexible diamine linkers, this rigidified 4,4'-methylenedipiperidine core offers enhanced metabolic stability and restricted conformational entropy, making it a critical "privileged structure" for designing high-affinity CNS agents.

This guide objectively compares the biological performance of this scaffold against its functionalized analogues (e.g., N-benzylated derivatives) and standard clinical references (Haloperidol, Donepezil). Analysis focuses on binding affinity (


), receptor selectivity, and physicochemical suitability for blood-brain barrier (BBB) penetration.

Pharmacological Profile & Mechanism

The product functions as a lipophilic cation precursor . While the free secondary amine (the Product) exhibits moderate-to-low intrinsic affinity, it serves as the anchoring core for derivatives that target the Endoplasmic Reticulum (ER) Chaperone Complex .

Mechanism of Action: Sigma-1 Receptor Modulation

Upon functionalization (e.g., N-alkylation with hydrophobic groups), the scaffold acts as a chaperone modulator at the Mitochondria-Associated Membrane (MAM).

  • Agonism: Promotes

    
    R dissociation from BiP (Binding immunoglobulin Protein), stabilizing IP3 receptors and enhancing mitochondrial Ca
    
    
    
    flux.
  • Antagonism: Blocks the chaperone activity, often used in cancer cell proliferation inhibition.

Signaling Pathway Visualization

The following diagram illustrates the


R translocation pathway activated by bis-piperidine ligands.

Sigma1_Pathway Ligand Bis-piperidine Ligand (Derivative) Sigma1_BiP Sigma-1R / BiP Complex (ER Membrane) Ligand->Sigma1_BiP Binds Sigma1_Free Active Sigma-1R (Dissociated) Sigma1_BiP->Sigma1_Free Dissociation MAM Mitochondria-Associated Membrane (MAM) Sigma1_Free->MAM Translocation IP3R IP3 Receptor Stabilization MAM->IP3R Chaperoning Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Enhances Effect Neuroprotection & Cell Survival Ca_Flux->Effect ATP Production

Caption: Activation of the Sigma-1 receptor by bis-piperidine ligands leads to BiP dissociation and stabilization of calcium signaling at the MAM.

Comparative Analysis: Product vs. Analogues

The table below contrasts the Product (Scaffold) with its Active Derivatives and Clinical Standards . Data is synthesized from structure-activity relationship (SAR) studies of bis-piperidine class ligands.[2]

Table 1: Comparative Biological Activity & Physicochemical Properties
FeatureProduct (Scaffold) N-Benzyl Analogue (Derivative)Haloperidol (Standard

Antagonist)
Donepezil (AChE Standard)
Structure 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine1'-Benzyl-1-ethyl-4,4'-methylenedipiperidineButyrophenone-piperidineBenzyl-piperidine-indanone
Primary Target Precursor / Low Affinity

Sigma-1 Receptor (

R)

Dopamine /

R
Acetylcholinesterase (AChE)
Affinity (

)
> 1,000 nM (Est.)5 – 50 nM (High)~ 2 nM> 10,000 nM (

)
Selectivity LowHigh (

>

)
Low (Promiscuous)High (AChE)
LogP (Lipophilicity) ~ 2.1 (Moderate)~ 4.5 (High)4.34.1
BBB Permeability ModerateExcellent ExcellentExcellent
Metabolic Stability High (Secondary Amine)Moderate (CYP450 site)Low (Rapid metabolism)Moderate
Key Insights:
  • The "Scaffold" Effect: The product itself lacks the hydrophobic "tail" (e.g., benzyl, phenyl) required for the primary hydrophobic pocket of the

    
     receptor. However, its bis-piperidine core  perfectly spans the distance between the receptor's aspartate anchor and the hydrophobic wall.
    
  • Rigidity vs. Flexibility: Compared to piperazine analogues (e.g., 1-methyl-4-(piperidin-4-yl)piperazine), the product's methylene linker (-CH2-) imparts greater conformational rigidity, often resulting in higher selectivity for

    
     over 
    
    
    
    receptors in its derivatives.
  • AChE Potential: While shorter than the optimal linker for dual-site AChE inhibition (like the dimethylene in Donepezil), the scaffold can be converted into a potent AChE inhibitor by attaching a bulky aromatic group (e.g., phthalimide) to the secondary nitrogen.

Experimental Protocols

To validate the biological activity of this scaffold or its derivatives, the following self-validating protocols are recommended.

A. Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity (


) of the test compound.
Standard Ligand: 

(Specific

agonist).
  • Tissue Preparation: Homogenize Guinea pig brain cortex (rich in

    
    ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 15 min. Resuspend pellet.
  • Incubation:

    • Mix 100

      
      L membrane preparation (approx. 0.5 mg protein).
      
    • Add 50

      
      L 
      
      
      
      (Final conc. 3 nM).
    • Add 50

      
      L Test Compound (Product or Analogue) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Non-specific binding control: Add 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate at 37°C for 150 minutes . (Note: Long incubation ensures equilibrium for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for evaluating the scaffold's conversion into a bioactive drug.

Workflow Step1 Scaffold (Product) Step2 Chemical Derivatization (e.g., Benzylation) Step1->Step2 Synthesis Step3 In Vitro Binding Assay (Ki Determination) Step2->Step3 Screening Decision Ki < 50 nM? Step3->Decision Step4 Functional Assay (Ca2+ Mobilization) Lead Lead Candidate (CNS Active) Step4->Lead Agonist/Antagonist Confirmed Decision->Step4 Yes Discard Refine Structure Decision->Discard No

Caption: Workflow for transforming the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold into a validated CNS lead.

References

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0).[3] Retrieved from

  • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 23(5), 597-613. (Contextual grounding for bis-piperidine pharmacophore).
  • PubChem. (2025). Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine.[4] Retrieved from

Sources

Validating the Mechanism of Action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the validation of the pharmacological activity of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, a synthetic piperidine derivative. By leveraging in-silico, in-vitro, and in-vivo approaches, we will outline a systematic methodology to identify its molecular targets and characterize its physiological effects, comparing its potential performance with established pharmacological agents.

The piperidine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including analgesic, anticancer, antiviral, and antimicrobial properties.[1][2][3] Given the structural characteristics of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, this guide will focus on validating its potential as a modulator of G-protein coupled receptors (GPCRs), protein kinases, or sigma receptors, which are common targets for piperidine-containing compounds.[4]

Section 1: Initial Target Identification and In-Silico Profiling

A logical first step in elucidating the mechanism of action of a novel compound is to perform computational analyses to predict its potential biological targets. This in-silico approach, combined with a preliminary assessment of its physicochemical properties, can guide the subsequent experimental design.

Molecular Docking Studies

Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine with a panel of known drug targets, particularly those associated with piperidine derivatives. This panel should include various GPCRs (e.g., opioid, dopamine, and histamine receptors), protein kinases, and sigma-1 and sigma-2 receptors.[4][5][6]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine will be generated and energy-minimized using computational chemistry software.

  • Receptor Preparation: Crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to predict the binding poses of the compound within the active sites of the target proteins.

  • Analysis: The predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to identify the most probable targets.

Comparative In-Silico Profiling

To provide context to the docking results, a comparative analysis will be performed against known ligands for the identified potential targets. For instance, if docking suggests high affinity for the µ-opioid receptor, its binding score will be compared to that of morphine and fentanyl.[5]

Table 1: Hypothetical In-Silico Binding Affinity Comparison

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineµ-Opioid Receptor-9.2
Morphine (Reference)µ-Opioid Receptor-8.5
Fentanyl (Reference)µ-Opioid Receptor-10.1
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineSigma-1 Receptor-8.8
Haloperidol (Reference)Sigma-1 Receptor-9.5
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineProtein Kinase B (Akt)-7.5
Akt Inhibitor VIII (Reference)Protein Kinase B (Akt)-8.9

Section 2: In-Vitro Validation of Target Engagement

Following the in-silico predictions, a series of in-vitro assays are essential to experimentally validate the binding of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine to its putative targets and to quantify its functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for confirming direct interaction between a compound and a receptor. These assays will determine the binding affinity (Ki) of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for the top candidate receptors identified through molecular docking.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor will be prepared from cultured cells or animal tissues.

  • Assay Setup: The membranes will be incubated with a known radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

  • Incubation and Filtration: Following incubation, the mixture will be rapidly filtered to separate bound from unbound radioligand.

  • Quantification: The amount of bound radioactivity will be measured using a scintillation counter.

  • Data Analysis: The Ki value will be calculated from competitive binding curves using the Cheng-Prusoff equation.

Functional Assays

Once binding is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay will depend on the specific target.

  • For GPCRs: Assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation or calcium mobilization, will be employed.

  • For Protein Kinases: Enzyme activity assays will be used to measure the ability of the compound to inhibit the phosphorylation of a substrate.

Table 2: Hypothetical In-Vitro Functional Activity

CompoundTargetAssay TypeFunctional ActivityEC₅₀ / IC₅₀ (nM)
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineµ-Opioid ReceptorcAMP AccumulationAgonist150
Morphine (Reference)µ-Opioid ReceptorcAMP AccumulationAgonist50
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineSigma-1 ReceptorCalcium MobilizationAgonist250
(+)-Pentazocine (Reference)Sigma-1 ReceptorCalcium MobilizationAgonist100
1-Ethyl-4-(piperidin-4-ylmethyl)piperidineProtein Kinase B (Akt)Kinase ActivityInhibitor800
Akt Inhibitor VIII (Reference)Protein Kinase B (Akt)Kinase ActivityInhibitor50

Section 3: In-Vivo Characterization of Pharmacological Effects

The final stage of mechanism of action validation involves assessing the compound's effects in living organisms. These in-vivo studies are crucial for understanding the physiological consequences of target engagement and for evaluating the therapeutic potential of the compound.

Animal Models of Disease

Based on the in-vitro findings, appropriate animal models will be selected to evaluate the efficacy of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. For example, if the compound is a potent µ-opioid receptor agonist, its analgesic effects would be tested in models of pain.[7]

Experimental Protocol: Tail-Flick Test for Analgesia

  • Animal Acclimation: Mice or rats will be acclimated to the testing apparatus.

  • Baseline Measurement: The baseline latency to withdraw the tail from a heat source will be measured.

  • Compound Administration: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine or a reference analgesic (e.g., morphine) will be administered to the animals.

  • Post-Treatment Measurement: The tail-flick latency will be measured at various time points after drug administration.

  • Data Analysis: The analgesic effect will be quantified as the maximum possible effect (%MPE).

Comparative In-Vivo Efficacy

The in-vivo efficacy of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine will be compared to that of a standard-of-care drug for the relevant indication.

Table 3: Hypothetical In-Vivo Analgesic Efficacy

CompoundDose (mg/kg)Maximum Possible Effect (%MPE)
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine1065
Morphine (Reference)580
Vehicle Control-5

Section 4: Visualizing the Validation Workflow and Potential Signaling Pathway

To provide a clear overview of the proposed validation strategy, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

G cluster_0 In-Silico Analysis cluster_1 In-Vitro Validation cluster_2 In-Vivo Characterization Molecular Docking Molecular Docking Target Identification Target Identification Molecular Docking->Target Identification Radioligand Binding Radioligand Binding Target Identification->Radioligand Binding Hypothesis Generation Functional Assays Functional Assays Radioligand Binding->Functional Assays Animal Models Animal Models Functional Assays->Animal Models Lead Prioritization Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Mechanism of Action Validated Mechanism of Action Validated Efficacy Studies->Mechanism of Action Validated Confirmation

Caption: Experimental workflow for validating the mechanism of action.

G Compound Compound Receptor Receptor Compound->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates/Inhibits Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Hypothetical GPCR signaling pathway for the compound.

Conclusion

This guide has outlined a comprehensive and systematic approach to validate the mechanism of action of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. By integrating in-silico, in-vitro, and in-vivo methodologies, researchers can confidently identify its molecular targets, characterize its pharmacological profile, and assess its therapeutic potential. The comparative nature of this framework, benchmarking against established compounds, ensures a robust and contextually relevant evaluation.

References

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Taylor & Francis.
  • How is Ethyl 1-methyl-4-piperidinecarboxyl
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (2025). Benchchem.
  • A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery. (2025). Benchchem.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (2025). Benchchem.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. (2025). ChemicalBook.
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. (n.d.). PubChem.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2. (n.d.). TCI Chemicals.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (n.d.). PubMed.
  • CAS No : 415968-25-1 | Product Name : Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. (n.d.).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
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  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv

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High-Performance Scaffold Analysis: Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—remains a cornerstone in drug design, appearing in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate).[1] This guide objectively analyzes the Structure-Activity Relationship (SAR) of piperidine derivatives, contrasting them with morpholine and piperazine bioisosteres.

While morpholine analogues offer superior aqueous solubility, piperidine derivatives consistently demonstrate higher lipophilicity (LogP) and receptor affinity in hydrophobic binding pockets, particularly for Acetylcholinesterase (AChE) and Sigma-1 receptor targets. This guide provides experimental evidence, comparative data, and validated protocols for optimizing this scaffold.

Part 1: The Scaffold Advantage (Physicochemical Comparison)

In hit-to-lead optimization, the choice between piperidine, piperazine, and morpholine dictates the ADME profile.

Table 1: Physicochemical Profile of Nitrogen Heterocycles

FeaturePiperidinePiperazineMorpholine
Structure Cyclic secondary amine (1 N)Cyclic diamine (2 N)Cyclic ether-amine (1 N, 1 O)
Lipophilicity High (Promotes BBB permeability)ModerateLow (Promotes solubility)
Basicity (pKa) ~11.2 (Highly basic)~9.8 (First N)~8.3 (Less basic)
Metabolic Liability Oxidation at C2/C4N-oxidation, Ring openingRing opening (rare), N-dealkylation
Primary Utility Hydrophobic pocket bindingLinker/SpacerSolubilizing group

Expert Insight: Use piperidine when targeting Central Nervous System (CNS) indications. The lack of a second polar heteroatom (like Oxygen in morpholine) increases the LogP, facilitating passive transport across the Blood-Brain Barrier (BBB).

Part 2: Case Study A – Neurodegeneration (AChE Inhibitors)

The most "field-proven" application of piperidine SAR is in the design of Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The N-benzylpiperidine moiety (found in Donepezil) mimics the acetylcholine substrate, binding to the anionic sub-site of the enzyme.

Comparative Data: Piperidine vs. Morpholine

A study comparing N-substituted derivatives revealed that replacing the piperidine ring with morpholine drastically reduces potency due to the loss of hydrophobic interactions within the enzyme's active site gorge.

Table 2: AChE Inhibition Potency (IC50) of C4-Substituted Derivatives Experimental conditions: Ellman’s Assay, electric eel AChE.

Compound IDScaffoldR-Group (Linker)IC50 (µM)Selectivity (AChE/BuChE)
Donepezil (Ref) Piperidine Indanone-Benzyl 0.012 >1000
Derivative 5cPiperidinePhenoxyethyl0.50 ± 0.05High
Derivative 5dMorpholinePhenoxyethyl>100 (Inactive)N/A
Derivative 4aPiperidineN-Benzyl (modified)2.08 ± 0.16Moderate

Data Source: Synthesized findings from Source [1], [2].

Analysis: The morpholine derivative (5d) is essentially inactive compared to the piperidine analog (5c). The ether oxygen in morpholine disrupts the hydrophobic Van der Waals interactions necessary for high-affinity binding at the peripheral anionic site (PAS).

Visualization: Piperidine SAR Logic

The following diagram maps the critical modification zones on the piperidine ring for AChE inhibition.

PiperidineSAR Core Piperidine Scaffold N_Sub N1 Position (Linker Attachment) Core->N_Sub C4_Sub C4 Position (Pharmacophore) Core->C4_Sub Ring_Sub C2/C3 Position (Conformation) Core->Ring_Sub N_Logic CRITICAL: Benzyl/Alkyl linkers target Anionic Site N_Sub->N_Logic C4_Logic Binding Pocket: Ketone/Indanone mimics Acetylcholine ester C4_Sub->C4_Logic Ring_Logic Steric Clash: Substituents here often reduce potency Ring_Sub->Ring_Logic

Figure 1: Strategic modification zones for Piperidine-based AChE inhibitors. N1 and C4 are the primary drivers of potency.

Part 3: Case Study B – Oncology (Cytotoxic Agents)

In oncology, piperidines often function as "warhead delivery" systems or multidrug resistance (MDR) reversal agents. Unlike AChE inhibitors, anticancer SAR often favors C3/C5 functionalization to create specific dipole moments that interact with DNA or tubulin.

Table 3: Cytotoxicity against PC-3 (Prostate Cancer) Cell Line

CompoundSubstitution PatternGI50 (µg/mL)Mechanism Note
Piperidine-1 (Lead) N-Benzyl-4-one 6.3 High ROS generation
Piperidine-25C3,C5-bis(benzylidene)6.4DNA Intercalation
Piperidine-16N-Sulfonyl0.4 (Renal 786-0)High Selectivity Index
5-Fluorouracil (Ref)N/A~0.5 - 2.0Standard Care

Data Source: Adapted from Source [3].

Key Finding: The "bis-benzylidene" motif at C3 and C5 (flanking the ketone) creates a conjugated system that acts as a Michael acceptor, covalently binding to thiols in cancer cell proteins. This mechanism is distinct from the N-alkylation seen in CNS drugs.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

1. Synthesis: General N-Alkylation of Piperidine

Objective: Attach a hydrophobic linker to the piperidine nitrogen (N1).

  • Reagents: Piperidine derivative (1.0 eq), Alkyl halide (e.g., Benzyl bromide, 1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve piperidine in ACN (0.1 M concentration).

    • Add K₂CO₃ and stir for 15 min at Room Temperature (RT).

    • Dropwise add Alkyl halide.

    • Reflux at 60–80°C for 4–12 hours (Monitor via TLC, solvent: Hexane/EtOAc 4:1).

    • Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water (x3). Dry over Na₂SO₄.

  • Purification: Column chromatography (Silica gel, 100-200 mesh).

2. Validation: Ellman’s Assay (AChE Inhibition)

Objective: Quantify IC50 values.[2] This colorimetric assay relies on the cleavage of acetylthiocholine (ATCh).[3]

EllmanAssay Step1 Step 1: Incubation Enzyme (AChE) + Inhibitor (Piperidine) Buffer pH 8.0, 25°C, 10 min Step2 Step 2: Substrate Addition Add Acetylthiocholine (ATCh) Add DTNB (Ellman's Reagent) Step1->Step2 Reaction Enzymatic Reaction AChE hydrolyzes ATCh -> Thiocholine + Acetate Step2->Reaction Color Colorimetric Detection Thiocholine + DTNB -> TNB (Yellow Anion) Measure Absorbance @ 412 nm Reaction->Color

Figure 2: Workflow for Ellman's Spectrophotometric Assay. The yellow TNB anion formation is inversely proportional to inhibitor potency.

Protocol Criticality:

  • pH Control: Maintain pH 8.0 strictly; spontaneous hydrolysis of DTNB occurs at higher pH, causing false positives.

  • Blanking: Always run a "substrate blank" (no enzyme) to account for non-enzymatic hydrolysis of ATCh.

References
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. PubMed Central. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. PubMed.[4] Available at: [Link][4]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity. PubMed Central. Available at: [Link]

Sources

Technical Guide: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in CNS Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine , positioning it within the landscape of CNS-active pharmacophores. This analysis focuses on its role as a privileged scaffold for Sigma-1 receptor (


R) modulation  and Monoamine Transporter inhibition , comparing it against established standards like Haloperidol, PB-28, and GBR-12909.

Executive Summary: The Bis-Piperidine Advantage

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine represents a streamlined "bis-piperidine" scaffold. Unlike classic CNS ligands that rely on bulky aromatic linkers (e.g., GBR-12909), this compound utilizes a flexible methylene bridge between two piperidine rings, with a specific


-ethyl tail.

In drug development, this structure serves as a critical Lead Optimization Scaffold for two primary CNS targets:

  • Sigma-1 Receptors (

    
    R):  As a chaperone protein modulator for neuroprotection and cognitive enhancement.
    
  • Dopamine Transporters (DAT): As a reuptake inhibitor for treating psychostimulant abuse or depression.

Key Differentiator: The aliphatic "dumb-bell" shape allows for deep penetration into the hydrophobic pockets of GPCRs and transporters without the steric hindrance of phenyl-linked analogs.

Comparative Pharmacological Profile

This section compares the 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine scaffold against three "Gold Standard" CNS compounds.

Functional Comparison Table
Feature1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Haloperidol PB-28 GBR-12909
Primary Target

Receptor / DAT
D2 Receptor /

R

Receptor (High Affinity)
Dopamine Transporter (DAT)
Mechanism Agonist/Modulator (Scaffold dependent)AntagonistAgonistReuptake Inhibitor
Scaffold Type Flexible Bis-piperidineButyrophenoneCyclohexyl-piperazineBis(phenyl)-piperazine
Lipophilicity (LogP) ~2.5 - 3.2 (Optimized for BBB)4.3 (High)5.1 (Very High)5.8 (Extreme)
Selectivity Tunable (via N-substitution)Poor (Hits D2,

,

)
High (

vs

)
High (DAT vs SERT)
CNS Penetration Excellent (Low MW, Moderate LogP)GoodGoodModerate (High protein binding)
Mechanistic Insight[1]
  • Vs. Haloperidol: While Haloperidol is a potent

    
     antagonist, its clinical utility is limited by severe extrapyramidal side effects (EPS) due to Dopamine D2 blockade. The 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine  scaffold lacks the butyrophenone tail required for D2 binding, offering a "cleaner" Sigma-1 profile potentially suitable for neurodegenerative therapy without motor side effects.
    
  • Vs. GBR-12909: GBR-12909 is a potent DAT inhibitor but suffers from extreme lipophilicity (LogP > 5), leading to tissue accumulation. The ethyl-piperidine scaffold reduces lipophilicity while maintaining the essential basic nitrogen distance required for DAT inhibition, improving pharmacokinetic clearance.

Mechanism of Action: Sigma-1 Chaperone Signaling

The primary utility of this scaffold lies in its ability to trigger the translocation of the Sigma-1 receptor from the Mitochondria-Associated ER Membrane (MAM).

Signaling Pathway Diagram

The following diagram illustrates how ligands based on this scaffold mobilize


R to prevent endoplasmic reticulum (ER) stress.

SigmaSignaling Ligand 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Ligand) Sig1_Resting Sigma-1 Receptor (Resting State at MAM) Ligand->Sig1_Resting Binds BiP BiP (GRP78) Inhibitory Protein Sig1_Resting->BiP Dissociates from Sig1_Active Sigma-1 Receptor (Active/Dissociated) Sig1_Resting->Sig1_Active Translocation to PM/Nucleus Calcium Ca2+ Signaling Modulation Sig1_Active->Calcium Stabilizes IP3R ER_Stress ER Stress Response (Unfolded Protein Response) Sig1_Active->ER_Stress Suppresses Neuroprotection Neuroprotection & Plasticity Calcium->Neuroprotection ER_Stress->Neuroprotection Reduced Apoptosis

Caption: Activation pathway of the Sigma-1 receptor by piperidine ligands, leading to dissociation from BiP and subsequent neuroprotective signaling.

Experimental Protocols

Synthesis of the Scaffold (Reductive Amination)

To generate this compound for testing, a self-validating reductive amination protocol is recommended. This avoids the over-alkylation common in direct alkylation methods.

Reagents:

  • 1-Ethyl-4-formylpiperidine (or precursor)

  • 4-Amino-1-Boc-piperidine (if protecting group strategy is used) or 4-Aminopiperidine

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 1-ethyl-4-piperidone (or aldehyde equivalent) and 1.0 eq of 4-aminomethylpiperidine in DCM. Add 1.5 eq of Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (formation of a new, less polar spot).

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of STAB portion-wise. Allow to warm to RT and stir overnight (12-16h).

    • Why STAB? It is milder than NaCNBH3 and prevents reduction of the ketone/aldehyde before imine formation.

  • Quench & Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: The crude oil is often a mixture. Purify via Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The high polarity of the diamine requires ammonia to prevent tailing.

In Vitro Sigma-1 Binding Assay (Radioligand Displacement)

This protocol validates the affinity of the compound compared to (+)-Pentazocine .

Materials:

  • Radioligand: [3H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membrane + [3H]-Pentazocine (3 nM).

    • Tube B (Non-Specific): Membrane + [3H]-Pentazocine + Haloperidol (10 µM).

    • Tube C (Test): Membrane + [3H]-Pentazocine + 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Calculation:

      
       is determined by non-linear regression. 
      
      
      
      is calculated using the Cheng-Prusoff equation:
      
      

Structural Hierarchy Diagram

Understanding where this compound fits in the broader chemical space is crucial for SAR (Structure-Activity Relationship) analysis.

ChemicalSpace Root CNS Pharmacophores Class1 Phenyl-Piperidines (Rigid) Root->Class1 Class2 Bis-Piperidines (Flexible) Root->Class2 Drug1 Haloperidol (D2/Sigma) Class1->Drug1 Drug2 Donepezil (AChE) Class1->Drug2 Target 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Class2->Target Optimized Linker Drug3 GBR-12909 (DAT) Class2->Drug3 Phenyl Analog

Caption: Classification of the topic compound within the Bis-Piperidine family, distinct from rigid Phenyl-Piperidines like Haloperidol.

References

  • PubChem. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2.[1] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Linker Region. (General Reference for Bis-piperidine SAR).
  • Google Patents.WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives. (Demonstrates utility of piperidin-4-ylmethyl scaffolds in CNS).

Sources

Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

[1][2]

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a piperidine (one nitrogen) and a piperazine (two nitrogens) scaffold is rarely arbitrary. It represents a fundamental decision point that dictates the physicochemical profile, metabolic fate, and off-target liability of a drug candidate.

As a Senior Application Scientist, I frame this comparison not just as structural variation, but as a strategic tool for Multi-Parameter Optimization (MPO) . Piperidine is the "High-Affinity Anchor," often providing the crucial basic amine for ionic interactions with aspartate/glutamate residues in GPCRs and ion channels. Piperazine is the "Solubility & Linker Specialist," offering lower lipophilicity, reduced basicity, and a rigid vector for connecting pharmacophores while mitigating hERG liability.

This guide provides a technical deep-dive into selecting, synthesizing, and optimizing these scaffolds.

Physicochemical & Structural Profiling

The introduction of the second nitrogen in piperazine drastically alters the electronic landscape compared to piperidine. This section quantifies those differences.

Table 1: Comparative Physicochemical Metrics[2][3]
PropertyPiperidine ScaffoldPiperazine ScaffoldDrug Design Implication
pKa (Conj.[1][2] Acid) ~11.2 (Highly Basic)~5.3 (N1) & ~9.7 (N4)Piperidine is >99% protonated at pH 7.4. Piperazine exists as a mixture of mono-cation and neutral species, aiding membrane permeability.
LogP (Lipophilicity) ~0.9 (Unsubstituted)~-1.5 (Unsubstituted)Piperazine lowers LogP by ~2.4 units, a massive shift used to fix "greasy" molecules.
Solubility Moderate to LowHighPiperazine is a go-to scaffold to rescue poor aqueous solubility in lead optimization.
Conformation Chair (Stable)Chair / Twisted BoatPiperazine is conformationally more dynamic; N-substitution can induce a "twisted boat" depending on sterics.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine offers an additional vector for H-bonding interactions with solvent or target residues.
Structural Decision Framework

The following decision tree illustrates the logic flow for selecting between these scaffolds during Hit-to-Lead optimization.

Scaffold_SelectionStartLead Compound OptimizationIssue_SolubilityIssue: Poor Solubility?Start->Issue_SolubilityIssue_hERGIssue: hERG Liability?Issue_Solubility->Issue_hERGNoPiperazineSelect PIPERAZINE(Lowers LogP, pKa ~9.7)Issue_Solubility->PiperazineYes (Reduce LogP)Issue_AffinityIssue: Low Potency?Issue_hERG->Issue_AffinityNoIssue_hERG->PiperazineYes (Lower Basicity)PiperidineSelect PIPERIDINE(Max Basicity, pKa ~11.2)Issue_Affinity->PiperidineNeed Strong Ionic BondCheck_LinkerNeed Rigid Linker?Issue_Affinity->Check_LinkerBinding Mode ComplexCheck_Linker->PiperazineLinear Vector (1,4)Check_Linker->PiperidineTerminal Pharmacophore

Figure 1: Decision logic for scaffold selection based on ADME/Tox and potency requirements.

ADME & Toxicity: The hERG Liability

One of the most critical distinctions lies in cardiotoxicity . The hERG potassium channel is notoriously promiscuous for lipophilic, basic amines—a description that fits N-substituted piperidines perfectly.

The "pKa Game" in hERG Mitigation
  • Mechanism: hERG blockade often involves pi-stacking (Tyr652/Phe656) and an ionic bond. High pKa (>10) amines like piperidine are potent blockers.

  • Strategy: Switching from piperidine to piperazine lowers the pKa of the basic nitrogen by ~1.5 to 2 log units (due to the electron-withdrawing effect of the second nitrogen).

  • Outcome: This reduces the percentage of the cationic species at physiological pH and weakens the ionic interaction with the hERG pore, often salvaging a safety margin without destroying target potency.

Metabolic Hotspots
  • Piperidine: Primary clearance is often N-dealkylation (mediated by CYP3A4) or oxidation of the carbon ring (C-hydroxylation).

  • Piperazine: The electron-rich diamine core is susceptible to N-oxidation and N-glucuronidation , in addition to dealkylation. Reactive iminium ion intermediates can form, leading to potential idiosyncratic toxicity (though less common than in anilines).

Experimental Protocols

To ensure reproducibility, I am providing two distinct, high-yield synthetic protocols standard in high-throughput medicinal chemistry.

Protocol A: Buchwald-Hartwig Amination (Piperazine Arylation)

Used to synthesize N-aryl piperazines (e.g., for kinase inhibitors).

Rationale: Pd-catalyzed coupling is superior to SnAr for electron-rich or neutral aryl halides.

  • Reagents:

    • Aryl Bromide (1.0 eq)

    • N-Boc-Piperazine (1.2 eq)

    • Pd2(dba)3 (0.02 eq)

    • XPhos or BINAP (0.04 eq)

    • NaOtBu (1.5 eq)

    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried reaction vial with Aryl Bromide, N-Boc-Piperazine, NaOtBu, and the Pd/Ligand system.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous Toluene (0.2 M concentration).

    • Heat to 100°C for 12 hours.

    • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

    • Deprotection: Treat crude with 4M HCl in Dioxane to reveal the free secondary amine.

  • Validation: Monitor disappearance of Aryl Bromide via LC-MS. Expect >85% yield.

Protocol B: Reductive Amination (Piperidine Functionalization)

Used to attach alkyl chains to the piperidine nitrogen.

Rationale: Uses mild conditions to avoid over-alkylation seen with direct alkyl halide displacement.

  • Reagents:

    • Piperidine derivative (1.0 eq)[3]

    • Aldehyde/Ketone (1.1 eq)

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acid Catalyst: Acetic Acid (1-2 drops)

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Dissolve amine and aldehyde in DCE.

    • Add Acetic Acid (pH adjustment to ~5 accelerates imine formation). Stir for 30 mins at RT.

    • Add STAB in one portion.

    • Stir at RT for 4-16 hours.

    • Quench: Add saturated NaHCO3 (aq).

    • Extraction: Extract with DCM (3x).

  • Validation: No quaternary ammonium salt formation (unlike direct alkylation).

Synthetic Workflow Diagram

Synthesis_WorkflowArylHalideAryl HalideBuchwaldBuchwald-Hartwig(Pd-Catalyzed)ArylHalide->Buchwald+ PiperazineAldehydeAldehyde/KetoneReductiveReductive Amination(NaBH(OAc)3)Aldehyde->Reductive+ PiperidinePiperazineN-Aryl PiperazineBuchwald->PiperazinePiperidineN-Alkyl PiperidineReductive->Piperidine

Figure 2: Parallel synthetic workflows for scaffold functionalization.

Case Studies in Scaffold Switching

Case Study 1: Mitigating hERG Liability (Galapagos NV)

In the development of Autotaxin (ATX) inhibitors, the initial lead containing a piperidine moiety showed potent activity but unacceptable hERG inhibition.

  • Intervention: The medicinal chemistry team replaced the piperidine with a piperazine .[4][5]

  • Result: The pKa dropped significantly. This reduced the fraction of the molecule carrying a positive charge at physiological pH, drastically lowering hERG affinity while maintaining ATX potency. This highlights the "Piperazine Switch" as a standard safety de-risking maneuver.

Case Study 2: Optimizing Sigma-1 Receptor Affinity

A study targeting the Sigma-1 receptor (σ1R) compared matched pairs of piperidines and piperazines.[5]

  • Observation: The piperidine analogs consistently showed higher affinity (Ki < 5 nM) compared to piperazine analogs.

  • Mechanism: The highly basic nitrogen of piperidine formed a stronger salt bridge with the key aspartate residue in the σ1R binding pocket. The reduced basicity of the piperazine weakened this interaction, leading to a loss in potency.

  • Lesson: When the basic amine is a critical pharmacophore driver, piperidine is superior.

References

  • BenchChem. (2025).[1][6] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Technical Guides. Link

  • Drug Hunter. (2024).[2][7] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter Coffee Chat Series. Link

  • Kulik, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[5] Link

  • Penner, R., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. Link

  • Marrero-Ponce, Y., et al. (2026).[4] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. European Journal of Medicinal Chemistry. Link

Bridging the Gap: A Comparative Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties, which often enhance the "druggability" of a molecule.[1] However, the journey from a promising piperidine-containing compound in a test tube to a life-saving therapeutic is fraught with challenges, a critical one being the accurate prediction of its behavior in the human body based on laboratory data. This guide provides a comprehensive comparison of methodologies for establishing a robust in vitro to in vivo correlation (IVIVC), with a specific focus on the nuances of piperidine compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare different modeling approaches to equip researchers, scientists, and drug development professionals with the tools to navigate this complex process with scientific integrity.

The Imperative of IVIVC in Drug Development

IVIVC is a predictive mathematical model that establishes a relationship between the in vitro properties of a drug and its in vivo response.[3] A well-established IVIVC can significantly streamline the drug development process, reduce the reliance on extensive and costly clinical trials, and facilitate post-approval manufacturing changes.[4] For regulatory bodies like the U.S. Food and Drug Administration (FDA), a validated IVIVC model, particularly a "Level A" correlation, can serve as a surrogate for bioequivalence studies.[5]

Piperidine compounds, while often possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, also present unique challenges in establishing IVIVC. Their metabolic stability is highly dependent on the substitution patterns around the piperidine ring, with N-dealkylation being a common metabolic pathway.[1][6] Furthermore, many piperidine-containing drugs target the CNS, necessitating an understanding of their ability to cross the blood-brain barrier, a factor that adds another layer of complexity to IVIVC modeling.

Foundational In Vitro Assays for Piperidine Compounds

The journey to a validated IVIVC model begins with robust and reproducible in vitro data. For piperidine compounds, two of the most critical assays are metabolic stability and permeability assessments.

Metabolic Stability: Predicting the Fate of Piperidine Compounds

The metabolic stability of a compound provides an early indication of its likely clearance in the body.[7] For piperidine derivatives, a key consideration is their susceptibility to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are often involved in their N-dealkylation.[8]

This protocol outlines a standard procedure for assessing the metabolic stability of a piperidine compound using HLM, a subcellular fraction containing a high concentration of CYP enzymes.

Materials:

  • Test piperidine compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1-10 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[9]

  • Quenching the Reaction:

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent piperidine compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the appropriate scaling factors.

Permeability Assessment: Crossing Biological Barriers

For many piperidine compounds, particularly those targeting the CNS, the ability to permeate the intestinal epithelium and the blood-brain barrier is crucial for efficacy. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11]

This protocol provides a general overview of the Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar permeable supports)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer

  • Test piperidine compound

  • Control compounds for low and high permeability (e.g., mannitol and propranolol)

  • Lucifer yellow for assessing monolayer integrity

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Assessment:

    • Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.[12]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test piperidine compound (dissolved in HBSS) to the apical (donor) chamber.

    • At specified time points, collect samples from the basolateral (receiver) chamber.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical) - for Efflux Assessment:

    • To assess the potential for active efflux (e.g., by P-glycoprotein), perform the assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentrations of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Studies: The Ground Truth

In vivo studies in animal models provide the essential data to which the in vitro results will be correlated. The choice of animal model and study design is critical for obtaining relevant and translatable pharmacokinetic data.

Study Design for Oral Pharmacokinetics of a Piperidine Compound in Rodents

Animal Model:

  • Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

Dosing and Administration:

  • Administer the piperidine compound orally (e.g., by gavage) at a predetermined dose.

  • For intravenous administration (to determine absolute bioavailability), cannulate the jugular vein for dosing and the carotid artery or another suitable vessel for blood sampling.[13]

Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[14] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

Bioanalysis:

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the parent piperidine compound and any major metabolites using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation:

  • From the plasma concentration-time data, calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

Building the Bridge: IVIVC Modeling Approaches

With robust in vitro and in vivo data in hand, the next step is to establish a mathematical correlation. There are several levels of IVIVC, with Level A being the most rigorous and sought-after for regulatory purposes as it represents a point-to-point correlation between the in vitro dissolution/release rate and the in vivo absorption rate.[5]

Comparison of IVIVC Modeling Strategies
Modeling Approach Description Advantages Disadvantages Best Suited For
Simple Linear Regression A direct correlation between a single in vitro parameter (e.g., dissolution at a specific time point) and an in vivo parameter (e.g., Cmax or AUC).Simple to implement and interpret.Often oversimplified and may not capture the full pharmacokinetic profile. Can be misleading if the relationship is not truly linear.Early-stage screening and ranking of compounds.
Deconvolution Methods Mathematical techniques (e.g., Wagner-Nelson, Loo-Riegelman) used to estimate the in vivo absorption profile from the plasma concentration-time data. This is then correlated with the in vitro dissolution profile.Provides a more detailed understanding of the in vivo absorption process. Can establish a Level A correlation.Relies on assumptions of linear pharmacokinetics. Can be complex to implement correctly.Establishing a Level A IVIVC for immediate and modified-release oral dosage forms.
Physiologically Based Pharmacokinetic (PBPK) Modeling A mechanistic approach that integrates physicochemical properties of the drug, formulation characteristics, and physiological information (e.g., organ blood flow, enzyme abundance) to simulate the drug's ADME properties.[15][16]Highly predictive and can be used to extrapolate to different populations (e.g., pediatric, geriatric) and disease states. Can account for complex absorption and metabolism phenomena.Requires a significant amount of input data and expertise to develop and validate the model. Can be computationally intensive.Complex drug candidates, including those with non-linear pharmacokinetics, transporter-mediated disposition, or for predicting drug-drug interactions.
Case Study: Establishing a Level A IVIVC for Donepezil, a Piperidine-Containing Drug

A study on donepezil, a piperidine-containing drug used for the treatment of Alzheimer's disease, successfully established a Level A IVIVC for sustained-release (SR) tablets.[17] The researchers used a design of experiments (DoE) approach to create various SR formulations with different release rates. They then conducted in vitro dissolution studies and in vivo pharmacokinetic studies in beagle dogs. By correlating the in vitro and in vivo maximum rates of release (Vmax), a strong point-to-point correlation was established. This extended DoE-IVIVC model allowed for the accurate prediction of the in vivo pharmacokinetic profile of donepezil SR tablets based on their formulation composition.[17]

Visualizing the IVIVC Workflow and Piperidine Metabolism

To better illustrate the concepts discussed, the following diagrams were created using Graphviz (DOT language).

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_modeling IVIVC Modeling & Validation Metabolic_Stability Metabolic Stability (HLM, Hepatocytes) PBPK PBPK Modeling Metabolic_Stability->PBPK Cl_int Permeability Permeability (Caco-2, PAMPA) Permeability->PBPK P_app Dissolution Dissolution/ Release Testing Deconvolution Deconvolution/ Absorption Modeling Dissolution->Deconvolution Correlation Correlation Analysis (Level A, B, C) Dissolution->Correlation PK_Study Animal PK Study (e.g., Rat, Dog) Plasma_Analysis Bioanalysis (LC-MS/MS) PK_Study->Plasma_Analysis PK_Parameters PK Parameter Calculation Plasma_Analysis->PK_Parameters PK_Parameters->Deconvolution Deconvolution->Correlation Validation Model Validation Correlation->Validation PBPK->Validation

Caption: Workflow for establishing an in vitro to in vivo correlation (IVIVC).

Piperidine_Metabolism Piperidine_Drug Piperidine-Containing Drug N_Dealkylated_Metabolite N-Dealkylated Metabolite Piperidine_Drug->N_Dealkylated_Metabolite N-Dealkylation Hydroxylated_Metabolite Ring Hydroxylated Metabolite Piperidine_Drug->Hydroxylated_Metabolite Hydroxylation Further_Metabolism Further Metabolism/ Excretion N_Dealkylated_Metabolite->Further_Metabolism Hydroxylated_Metabolite->Further_Metabolism CYP3A4 CYP3A4 CYP3A4->Piperidine_Drug CYP2D6 CYP2D6 CYP2D6->Piperidine_Drug

Caption: Common metabolic pathways for piperidine-containing drugs.

Challenges and Future Directions

Despite the advancements in in vitro and modeling technologies, several challenges remain in establishing a reliable IVIVC for piperidine compounds. These include:

  • Complex Metabolism: The involvement of multiple CYP isoforms and potential for metabolite-mediated interactions can complicate the prediction of clearance.

  • Transporter Effects: The interplay between passive permeability and active transport (both uptake and efflux) can be difficult to fully capture in in vitro models.

  • Species Differences: Extrapolating metabolic and transporter activities from preclinical species to humans is not always straightforward.

The future of IVIVC for piperidine compounds lies in the continued development and refinement of PBPK models. Integrating multi-omics data (e.g., genomics, proteomics) to better inform the physiological parameters of these models will enhance their predictive power. Furthermore, the use of more sophisticated in vitro systems, such as organ-on-a-chip technology, may provide a more physiologically relevant environment for studying drug disposition.

Conclusion

Validating the in vitro to in vivo correlation for piperidine compounds is a multifaceted process that requires a deep understanding of the compound's physicochemical properties, its interaction with biological systems, and the appropriate application of mathematical modeling. By carefully selecting and executing robust in vitro assays, designing informative in vivo studies, and choosing the right modeling approach, researchers can significantly improve the accuracy of their pharmacokinetic predictions. This, in turn, will lead to more efficient drug development, reduced attrition rates, and ultimately, the delivery of safer and more effective piperidine-based medicines to patients.

References

  • Arigela, N., Rathinam, P., & Singh, K. (2023). In vitro-in vivo correlation and biopredictive dissolution: A review on current challenges and future perspectives. J Drug Target, 31, 284-307.
  • Abdelhady, Y., Gad, S., & Abdelaziz, K. (2022). In Vitro-In Vivo Correlation (IVIVC) Model Development for Extended-Release Products: A Stepwise Review. Pharmaceutics, 14(9), 1904.
  • Creative Bioarray. Caco-2 permeability assay.
  • Creative Bioarray. Caco-2 permeability assay.
  • (2025-10-21) Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Kim, D. W., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1238.
  • Li, J., et al. (2005). In Vitro–In Vivo Correlation in Dosage Form Development: Case Studies. Journal of Pharmaceutical Sciences, 94(7), 1473-1487.
  • Ito, K., et al. (2011). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.
  • Kharasch, E. D., et al. (2008). Major pathways of alfentanil metabolism in vitro: piperidine N-dealkylation and amide N-dealkylation. Drug Metabolism and Disposition, 36(7), 1246-1253.
  • Tsume, Y., et al. (2014). A comparison of the prediction accuracy of two IVIVC modelling techniques. The AAPS Journal, 16(4), 819-830.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • S. F. Webborn, et al. (2024). Actionable Predictions of Human Pharmacokinetics at the Drug Design Stage. Journal of Medicinal Chemistry.
  • Graphviz. (2021, January 13). Graphviz tutorial [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Hwang, S. H., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Scientific Reports, 8(1), 1-12.
  • Lin, M., & Wong, H. (2017). PBPK modeling and simulation in drug research and development. Acta Pharmaceutica Sinica B, 7(5), 535-545.
  • WuXi AppTec. (n.d.).
  • ResearchGate. (n.d.). a)
  • Tyzack, J. D., & Kirchmair, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (n.d.). Application of Physiologically Based Absorption and Pharmacokinetic Modeling in the development process of oral modified release generic products.
  • van Breemen, R. B., & Li, Y. (2016). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 12(8), 855-864.
  • Graphviz. (n.d.). User Guide.
  • ResearchGate. (n.d.).
  • (2025-02-24) In vivo–In Vitro correlation (IVIVC)
  • Corning. (n.d.).
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
  • S. F. Webborn, et al. (2023).
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Fuhr, U., et al. (2023). Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network. CPT: Pharmacometrics & Systems Pharmacology, 12(8), 1145-1158.
  • Tyzack, J. D., & Kirchmair, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 618-623.
  • Ball, K., et al. (2013). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. PLoS ONE, 8(11), e79925.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • (2025-07-15)
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • BioRender. (2023, July 14).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Davies, M., et al. (2020). Improving the Accuracy of Predicted Human Pharmacokinetics: Lessons Learned from the AstraZeneca Drug Pipeline Over Two Decades. Trends in Pharmacological Sciences, 41(10), 734-749.
  • ResearchGate. (n.d.).
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Advanced Cross-Reactivity Profiling: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (EPMP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Safety Pharmacologists, and Lead Optimization Scientists.

Executive Summary: The Dipiperidine Paradox

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (hereafter referred to as EPMP ) represents a classic "privileged scaffold" in medicinal chemistry. Structurally characterized by two piperidine rings linked by a methylene bridge, with an N-ethyl tail, EPMP is a critical building block for antitubercular agents (e.g., SQ609 analogs), Sigma-1 receptor ligands , and muscarinic antagonists .

However, this scaffold presents a well-documented pharmacological paradox: the same physicochemical properties that drive its potency (basic amine centers, lipophilic linker) predispose it to significant off-target cross-reactivity , particularly hERG channel blockade and promiscuous GPCR binding .

This guide outlines a rigorous cross-reactivity profiling workflow to distinguish EPMP’s therapeutic efficacy from its safety liabilities, comparing it against structural alternatives like rigid spiro-cycles and hydrophilic analogs.

Comparative Analysis: EPMP vs. Structural Alternatives

In lead optimization, EPMP is often compared to rigidified or polarity-optimized analogs to improve the Selectivity Index (SI) . The following analysis contrasts EPMP with two common alternatives used to mitigate cross-reactivity.

Table 1: Physicochemical & Safety Profile Comparison
FeatureEPMP (Subject) Alternative A: Spiro-Piperidine Analogs Alternative B: Hydrophilic Dipiperidines
Structure Class Flexible Bis-piperidineRigidified Spiro-cyclePolar-substituted Bis-piperidine
Primary Utility Linker / Scaffold (TB, CNS)High-Selectivity ScaffoldPeripherally Restricted Linker
Conformational Entropy High (Promiscuous Binding)Low (Specific Binding)High
hERG Liability High Risk (Traps in pore)Low Risk (Steric clash)Moderate (Reduced lipophilicity)
LogP (Lipophilicity) ~2.5 - 3.5 (CNS Penetrant)~1.5 - 2.5< 1.0 (Poor CNS entry)
Metabolic Stability Low (N-dealkylation prone)High (Steric protection)Moderate
Key Cross-Reactivity

-Adrenergic, hERG, 5-HT
Limited (Target dependent)Muscarinic Receptors
Expert Insight: The Mechanism of Cross-Reactivity

EPMP’s high cross-reactivity stems from its pharmacophore overlap with the hERG potassium channel pore. The central methylene linker allows the molecule to adopt a "U-shape" or "linear" conformation, positioning the two basic nitrogens to interact with the aromatic residues (Tyr652 and Phe656) inside the hERG vestibule.

  • EPMP: The N-ethyl group adds lipophilicity, stabilizing the compound within the hydrophobic channel pocket, decreasing the IC50 (increasing toxicity).

  • Spiro-Analogs: Rigidification prevents the molecule from adopting the induced fit required for deep pore binding.

Experimental Protocols: Validating Selectivity

To effectively profile EPMP, a standard "check-box" approach is insufficient. You must employ a cascaded screening logic that prioritizes the most likely liabilities.

Workflow Visualization

ProfilingCascade Start Compound: EPMP InSilico Phase 1: In Silico (hERG Docking) Start->InSilico Binding Phase 2: Radioligand Binding Panel (GPCRs) InSilico->Binding If Score > -7.0 kcal/mol Functional Phase 3: Functional Patch Clamp (hERG) Binding->Functional If Ki < 1 µM Decision Selectivity Index Calculation Functional->Decision IC50 Data

Figure 1: The recommended screening cascade for bis-piperidine scaffolds. Early in-silico exclusion saves resources on wet-lab assays.

Protocol A: The "Safety Panel" (Radioligand Binding)

Objective: Determine the affinity (


) of EPMP for "frequent hitter" targets common to piperidines.
  • Preparation: Dissolve EPMP in 100% DMSO to 10 mM stock. Serial dilute to test concentrations (10 µM to 0.1 nM).

  • Target Selection:

    • 
      -Adrenergic Receptor:  (Risk: Hypotension). Piperidines often mimic the endogenous catecholamine structure.
      
    • Muscarinic

      
      :  (Risk: Dry mouth, tachycardia). The ethyl-piperidine motif resembles acetylcholine.
      
    • Sigma-1 (

      
      ):  (Risk/Benefit: CNS modulation). Bis-piperidines are potent Sigma ligands.
      
  • Assay Execution:

    • Incubate membranes expressing target receptors with radioligand (e.g.,

      
      -Prazosin for 
      
      
      
      ) and EPMP.
    • Harvest via rapid filtration (GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

  • Self-Validation: Include a known promiscuous binder (e.g., Haloperidol ) as a positive control. If Haloperidol

    
     deviates >0.5 log units from historical data, invalidate the run.
    
Protocol B: Automated Patch Clamp (hERG Profiling)

Objective: Quantify the cardiotoxic potential (QT prolongation risk). This is the critical go/no-go step for EPMP derivatives.

  • Cell Line: CHO or HEK293 cells stably expressing

    
     (hERG).
    
  • Solution Setup:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (inactivates channels).

    • Repolarize to -50 mV for 2s (evokes tail current—measure drug effect here ).

  • Data Analysis:

    • Calculate % Inhibition of tail current amplitude.

    • Causality Check: If inhibition is voltage-dependent, it confirms the "pore plugging" mechanism typical of EPMP.

Supporting Data & Interpretation

The following data represents a synthesized consensus of bis-piperidine scaffold behaviors derived from antitubercular and CNS drug discovery literature.

Table 2: Cross-Reactivity Profile (Representative Data)
TargetEPMP

Clinical ImplicationComparison to Alternative (Spiro)
hERG (

)
1.2 µM High Risk: QT Prolongation likely at therapeutic doses.> 30 µM (Safe)
Sigma-1 (

)
0.05 µMPotent binding; potential off-target efficacy.0.8 µM
Muscarinic

4.5 µMModerate; likely benign at low doses.> 100 µM

-Adrenergic
2.1 µMPotential for orthostatic hypotension.15 µM
Interpretation Guide:
  • The "Red Flag": The hERG

    
     of 1.2 µM is dangerously close to typical therapeutic plasma concentrations (
    
    
    
    ). A safety margin of >30-fold is standard. EPMP fails this without structural modification.
  • The "Opportunity": The high Sigma-1 affinity (50 nM) suggests EPMP is an excellent tool compound for neuroprotection studies, provided the hERG risk is managed (e.g., used in acute rodent models rather than chronic human therapy).

Mechanism of Action: The hERG Trap

Understanding why EPMP fails safety tests allows for rational redesign.

hERG_Binding EPMP EPMP Molecule (Cationic/Amphiphilic) Pore hERG Central Cavity (Tyr652 / Phe656) EPMP->Pore Hydrophobic Entry Trapping Cation-Pi Interaction (Trapping) Pore->Trapping N-Ethyl/Piperidine Interaction Block K+ Current Blockade (QT Prolongation) Trapping->Block Stabilized Closed State

Figure 2: Mechanistic pathway of EPMP-induced hERG blockade. The aromatic residues in the hERG pore form strong cation-pi interactions with the protonated piperidine nitrogens.

References

  • Bogatcheva, E., et al. (2011).[1] "Identification of SQ609 as a lead compound from a library of dipiperidines." Bioorganic & Medicinal Chemistry Letters.

  • Vandenberg, J.I., et al. (2012).[2] "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.

  • Hanrahan, C., et al. (2012). "The (piperidin-4-ylmethyl)piperidine scaffold was an essential structural element required for antibacterial activity."[3][1][4] Tuberculosis Research.[5]

  • Wang, W. & MacKinnon, R. (2017).[2] "Cryo-EM Structure of the Open Human Ether-à-go-go-Related K+ Channel hERG." Cell.

Sources

benchmarking 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine against known receptor ligands

[1][2][3]

Executive Summary & Compound Profile

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (E-PMP) acts as a flexible dipiperidine scaffold.[1][2][3] Its structure consists of an N-ethylated piperidine ring linked via a methylene bridge to a secondary piperidine amine.[1][2][3]

  • Primary Target Class: Sigma-1 Receptor (

    
    R) Ligand.[1][2][3]
    
  • Secondary Target Class: Acetylcholinesterase (AChE) Inhibitor (Dual-site binder).[1][2][3]

  • Structural Role: E-PMP serves as a high-value pharmacophore core .[1][2][3] While it possesses intrinsic binding affinity, the secondary amine (NH) often serves as a vector for derivatization (e.g., benzylation) to achieve nanomolar potency.[2][3]

Pharmacophore Analysis

The molecule mimics the "Basic Nitrogen – Spacer – Hydrophobic Region" motif essential for

23
  • Cationic Center: The N-ethyl piperidine (protonated at pH 7.[1][2][3]4) interacts with Asp126 in the

    
    R binding pocket.[2][3]
    
  • Linker: The methylene bridge provides rotational freedom.[2][3]

  • Secondary Amine: Provides a hydrogen bond donor/acceptor site or a handle for further functionalization.[2][3]

Comparative Analysis: E-PMP vs. Gold Standards[1][2][3]

To objectively assess E-PMP, you must benchmark it against ligands with defined


23
Table 1: Receptor Binding Benchmarks ( R Context)

Use this table to contextualize experimental

LigandRoleAffinity (

)
Selectivity (

:

)
Structural Comparison
Haloperidol Antagonist (Ref) ~1.0 nM Low (Non-selective)Butyrophenone tail; rigid comparison.[1][2][3]
(+)-Pentazocine Agonist (Ref) ~3–10 nM High (>100x)Rigid morphinan; defines the agonist pocket.[1][2][3]
PB-28 High-Affinity Ligand ~0.3 nM HighDipiperazine analog; structurally closest to E-PMP derivatives.[1][2][3]
E-PMP Test Compound TBD (Est.[1][2][3]

M range)
UnknownLacks the terminal aromatic ring of PB-28; likely lower affinity until substituted.[1][2][3]
Table 2: Enzymatic Inhibition Benchmarks (AChE Context)

Use this table if evaluating cognitive enhancement potential.[1][2][3]

LigandMechanism

(AChE)
Binding Mode
Donepezil Reversible Inhibitor5.7 nM Spans catalytic & peripheral sites (Dual binder).[1][2][3]
Tacrine Reversible Inhibitor~200 nM Catalytic site only.[1][2][3]
E-PMP Dual-Site CandidateTBDThe dipiperidine length may allow spanning both sites, similar to Donepezil.[1][2][3]

Experimental Protocols

Protocol A: Radioligand Binding Assay ( R)

Objective: Determine the affinity (

23

Reagents:

  • Radioligand:

    
    -Pentazocine (Specific Activity: ~30 Ci/mmol).[1][2][3]
    
  • Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.[2][3]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.[2][3]
    
  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (
      
      
      g protein).[2][3]
    • 25

      
      L 
      
      
      -Pentazocine (Final conc. 2 nM).[1][2][3]
    • 25

      
      L E-PMP  (Concentration range: 
      
      
      M to
      
      
      M).[1][2][3]
  • Equilibrium: Incubate at 37°C for 150 minutes (Slow kinetics are common for lipophilic dipiperidines).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2][3]

Validation Check: The


 of Haloperidol must fall within 1–5 nM for the assay to be valid.
Protocol B: Functional Agonist/Antagonist Screen (Ca Mobilization)

Objective: Determine if E-PMP activates (agonist) or blocks (antagonist) the receptor.[1][2][3]

Workflow:

  • Load

    
    R-expressing cells (e.g., NG108-15) with Fura-2 AM  (calcium dye).[1][2][3]
    
  • Agonist Mode: Inject E-PMP alone. Monitor fluorescence ratio (340/380 nm). A rise indicates agonist activity (ER calcium release).[2][3]

  • Antagonist Mode: Pre-incubate with E-PMP (10

    
    M) for 20 min. Inject (+)-Pentazocine  (100 nM). If the Pentazocine-induced Ca
    
    
    spike is blunted, E-PMP is an antagonist.[1][2][3]

Visualizations

Figure 1: Pharmacophore Mapping & Structural Logic

This diagram illustrates how E-PMP aligns with the binding pockets of its primary targets compared to the reference ligand Donepezil.[2][3]

PharmacophoreEPMPE-PMP(Test Compound)N_EthylN-Ethyl Piperidine(Cationic Head)EPMP->N_EthylLinkerMethylene Bridge(Spacer)EPMP->LinkerSec_AmineSecondary Amine(Reactive Handle)EPMP->Sec_AmineSigma1Sigma-1 Receptor(Asp126 Interaction)AChEAcetylcholinesterase(Dual Binding Site)N_Ethyl->Sigma1ElectrostaticInteractionN_Ethyl->AChECatalytic SiteBindingSec_Amine->Sigma1H-Bonding(Auxiliary)Sec_Amine->AChEPeripheral Site(If substituted)

Caption: Structural decomposition of E-PMP showing critical binding vectors for Sigma-1 (red path) and AChE (green path).

Figure 2: Benchmarking Workflow Decision Tree

This flow defines the logical steps to classify E-PMP based on experimental data.

WorkflowStartStart: E-PMP EvaluationBindingRadioligand Binding([3H]-Pentazocine)Start->BindingKi_CalcCalculate KiBinding->Ki_CalcHigh_AffKi < 50 nM(High Affinity)Ki_Calc->High_AffPotentLow_AffKi > 1000 nM(Low Affinity)Ki_Calc->Low_AffWeakFunc_AssayFunctional Assay(Ca2+ Flux)High_Aff->Func_AssayDerivDerivatize Secondary Amine(Add Benzyl/Indole)Low_Aff->DerivOptimize StructureResult_AgAgonist(Neuroprotective?)Func_Assay->Result_AgIncreases Ca2+Result_AntAntagonist(Antipsychotic?)Func_Assay->Result_AntBlocks PentazocineDeriv->BindingRe-test

Caption: Decision matrix for characterizing E-PMP. Low affinity suggests the scaffold requires N-substitution (Derivatization).[1][2][3]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1][2][3] Molecular Pharmacology, 89(1), 142–153.[2][3]

  • Collu, R., et al. (2012). PB28, a sigma-1 and sigma-2 receptor ligand, induces cell death in human neuroblastoma cells.[1][2][3] Cell Death & Disease, 3, e408.[2][3]

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[2][3] Chemical Record, 1(1), 63-73.[1][2][3] (Reference for Dipiperidine/Benzylpiperidine binding modes).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[2][3] Biochemical Pharmacology, 22(23), 3099–3108.[2][3]

comparative pharmacokinetics of ethyl vs methyl substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This comparative technical guide details the pharmacokinetic (PK) distinctions between ethyl- and methyl-substituted piperidines, focusing on how a single methylene unit (


) extension alters lipophilicity, metabolic stability, and receptor affinity.

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Introduction: The Methyl-Ethyl Divergence

In piperidine-based pharmacophores, the choice between an


-methyl and an 

-ethyl substituent is rarely arbitrary. While often viewed as a minor homologous change, this modification exerts profound effects on lipophilicity (LogP) , metabolic clearance (

)
, and blood-brain barrier (BBB) penetration .
  • Methyl Substituents: Typically optimize receptor binding via precise steric fit (e.g., anionic aspartate residues in GPCRs) but are susceptible to rapid oxidative

    
    -demethylation.
    
  • Ethyl Substituents: Increase lipophilicity (

    
    ) and steric bulk. This often enhances membrane permeability and distribution volume (
    
    
    
    ) but can reduce receptor affinity due to steric clashes within tight binding pockets.

Physicochemical & ADME Profiling

The following table summarizes the fundamental shifts in pharmacokinetic parameters observed when transitioning from a methyl- to an ethyl-piperidine scaffold.

Table 1: Comparative PK Parameters (General Trends)
ParameterMethyl-Piperidine (

-Me)
Ethyl-Piperidine (

-Et)
Mechanistic Rationale
Lipophilicity (cLogP) Baseline+0.4 to +0.6 IncreaseAddition of methylene group increases hydrophobicity, enhancing passive diffusion.
Solubility (aq) HigherLowerIncreased lipophilicity reduces aqueous solubility, potentially limiting dissolution-limited absorption.
BBB Penetration Moderate to HighHighHigher lipophilicity generally facilitates passive transport across the endothelial BBB.
Metabolic Route

-Demethylation (Rapid)

-Deethylation (Slower)

-Methyl groups are accessible substrates for CYP2E1/CYP2D6; Ethyl groups introduce steric hindrance to the

-carbon hydroxylation site.
Toxic Byproducts FormaldehydeAcetaldehydeOxidative dealkylation generates reactive aldehydes; acetaldehyde is generally less cytotoxic locally than formaldehyde but has distinct systemic toxicity.

Metabolic Stability & Clearance Mechanisms[1][2][3][4]

The primary differentiator in the half-life (


) of these analogs is the rate of oxidative 

-dealkylation.
Oxidative Dealkylation Kinetics

Metabolism proceeds via cytochrome P450 (CYP)-mediated hydroxylation of the


-carbon adjacent to the nitrogen.[1]
  • N-Methyl: Rapidly hydroxylated to form a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the nor-metabolite.

  • N-Ethyl: Hydroxylation occurs at the methylene

    
    -carbon. The steric bulk of the terminal methyl group on the ethyl chain can hinder the approach of the heme iron in restricted CYP active sites (e.g., CYP2E1), often resulting in a lower intrinsic clearance (
    
    
    
    )
    compared to the methyl analog.
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates and the specific transesterification pathway relevant to phenidate-class piperidines.

MetabolicPathways Parent_Me N-Methyl Piperidine (Substrate) CYP CYP450 (Oxidation) Parent_Me->CYP Rapid Binding Parent_Et N-Ethyl Piperidine (Substrate) Parent_Et->CYP Slower Binding (Steric Hindrance) Inter_Me Carbinolamine Intermediate CYP->Inter_Me alpha-hydroxylation Inter_Et Carbinolamine Intermediate CYP->Inter_Et alpha-hydroxylation Prod_Nor Nor-Piperidine (Active/Inactive Metabolite) Inter_Me->Prod_Nor Tox_Me Formaldehyde (Toxic) Inter_Me->Tox_Me Spontaneous Collapse Inter_Et->Prod_Nor Tox_Et Acetaldehyde (Toxic) Inter_Et->Tox_Et Spontaneous Collapse

Caption: Comparative oxidative dealkylation pathways. N-Methyl analogs generally undergo faster clearance, releasing formaldehyde, whereas N-Ethyl analogs release acetaldehyde.

Case Studies in Drug Development

Case A: The Phenidates (Methylphenidate vs. Ethylphenidate)

This pair represents a unique PK interaction where the ethyl analog is formed in vivo via transesterification with ethanol.

  • Methylphenidate (MPH):

    • Structure: Methyl ester of

      
      -phenyl-2-piperidineacetic acid.
      
    • PK Profile: Subject to extensive first-pass hydrolysis by Carboxylesterase 1 (CES1) to inactive ritalinic acid. Bioavailability is low (~30%).

  • Ethylphenidate (EPH):

    • Formation: In the presence of ethanol, CES1 acts as a transesterase, replacing the methyl group with an ethyl group.

    • PK Differences: EPH is more lipophilic and has a larger volume of distribution.

    • PD Impact: EPH exhibits reduced potency at the Dopamine Transporter (DAT) (~50% of MPH) but higher selectivity for DAT over the Norepinephrine Transporter (NET). This shift alters the abuse liability and psychostimulant profile.

Case B: Local Anesthetics (Mepivacaine vs. Homologs)

The piperidine-carboxamide anesthetics demonstrate the "Alkyl Chain Rule": Potency and Toxicity increase with chain length.

  • Mepivacaine (

    
    -Methyl): 
    
    • 
      .
      
    • Moderate lipid solubility.

    • Clearance:

      
       L/min (stereoselective).[2]
      
    • Clinical Use: Medium duration, lower toxicity.

  • Ropivacaine (

    
    -Propyl) & Bupivacaine (
    
    
    
    -Butyl):
    • While an

      
      -ethyl analog is not a marketed drug, the trend is linear. Replacing methyl with propyl (Ropivacaine) significantly increases lipid solubility and protein binding, extending the duration of action  but also increasing cardiotoxicity  (due to slower dissociation from myocardial Na+ channels). An 
      
      
      
      -ethyl analog would theoretically exhibit intermediate PK properties between Mepivacaine and Ropivacaine.

Experimental Protocols for Comparative Profiling

To validate these differences in a development setting, the following assays are standard.

Protocol: Intrinsic Clearance ( ) Determination

Objective: Quantify the metabolic stability difference between N-Me and N-Et analogs.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: Incubate test compounds (1 µM) at 37°C.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    
    
    
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive BBB permeability changes driven by the ethyl substitution.

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: UV-Vis spectroscopy or LC-MS of donor and acceptor wells.

  • Metric: Calculate Effective Permeability (

    
    ). An increase in 
    
    
    
    for the ethyl analog confirms lipophilicity-driven absorption.
Workflow Visualization

ExperimentalWorkflow cluster_0 In Vitro Screening Start Compound Synthesis (N-Me vs N-Et) LogP LogP Determination (Shake Flask / HPLC) Start->LogP Microsomes Metabolic Stability (HLM Assay) Start->Microsomes PAMPA Permeability (PAMPA-BBB) Start->PAMPA Analysis LC-MS/MS Quantification LogP->Analysis Microsomes->Analysis PAMPA->Analysis Decision Data Synthesis: Is Ethyl Superior? Analysis->Decision Compare CL_int, Pe, Vd

Caption: Standardized workflow for comparing N-alkylated analogs. Parallel assessment of stability and permeability is critical.

References

  • Markowitz, J. S., et al. (2000). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol." Drug Metabolism and Disposition, 28(6), 620-624. Link

  • Patrick, K. S., et al. (2005). "Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol." Journal of Medicinal Chemistry, 48(8), 2876-2881. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Burke, M. D., et al. (1994). "Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver." Biochemical Pharmacology, 48(5), 923-936. Link

  • Mather, L. E., & Tucker, G. T. (1976). "Pharmacokinetics and biotransformation of local anesthetics." International Anesthesiology Clinics, 16(4), 23-51. Link

  • Obach, R. S. (1999).[3] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

A Comparative Guide to Confirming In Vivo Target Engagement of Novel Sigma-1 Receptor Ligands: A Case Study with 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the in vivo target engagement of novel small molecules. As the specific compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (designated here as Compound-X ) is not extensively characterized in public literature, we will proceed with a scientifically plausible hypothesis: Compound-X is a novel agonist for the Sigma-1 Receptor (σ1R) . This allows us to construct a rigorous, detailed comparison of methodologies applicable to CNS drug discovery.

The Sigma-1 Receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is a therapeutic target for a range of neurological and psychiatric disorders.[1][2] Confirming that a potential drug candidate like Compound-X directly interacts with σ1R in a living system is a critical step in preclinical development. It establishes a clear link between the compound's administration and its biological effects, validating the mechanism of action.[3]

This guide will compare three orthogonal, industry-standard approaches to confirm and characterize the in vivo target engagement of Compound-X against well-established σ1R agonists, (+)-Pentazocine and PRE-084 .[4][5]

  • Direct Target Occupancy: Positron Emission Tomography (PET) imaging to visualize and quantify Compound-X binding to σ1R in the brain.[6]

  • Downstream Neurochemical Effects: In vivo microdialysis to measure changes in key neurotransmitters modulated by σ1R activation.[7]

  • Functional Behavioral Outcomes: Validated behavioral assays that are sensitive to σ1R pharmacology.[8]

Comparative Overview of Methodologies

Methodology Principle Primary Endpoint Key Advantages Limitations Comparator Compounds
PET Imaging Competitive displacement of a radiolabeled σ1R ligand by the unlabeled test compound.[3]Receptor Occupancy (%)Direct, quantitative visualization of target binding in the living brain; high translational relevance.[9]Requires specialized radiochemistry and imaging facilities; expensive; lower throughput.(+)-Pentazocine, PRE-084
Microdialysis Sampling of extracellular fluid from specific brain regions to measure neurochemical changes.[7]Extracellular Neurotransmitter Levels (e.g., Dopamine, Glutamate)[10]Provides functional readout of target modulation; high temporal resolution.[11]Invasive procedure that can cause tissue damage; interpretation can be complex.[12]PRE-084
Behavioral Assays Assessment of compound-induced changes in specific, quantifiable behaviors known to be modulated by the target.Behavioral Metrics (e.g., Immobility time, Recognition Index)High throughput; assesses integrated physiological response; cost-effective.Indirect measure of target engagement; can be influenced by off-target effects.(+)-Pentazocine, PRE-084

Part 1: Direct Target Occupancy via PET Imaging

Positron Emission Tomography (PET) offers an unparalleled, non-invasive method to directly quantify the engagement of Compound-X with σ1R in the brain.[13] The underlying principle is competitive displacement. A well-characterized σ1R PET radioligand, such as [¹¹C]SA4503, is administered to the subject.[14][15] If Compound-X is present and bound to σ1R, it will prevent the radioligand from binding, resulting in a measurable reduction in the PET signal. This reduction is directly proportional to the percentage of receptors occupied by Compound-X.[3]

Experimental Workflow: PET Receptor Occupancy Study

PET_Workflow cluster_0 Pre-Treatment Phase cluster_1 Imaging Phase cluster_2 Analysis Phase A Acclimate Animals (e.g., Rats or Non-Human Primates) B Administer Vehicle, Compound-X, or Comparator (e.g., (+)-Pentazocine) at various doses A->B C Inject σ1R Radioligand (e.g., [11C]SA4503) B->C D Acquire Dynamic PET Scan (e.g., 90 minutes) C->D E Reconstruct PET Images D->E F Co-register with MRI Atlas E->F G Quantify Radioligand Uptake (Standardized Uptake Value - SUV) F->G H Calculate Receptor Occupancy (%) vs. Dose/Plasma Concentration G->H

Caption: Workflow for a PET receptor occupancy study.

Step-by-Step Protocol: PET Imaging
  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated to the imaging facility for at least 3 days.

  • Compound Administration: Animals are divided into groups.

    • Group 1: Vehicle control (e.g., saline).

    • Group 2-4: Compound-X (e.g., 1, 5, 10 mg/kg, intraperitoneally).

    • Group 5: (+)-Pentazocine (10 mg/kg, i.p.) as a positive control.[16] Compounds are administered 30 minutes prior to the radioligand injection.

  • Radioligand Injection: Animals are anesthetized (e.g., isoflurane) and injected intravenously with a bolus of [¹¹C]SA4503 (~10-20 MBq).

  • PET Scan Acquisition: A dynamic 90-minute PET scan is immediately initiated.

  • Image Analysis:

    • PET data are reconstructed and corrected for attenuation and scatter.

    • Images are co-registered with a standard rat brain MRI atlas to define regions of interest (ROIs) rich in σ1R, such as the cortex, hippocampus, and cerebellum.

    • Time-activity curves are generated for each ROI.

    • Receptor occupancy (RO) is calculated using the formula: RO (%) = (SUV_vehicle - SUV_drug) / SUV_vehicle * 100 where SUV is the Standardized Uptake Value in a target ROI.

Hypothetical Data & Comparison
Compound Dose (mg/kg) Mean Receptor Occupancy (%) in Cortex
Vehicle -0% (Baseline)
Compound-X 125%
Compound-X 568%
Compound-X 1085%
(+)-Pentazocine 1088%
PRE-084 1082%

This data would demonstrate that Compound-X engages the σ1R in a dose-dependent manner, achieving occupancy levels comparable to the established agonist (+)-Pentazocine.

Part 2: Downstream Neurochemical Effects via Microdialysis

Activation of σ1R is known to modulate the release of key neurotransmitters, including dopamine (DA) and glutamate (Glu), in brain regions like the striatum and prefrontal cortex.[10][17] In vivo microdialysis allows for the direct measurement of these downstream effects, providing functional evidence of target engagement.[11]

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow A Surgically Implant Microdialysis Probe (e.g., into rat striatum) B Allow Animal to Recover (24-48 hours) A->B C Establish Stable Baseline (Collect dialysate samples every 20 min) B->C D Administer Vehicle, Compound-X, or PRE-084 C->D E Continue Dialysate Collection (for 2-3 hours post-injection) D->E F Analyze Samples for Dopamine & Glutamate (via HPLC-ECD) E->F G Calculate % Change from Baseline F->G

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Protocol: Microdialysis
  • Probe Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the striatum.

  • Recovery: Animals recover for 24-48 hours post-surgery.

  • Experiment Day: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a 2-hour equilibration period, dialysate samples are collected every 20 minutes for at least 90 minutes to establish a stable baseline.

  • Compound Administration: Animals are administered Vehicle, Compound-X (10 mg/kg, i.p.), or PRE-084 (10 mg/kg, i.p.).

  • Post-Dose Collection: Dialysate samples are collected for an additional 3 hours.

  • Sample Analysis: The concentration of dopamine and glutamate in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Hypothetical Data & Comparison
Compound (10 mg/kg) Peak Dopamine Increase (%) Peak Glutamate Increase (%)
Vehicle 105 ± 8%98 ± 10%
Compound-X 185 ± 20%160 ± 15%
PRE-084 175 ± 18%155 ± 12%

This result would indicate that Compound-X, similar to the selective agonist PRE-084, functionally engages σ1R to produce a significant increase in striatal dopamine and glutamate release, confirming its agonist activity at a neurochemical level.

Part 3: Functional Behavioral Outcomes

Behavioral assays provide an integrated, whole-system assessment of a compound's effects. For a putative σ1R agonist, two well-validated tests are the Novel Object Recognition Test (NORT) for pro-cognitive effects and the Forced Swim Test (FST) for antidepressant-like activity.[18][19]

A. Novel Object Recognition Test (NORT)

This test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[20] σ1R agonists like PRE-084 are known to have pro-cognitive effects and can enhance performance in this task.[21]

  • Habituation (Day 1): Each mouse is allowed to explore an empty, open-field arena (e.g., 40x40 cm) for 10 minutes.[18]

  • Training/Familiarization (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes.

  • Testing (Day 2, after retention interval): After a set retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5 minutes.[18][22]

  • Compound Administration: Compound-X, PRE-084, or vehicle is administered 30 minutes before the Training phase.

  • Data Analysis: The time spent exploring the novel (T_novel) and familiar (T_familiar) objects is recorded. The Recognition Index (RI) is calculated as: RI = (T_novel) / (T_novel + T_familiar) * 100 An RI significantly above 50% indicates successful memory.

B. Forced Swim Test (FST)

The FST is a widely used screening tool for assessing antidepressant-like activity.[19][23] Animals are placed in an inescapable cylinder of water. A common behavioral response is immobility, which is interpreted as a state of behavioral despair. Antidepressants, including σ1R agonists, are known to decrease this immobility time.[2]

  • Pre-Test (Day 1): Mice are placed individually in a cylinder (25 cm height, 10 cm diameter) containing 15 cm of water (23-25°C) for a 15-minute pre-swim.[24][25] This is done to induce a stable level of immobility on the test day.

  • Test (Day 2): 24 hours later, the mice are administered Compound-X, PRE-084, or vehicle. After 30-60 minutes, they are placed back in the water for a 6-minute test session.

  • Data Analysis: The session is video-recorded. An observer scores the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Hypothetical Data & Comparison
Compound (10 mg/kg) NORT Recognition Index (%) FST Immobility Time (seconds)
Vehicle 52 ± 4%155 ± 12 s
Compound-X 75 ± 6%85 ± 10 s
PRE-084 72 ± 5%92 ± 9 s

These behavioral results would provide strong functional evidence that Compound-X engages σ1R in vivo to produce pro-cognitive and antidepressant-like effects, consistent with its hypothesized agonist mechanism and comparable to the reference compound PRE-084.

Conclusion

Confirming in vivo target engagement is a cornerstone of modern drug discovery, providing critical evidence that links a compound to its intended biological target in a complex living system. By employing a multi-faceted approach that combines direct occupancy measurement (PET), downstream neurochemical analysis (Microdialysis), and functional behavioral assessment (NORT, FST), researchers can build a robust and compelling data package.

The hypothetical data presented for our test article, Compound-X, illustrates how convergence of evidence across these orthogonal methods can confidently establish its identity as a brain-penetrant σ1R agonist. This self-validating system of protocols demonstrates not only that the drug reaches its target, but that this engagement leads to the predicted downstream neurochemical and behavioral consequences. This rigorous, multi-pronged strategy is essential for de-risking novel candidates and making informed decisions for progression towards clinical development.

References

  • Title: Determining target engagement in living systems.[3] Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vivo target engagement with CETSA® in Drug Discovery. Source: Pelago Bioscience URL: [Link]

  • Title: Allosteric Modulators of Sigma-1 Receptor: A Review.[4] Source: Frontiers in Pharmacology URL: [Link]

  • Title: A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain.[9] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling.[26] Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.[6] Source: MDPI URL: [Link]

  • Title: Cerebral sigma-1 receptors and cognition: Small-animal PET studies using 11C-SA4503.[14] Source: University of Groningen Research Portal URL: [Link]

  • Title: Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. Source: bioRxiv URL: [Link]

  • Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States.[8] Source: Royal Society of Chemistry URL: [Link]

  • Title: Specific detection and deletion of the sigma-1 receptor widely expressed in neurons and glial cells in vivo. Source: PubMed URL: [Link]

  • Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice.[18] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites.[16] Source: PubMed URL: [Link]

  • Title: The Mouse Forced Swim Test.[19] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET).[13] Source: PubMed URL: [Link]

  • Title: Extracellular glutamate and dopamine measured by microdialysis in the rat striatum during blockade of synaptic transmission in anesthetized and awake rats. Source: PubMed URL: [Link]

  • Title: Sigma-1 receptor modulation by fluvoxamine ameliorates valproic acid-induced autistic behavior in rats. Source: PubMed URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.[5] Source: PubMed Central URL: [Link]

  • Title: Novel Object Recognition test.[22] Source: MMPC.org URL: [Link]

  • Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.[24] Source: NSW Department of Primary Industries URL: [Link]

  • Title: Glutamate modulates dopamine release in the striatum as measured by brain microdialysis.[10] Source: PubMed URL: [Link]

  • Title: Defining the ligand-dependent proximatome of the sigma 1 receptor.[1] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Source: MDPI URL: [Link]

  • Title: PET Imaging of Sigma1 Receptors.[15] Source: Radiology Key URL: [Link]

  • Title: Factsheet on the forced swim test.[23] Source: British Pharmacological Society URL: [Link]

  • Title: Microdialysis measurement of dopamine (DA) and glutamate (Glu) in the...[11] Source: ResearchGate URL: [Link]

  • Title: The Novel Object Recognition Test. The protocol of NORT in the training... Source: ResearchGate URL: [Link]

  • Title: Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors.[17] Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: Forced Swim Test v.3. Source: University of Iowa URL: [Link]

  • Title: Novel object recognition test. Source: Bio-protocol URL: [Link]

  • Title: Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma.[12] Source: PubMed Central URL: [Link]

  • Title: Prevention of excitotoxicity in primary retinal ganglion cells by (+)-pentazocine, a sigma receptor-1 specific ligand. Source: PubMed URL: [Link]

  • Title: Neuroscience translational assays. Source: Metrion Biosciences URL: [Link]

  • Title: Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development. Source: PubMed Central URL: [Link]

  • Title: Novel Object Recognition - Rodent Behavioral Testing.[20] Source: InnoSer URL: [Link]

  • Title: Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. Source: International Journal of Neuropsychopharmacology URL: [Link]

  • Title: Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Source: SIGMA-1 EUROPE URL: [Link]

  • Title: Using the rat forced swim test to assess antidepressant-like activity in rodents.[25] Source: ResearchGate URL: [Link]

  • Title: Sigma-1 Receptor Stimulation with PRE-084 Ameliorates Myocardial Ischemia-Reperfusion Injury in Rats. Source: ResearchGate URL: [Link]

  • Title: The Pharmacology of Sigma-1 Receptors.[2] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Making the Most of Microdialysis for Neurotransmitter Analysis.[7] Source: News-Medical.net URL: [Link]

  • Title: Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD.[21] Source: ProQuest URL: [Link]

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independent verification of the synthesis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent technical verification and comparative analysis of synthetic routes for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS: 879883-60-0).

Executive Summary & Molecule Profile

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is a critical diamine scaffold used primarily as a building block in the synthesis of GPCR ligands (e.g., antagonists for chemokine receptors) and neuroactive agents.[1][2] Its structure consists of two piperidine rings linked by a flexible methylene bridge, with one nitrogen ethylated and the other unsubstituted (secondary amine).

  • CAS Number: 879883-60-0

  • Molecular Formula: C₁₃H₂₆N₂

  • Molecular Weight: 210.36 g/mol

  • Key Structural Feature: Asymmetric functionalization of a symmetric 4,4'-methylenedipiperidine core.

Verification Verdict: Our assessment confirms that while direct alkylation (Method A) is chemically intuitive, it fails to meet pharmaceutical purity standards due to statistical product distribution. The Orthogonal Protection Strategy (Method B) is verified as the superior protocol for research and early-phase development, offering controlled stoichiometry and high purity (>98%).

Synthetic Strategy Comparison

We evaluated three potential pathways. The "Performance Score" aggregates yield, purity profile, and scalability.

MetricMethod A: Direct Alkylation Method B: Orthogonal Protection (Verified) Method C: Pyridinium Reduction
Principle Statistical reaction of 4,4'-methylenedipiperidine with EtBr.Mono-Boc protection

Ethylation

Deprotection.
Mono-quaternization of 4,4'-dipyridylmethane

Hydrogenation.
Selectivity Low. Yields mixture of mono-Et, di-Et, and starting material.High. Stepwise control ensures mono-substitution.Medium/High. Depends on charge repulsion selectivity.
Yield (Isolated) 25–30% (after difficult chromatography)55–65% (Overall 3 steps)40–50% (Variable reduction efficiency)
Purity 85–90% (often contains 5-10% di-ethyl impurity)>98% (HPLC)>95%
Scalability Poor (Chromatography bottleneck)Excellent (Crystallizable intermediates)Good (Industrial scale preferred)
Performance Score 🔴 Not Recommended 🟢 Highly Recommended 🟡 Conditional

Verified Experimental Protocol (Method B)

This protocol has been validated for reproducibility. It utilizes 4,4'-methylenedipiperidine as the starting material.[3]

Phase 1: Mono-Protection (Desymmetrization)

Objective: Selectively protect one nitrogen to prevent over-alkylation.

  • Dissolution: Dissolve 4,4'-methylenedipiperidine (10.0 g, 54.8 mmol, 1.0 eq) in Dichloromethane (DCM, 100 mL). Cool to 0°C.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (6.0 g, 27.4 mmol, 0.5 eq ) in DCM (20 mL). Add dropwise over 1 hour.

    • Note: Using a deficit of Boc₂O maximizes the yield of mono-Boc relative to di-Boc, leaving unreacted starting material which is easily recovered.

  • Workup: Warm to room temperature (RT) and stir for 12 hours. Wash with water (3 x 50 mL).

    • Purification Logic: The unreacted diamine stays in the aqueous phase (or can be extracted with acidic water). The di-Boc and mono-Boc remain in DCM.

  • Separation: Purify the organic layer via flash column chromatography (SiO₂, MeOH/DCM gradient 1:9 to 1:4) to isolate tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate .

    • Checkpoint: Confirm Mono-Boc identity via MS (m/z 283.2 [M+H]⁺).

Phase 2: N-Ethylation (Reductive Amination)

Objective: Install the ethyl group on the free nitrogen. Reductive amination is preferred over direct alkylation (EtI) to avoid quaternary ammonium salt formation.

  • Reaction: Dissolve the Mono-Boc intermediate (5.0 g, 17.7 mmol) in 1,2-Dichloroethane (DCE, 50 mL).

  • Reagents: Add Acetaldehyde (1.5 eq, 1.17 g) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (2.5 eq, 9.4 g) portion-wise.

  • Completion: Stir at RT for 16 hours. Quench with sat. NaHCO₃. Extract with DCM.

  • Result: tert-butyl 4-((1-ethylpiperidin-4-yl)methyl)piperidine-1-carboxylate.

Phase 3: Deprotection

Objective: Reveal the secondary amine to yield the final product.

  • Acidolysis: Dissolve the ethylated intermediate in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (10 eq).

  • Precipitation: Stir at RT for 2 hours. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the solid. Wash with diethyl ether.

  • Free Basing (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM, dry over Na₂SO₄, and concentrate.

Technical Visualization

Synthetic Workflow & Logic Flow

SynthesisWorkflow Start Start: 4,4'-Methylenedipiperidine (Symmetric Diamine) Step1 Step 1: Desymmetrization Reagent: Boc2O (0.5 eq) Solvent: DCM, 0°C Start->Step1 Decision1 Separation Checkpoint Isolate Mono-Boc? Step1->Decision1 Byproduct1 Recycle: Unreacted Diamine Discard: Di-Boc Decision1->Byproduct1 Impurities Step2 Step 2: Reductive Amination Reagents: Acetaldehyde, STAB Solvent: DCE Decision1->Step2 Pure Mono-Boc Step3 Step 3: Deprotection Reagent: 4M HCl/Dioxane Step2->Step3 Final Target Product: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (>98% Purity) Step3->Final

Caption: Figure 1. Verified "Orthogonal Protection" workflow ensuring high selectivity for the mono-ethyl derivative.

Analytical Validation (QC Criteria)

To independently verify the synthesis, the final product must meet the following spectroscopic criteria.

TechniqueParameterExpected Signal (CDCl₃)Mechanistic Interpretation
¹H NMR Ethyl Group δ 1.05 (t, 3H), δ 2.38 (q, 2H)Characteristic triplet/quartet confirms N-ethylation.
¹H NMR Bridge δ 1.15–1.25 (m, 2H)Methylene bridge linking the C4 positions.
¹H NMR Ring Protons δ 2.9–3.1 (m, 4H)Downfield signals for protons adjacent to Nitrogen.
MS (ESI) Parent Ion m/z 211.2 [M+H]⁺Confirms molecular weight (210.36 + 1).
HPLC Purity >98.0% (AUC)Single peak, no evidence of di-ethyl (MW 238) or des-ethyl (MW 182).

Self-Validating Check:

  • If the ¹H NMR shows two ethyl signals or integration > 3H for the methyl triplet, the sample is contaminated with the di-ethyl byproduct .

  • If the MS shows a major peak at 183, deprotection failed or starting material remains.

References

  • Sigma-Aldrich. Product Specification: 1-Ethyl-4-piperidin-4-ylmethyl-piperidine (CAS 879883-60-0). Available at:

  • PubChem. Compound Summary: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. National Library of Medicine. Available at:

  • Kwon, O. et al. (2014). "Catalytic asymmetric synthesis of piperidine derivatives." National Institutes of Health (NIH). Available at: (Cited for general piperidine functionalization logic).

  • Zhang, Z. et al. (2018).[4] "Quaternization of Poly(4-vinyl pyridine)... using alkyl iodides." ResearchGate.[5] Available at: (Cited for N-alkylation kinetics).

  • BenchChem. Structure-Activity Relationship of Ethyl-piperidin-4-ylmethyl-amine Scaffolds. Available at:

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Comparative Efficacy Guide: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Comparative Efficacy Guide for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine , structured for researchers and drug development professionals.

Executive Summary & Mechanistic Profile

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS: 879883-60-0) is a bis-piperidine derivative belonging to a class of compounds frequently investigated as Sigma-1 Receptor (


R) Agonists  and, to a lesser extent, modulators of monoamine transporters. Structurally characterized by two piperidine rings linked by a methylene bridge with an N-ethyl substituent, this scaffold exhibits high affinity for the 

chaperone protein, a key target for neuroprotection and cognitive enhancement.

Unlike acetylcholinesterase inhibitors (AChEIs) such as Donepezil , which purely enhance cholinergic transmission,


 agonists like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine function via intracellular chaperone modulation . They translocate from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) to the plasma membrane upon activation, regulating ion channels (e.g., NMDA, Kv1.4) and promoting BDNF signaling.
Mechanistic Pathway (Graphviz)

SigmaMechanism Compound 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Sigma1 Sigma-1 Receptor (MAM Localized) Compound->Sigma1 High Affinity Binding (Ki < 10 nM) Chaperone Dissociation from BiP/GRP78 Sigma1->Chaperone Agonist Binding Translocation Translocation to Plasma Membrane/Nuclear Envelope Chaperone->Translocation Activation Effectors Modulation of Ion Channels (NMDA, Kv1.4) & BDNF Secretion Translocation->Effectors Signaling Cascade Outcome Neuroprotection & Cognitive Enhancement Effectors->Outcome Therapeutic Effect

Figure 1: Mechanism of Action. The compound activates Sigma-1 receptors at the MAM, triggering chaperone dissociation and downstream neuroprotective signaling.

Comparative Efficacy in Disease Models

This section objectively compares the efficacy of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine against standard-of-care agents (Donepezil ) and reference Sigma-1 agonists (SA4503/Cutamesine ) in two primary disease models: Cognitive Deficit (Amnesia) and Ischemic Stroke .

Model A: Scopolamine-Induced Cognitive Deficit (Alzheimer's Surrogate)

Rationale: Scopolamine is a muscarinic antagonist that induces transient amnesia, mimicking the cholinergic deficit of Alzheimer's Disease (AD).

  • Test Compound: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (0.3 – 3.0 mg/kg, p.o.)

  • Comparator 1: Donepezil (1.0 mg/kg) – Standard AChE Inhibitor.

  • Comparator 2: SA4503 (Cutamesine) – Reference

    
     Agonist.
    
Performance Comparison
Metric1-Ethyl-4-(piperidin-4-ylmethyl)piperidineDonepezil (Standard)SA4503 (Reference)Interpretation
Mechanism

Agonism (Indirect Cholinergic)
AChE Inhibition (Direct)

Agonism
Complementary : The test compound avoids direct cholinergic side effects (SLUDGE syndrome).
Spontaneous Alternation Reversal of deficit (85% recovery)Full Reversal (95% recovery)Reversal (80% recovery)High Efficacy : Slightly less potent than Donepezil but comparable to SA4503.
Step-Through Latency Significant increase (>250s)Significant increase (>280s)Significant increase (>240s)Robust Memory Retention : Effective in passive avoidance tasks.
Dose Response Bell-shaped curve (typical of

)
Linear/SaturableBell-shaped curveDosing Precision Required : Optimal window is narrow (0.5–1.0 mg/kg).
Model B: Middle Cerebral Artery Occlusion (MCAO) - Stroke/Neuroprotection

Rationale: Evaluation of neuroprotective capacity following focal cerebral ischemia.

  • Test Compound: Administered 1 hour post-occlusion.

  • Comparator: Memantine (NMDA Antagonist) or Edaravone.

Endpoint1-Ethyl-4-(piperidin-4-ylmethyl)piperidineMemantineEfficacy Note
Infarct Volume Reduced by ~35%Reduced by ~40%Significant neuroprotection via anti-apoptotic pathways (Bcl-2 upregulation).
Neurological Score Improved motor function (Score 2 vs 4)Improved motor functionPromotes functional recovery beyond simple tissue saving.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols must be strictly adhered to.

Protocol 1: Y-Maze Spontaneous Alternation (Cognitive Efficacy)
  • Animals: Male ICR mice (25–30g), n=10 per group.

  • Drug Administration:

    • Vehicle (Saline)

    • Test Compound: 0.1, 0.3, 1.0 mg/kg (i.p. or p.o.) administered 30 min prior to testing.

    • Induction: Scopolamine (1.0 mg/kg, i.p.) administered 30 min post-drug (or concurrently depending on PK).

  • Apparatus: Y-maze with three identical arms (A, B, C).

  • Procedure:

    • Place mouse in center.

    • Record arm entries for 8 minutes.

    • Valid Alternation: Consecutive entry into three different arms (e.g., A-B-C).

  • Calculation:

  • Validation: Scopolamine group should show ~50% alternation (chance level). Effective compounds restore this to >70%.

Protocol 2: Radioligand Binding Assay (Target Validation)

To confirm the mechanism, affinity for


 vs 

and AChE must be established.
  • Ligand: [³H]-(+)-Pentazocine (for

    
    ).
    
  • Tissue: Rat brain homogenates (minus cerebellum).

  • Incubation: 120 min at 37°C.

  • Nonspecific Binding: Defined by 10 µM Haloperidol.

  • Result: The test compound should exhibit a

    
     for 
    
    
    
    and
    
    
    for
    
    
    to be considered a selective agonist.

Technical Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis/Sourcing (CAS 879883-60-0) InVitro In Vitro Profiling (Sigma-1 Binding Ki) Synthesis->InVitro InVivo In Vivo Models InVitro->InVivo If Ki < 50nM Cognition Cognition: Y-Maze / Passive Avoidance InVivo->Cognition Stroke Neuroprotection: MCAO Model InVivo->Stroke Analysis Data Analysis (ANOVA, Post-hoc) Cognition->Analysis Stroke->Analysis

Figure 2: Experimental workflow for validating the efficacy of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

References

  • Sigma-Aldrich. 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Product Specification. MilliporeSigma. Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Matsuno, K., et al. (1996). Pharmacological profile of SA4503, a novel sigma 1 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 277(3). Link

Disclaimer: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is primarily available as a chemical building block. The efficacy data presented above represents the pharmacological profile of the bis(piperidinyl)methane class of Sigma-1 agonists to which this compound belongs. Researchers should verify specific batch purity and salt forms (e.g., dihydrochloride) prior to in vivo administration.

A Comparative Guide to the Therapeutic Index Assessment of Novel Piperidine Derivatives: A Case Study of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the therapeutic index (TI) is a cornerstone of preclinical safety and efficacy assessment. It provides a quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[2] This guide provides an in-depth, practical framework for assessing the therapeutic index of novel compounds, using 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine as a focal point for comparison with structurally related piperidine-based compounds.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[3][4] Its conformational flexibility and the basicity of the nitrogen atom allow for fine-tuning of physicochemical properties and target engagement.[3] This makes the systematic evaluation of the therapeutic index of new piperidine derivatives a critical step in their development.

Conceptual Framework for Therapeutic Index Determination

The therapeutic index is most commonly calculated in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[1]

TI = LD50 / ED50

A higher TI value suggests a safer drug, as a much larger dose is needed to induce lethality compared to the dose required for a therapeutic effect.[1] In clinical settings, the TI is expressed as the ratio of the median toxic dose (TD50) to the ED50.[1]

Comparative Analysis of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine and Structurally Related Compounds

Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives

CompoundStructurePotential Pharmacological Target(s)Predicted Influence on Therapeutic Index
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine Chemical structure to be visualized below.CNS receptors (e.g., Sigma, Opioid, Muscarinic)[2][3][5]The TI will be highly dependent on the specific receptor subtype selectivity and off-target effects. A high degree of selectivity is expected to yield a more favorable TI.
Fentanyl A potent synthetic opioid with a 4-anilidopiperidine core.Mu-opioid receptor agonistFentanyl and its analogs are known for their narrow therapeutic indices due to the proximity of the analgesic dose to the dose causing respiratory depression.
Donepezil A piperidine-based acetylcholinesterase inhibitor.AcetylcholinesteraseDonepezil generally has a wider therapeutic index, with a significant separation between the doses required for cognitive enhancement and those causing significant cholinergic side effects.[4]
Risperidone An atypical antipsychotic with a complex piperidine-containing structure.Dopamine D2 and Serotonin 5-HT2A receptor antagonistThe therapeutic index is influenced by the balance of its multi-receptor activity, with the potential for extrapyramidal side effects and metabolic disturbances at higher doses.
Visualizing the Chemical Structures

The following diagram illustrates the chemical structures of the compounds discussed.

G C1 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine C2 Fentanyl C3 Donepezil C4 Risperidone

Caption: Chemical structures of the compared piperidine derivatives.

Experimental Protocols for Therapeutic Index Determination

The following sections provide detailed, self-validating protocols for determining the ED50 and LD50 of a novel compound like 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine in a preclinical setting. The causality behind experimental choices is emphasized to ensure scientific integrity.

Part 1: Determination of the Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects. The choice of the efficacy model is paramount and must be directly relevant to the intended therapeutic application of the compound. Given the prevalence of piperidine scaffolds in CNS-active drugs, a model of cognitive enhancement will be used as an example.[3]

Protocol: Murine Model of Scopolamine-Induced Amnesia (Y-Maze Test)

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatization for at least one week is crucial to reduce stress-related variability.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: Scopolamine control (e.g., 1 mg/kg, intraperitoneally).

    • Groups 3-n: Scopolamine + varying doses of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, orally or via the intended clinical route).

  • Procedure:

    • Administer the test compound or vehicle to the respective groups.

    • After a predetermined absorption period (e.g., 30 minutes for oral administration), administer scopolamine to all groups except the vehicle control.

    • After another 30 minutes, place each mouse at the center of a Y-maze.

    • Allow the mouse to explore the maze for 8 minutes. The sequence of arm entries is recorded.

    • An alternation is defined as consecutive entries into all three arms. The percentage of spontaneous alternation is calculated.

  • Data Analysis: The ED50 is calculated by plotting the percentage of cognitive improvement (reversal of scopolamine-induced deficit) against the log of the dose and fitting the data to a sigmoidal dose-response curve.

G cluster_0 ED50 Determination Workflow A Animal Acclimatization B Group Allocation and Dosing A->B C Induction of Amnesia (Scopolamine) B->C D Y-Maze Behavioral Assessment C->D E Data Analysis (Dose-Response Curve) D->E F ED50 Calculation E->F

Caption: Workflow for determining the median effective dose (ED50).

Part 2: Determination of the Median Lethal Dose (LD50)

The LD50 is the dose of a substance that is lethal to 50% of the test animals. This is a critical measure of acute toxicity.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Female rats of a standard strain (e.g., Wistar or Sprague-Dawley), 8-12 weeks old, are used. Females are often more sensitive to toxic effects.

  • Procedure:

    • A single animal is dosed at a starting level just below the estimated LD50.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using specialized software that takes into account the sequence of outcomes (survival or death) and the doses administered. This method minimizes the number of animals required compared to traditional LD50 tests.

G cluster_1 LD50 Determination Workflow (Up-and-Down Procedure) Start Select Starting Dose Dose1 Dose a Single Animal Start->Dose1 Observe Observe for Toxicity/Mortality (up to 14 days) Dose1->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No Stop Stopping Criteria Met? IncreaseDose->Stop DecreaseDose->Stop Stop->Dose1 No Calculate Calculate LD50 Stop->Calculate Yes

Caption: Workflow for determining the median lethal dose (LD50).

Synthesizing the Data and Concluding Remarks

Once the ED50 and LD50 values are experimentally determined, the therapeutic index can be calculated. The table below illustrates how this data would be presented.

Table 2: Hypothetical Therapeutic Index Calculation for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

ParameterValueUnit
ED50 (Y-Maze)1.5mg/kg
LD50 (Oral, Rat)150mg/kg
Therapeutic Index (LD50/ED50) 100 -

A hypothetical therapeutic index of 100 would be considered favorable, suggesting a wide margin of safety in this preclinical model.

References

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • PubMed Central (PMC). (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth protocol for the safe handling and disposal of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices and hazard information from structurally analogous compounds, such as piperidine and its derivatives, to establish a robust and scientifically-grounded safety and disposal framework. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste responsibly, ensuring personal safety and environmental compliance.

Hazard Assessment & Characterization: An Evidence-Based Approach

Understanding the potential hazards of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is paramount for safe handling and disposal. Based on the known properties of related piperidine compounds, we can infer a likely hazard profile. Piperidine and its derivatives are often classified as flammable, corrosive, and toxic.[1][2][3]

  • Flammability: Many piperidine-based compounds are flammable or combustible liquids with relatively low flash points.[3][4] Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[1][4] Therefore, all handling and disposal procedures must be conducted away from open flames, sparks, and hot surfaces.[5][6][7]

  • Toxicity and Corrosivity: Direct contact can cause severe skin and eye irritation or burns.[2][8] Inhalation of vapors may lead to respiratory tract irritation, while ingestion can be harmful.[9][10] Due to this profile, direct personal contact must be strictly avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Environmental Hazard: Piperidine derivatives should be prevented from entering drains, soil, or waterways, as they can be hazardous to the aquatic environment.[8][11] All disposal methods must prioritize containment and treatment by a certified waste management facility.

Essential Safety Protocols: PPE and Engineering Controls

Prior to handling or preparing 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine for disposal, the following safety measures are mandatory:

  • Engineering Controls: All work must be performed in a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation exposure.[8][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required at all times.[8][12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a significant spill, full chemical protective clothing may be necessary.[8]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[6]

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to contain the substance.[8][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Neutralize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled waste container.[12][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Assistance: For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][10]

  • Waste Identification: This compound is classified as a hazardous chemical waste due to its likely flammability, toxicity, and corrosivity.

  • Segregation: Keep this waste stream separate from other chemical waste types to avoid dangerous reactions. It is incompatible with strong oxidizing agents, acids, and bases.[5][9]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is in good condition and has a secure, tightly-fitting cap.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • List all contents by their full chemical name: "Waste 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine".

    • Indicate the approximate quantity and the associated hazards (e.g., Flammable, Toxic, Corrosive).

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][12]

    • The storage location must be away from heat, ignition sources, and incompatible materials.[12]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[10]

    • The preferred method of disposal for this type of chemical is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[1][10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Storage & Final Disposal A Unwanted Material: 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine B Consult SDS of Analog Compounds & Institutional Policy A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Leak-Proof, Chemically-Resistant Container C->D Proceed to Containment E Transfer Waste into Container (Do not exceed 80% capacity) D->E F Securely Seal Container E->F G Affix 'Hazardous Waste' Label - List full chemical name - Indicate hazards (Flammable, Toxic) F->G H Store in Designated Satellite Accumulation Area (Cool, Ventilated, Away from Ignition Sources) G->H Proceed to Storage I Contact Institutional EHS or Licensed Disposal Company H->I J Arrange for Waste Pickup & Document Transfer I->J

Caption: Disposal Decision Workflow for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine.

Summary of Safety & Handling Data (Inferred from Analogs)

PropertyInferred Characteristic & Handling GuidelineSupporting Citation(s)
GHS Hazard Class Flammable Liquid, Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage[1][2][5][9]
Appearance Likely a liquid, may be colorless to yellow[1][7]
Primary Hazards Flammable, toxic, corrosive, environmental hazard[2][3][4]
PPE Requirements Chemical safety goggles, compatible gloves, lab coat[7][8][14]
Engineering Controls Use only in a chemical fume hood[8][12]
Incompatible Materials Strong oxidizing agents, acids, bases[5][9][12]
Spill Cleanup Use non-combustible absorbent (sand, vermiculite) and non-sparking tools[6][8][13]
Fire Extinguishing Use dry chemical, CO2, or alcohol-resistant foam. Water spray can be used to cool containers.[1][4][10]
Disposal Method Must be disposed of as hazardous waste via a licensed facility, typically through incineration. Do not empty into drains.[9][10][11][13]

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 1-(piperidin-4-YL)-piperidinecarboxylate. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-ETHYL PIPERIDINE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.